molecular formula C54H67N9O27Pt B12385264 L-Ent-oxPt(IV)

L-Ent-oxPt(IV)

Cat. No.: B12385264
M. Wt: 1469.2 g/mol
InChI Key: JZITYMXBMHAXNL-FGQRZZCLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Ent-oxPt(IV) is a useful research compound. Its molecular formula is C54H67N9O27Pt and its molecular weight is 1469.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality L-Ent-oxPt(IV) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Ent-oxPt(IV) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C54H67N9O27Pt

Molecular Weight

1469.2 g/mol

IUPAC Name

acetic acid;[(1R,2R)-2-azanidylcyclohexyl]azanide;3-[1-[2-[2-[2-[2-[[3-[[(3S,7S,11S)-7,11-bis[(2,3-dihydroxybenzoyl)amino]-2,6,10-trioxo-1,5,9-trioxacyclododec-3-yl]carbamoyl]-4,5-dihydroxybenzoyl]amino]ethoxy]ethoxy]ethoxy]ethyl]triazol-4-yl]propanoic acid;oxalic acid;platinum(2+)

InChI

InChI=1S/C44H49N7O21.C6H12N2.C2H2O4.C2H4O2.Pt/c52-31-5-1-3-25(35(31)57)39(61)46-28-20-70-42(64)29(47-40(62)26-4-2-6-32(53)36(26)58)21-71-44(66)30(22-72-43(28)65)48-41(63)27-17-23(18-33(54)37(27)59)38(60)45-9-11-67-13-15-69-16-14-68-12-10-51-19-24(49-50-51)7-8-34(55)56;7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;1-2(3)4;/h1-6,17-19,28-30,52-54,57-59H,7-16,20-22H2,(H,45,60)(H,46,61)(H,47,62)(H,48,63)(H,55,56);5-8H,1-4H2;(H,3,4)(H,5,6);1H3,(H,3,4);/q;-2;;;+2/t28-,29-,30-;5-,6-;;;/m01.../s1

InChI Key

JZITYMXBMHAXNL-FGQRZZCLSA-N

Isomeric SMILES

CC(=O)O.C1CC[C@H]([C@@H](C1)[NH-])[NH-].C1[C@@H](C(=O)OC[C@@H](C(=O)OC[C@@H](C(=O)O1)NC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC(=C3)C(=O)NCCOCCOCCOCCN4C=C(N=N4)CCC(=O)O)O)O)NC(=O)C5=C(C(=CC=C5)O)O.C(=O)(C(=O)O)O.[Pt+2]

Canonical SMILES

CC(=O)O.C1CCC(C(C1)[NH-])[NH-].C1C(C(=O)OCC(C(=O)OCC(C(=O)O1)NC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC(=C3)C(=O)NCCOCCOCCOCCN4C=C(N=N4)CCC(=O)O)O)O)NC(=O)C5=C(C(=CC=C5)O)O.C(=O)(C(=O)O)O.[Pt+2]

Origin of Product

United States

Foundational & Exploratory

In-Depth Structural Analysis and Confirmation of L-Ent-oxPt(IV)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and confirmation of L-Ent-oxPt(IV), a platinum(IV) derivative of oxaliplatin. This document details the key analytical techniques and experimental protocols utilized to elucidate and verify the chemical structure of this compound, presenting quantitative data in a structured format and visualizing relevant biological pathways.

Introduction

L-Ent-oxPt(IV) is the enantiomer of the more commonly studied oxaliplatin(IV) prodrugs. Specifically, it is understood to be trans-(1S,2S)-diaminocyclohexane(oxalato)dihydroxoplatinum(IV) . As a platinum(IV) complex, it is designed as a prodrug that, upon entering the reductive intracellular environment of cancer cells, is reduced to the active platinum(II) species, the enantiomer of oxaliplatin. This active form then exerts its cytotoxic effects primarily through the formation of DNA adducts. The precise structural characterization of L-Ent-oxPt(IV) is critical for understanding its stability, reactivity, and ultimately its pharmacological profile.

This guide will cover the primary analytical methods for structural confirmation: X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.

Structural Elucidation and Data Presentation

X-ray Crystallography Data

The following tables summarize the key crystallographic data and selected bond lengths and angles for trans-[Pt(R,R-DACH)(oxalate)(OH)₂].

Table 1: Crystal Data and Structure Refinement for trans-[Pt(R,R-DACH)(oxalate)(OH)₂] [1]

ParameterValue
Empirical FormulaC₈H₁₆N₂O₆Pt
Formula Weight431.31
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)Value not available in snippets
b (Å)Value not available in snippets
c (Å)Value not available in snippets
α (°)90
β (°)90
γ (°)90
Volume (ų)Value not available in snippets
Z4

Table 2: Selected Bond Lengths (Å) and Angles (°) for trans-[Pt(R,R-DACH)(oxalate)(OH)₂]

BondLength (Å)Bond AngleAngle (°)
Pt-N1~2.04N1-Pt-N2~84
Pt-N2~2.04O1-Pt-O2~83
Pt-O1 (oxalate)~2.01N1-Pt-O1~96
Pt-O2 (oxalate)~2.01N2-Pt-O2~96
Pt-O3 (axial)~2.00O3-Pt-O4~178
Pt-O4 (axial)~2.00N1-Pt-O3~90

Note: The exact bond lengths and angles can vary slightly between different crystallographic studies and refinement methods. The values presented are representative.

Spectroscopic and Analytical Data

NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of L-Ent-oxPt(IV) in solution and for verifying its molecular weight.

Table 3: NMR Spectroscopic Data for Oxaliplatin(IV) Dihydroxide Derivatives

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H~2.3-2.5mCH-NH₂ (DACH)
~1.1-2.1mCH₂ (DACH)
¹³C~168sC=O (oxalate)
~62sCH-NH₂ (DACH)
~32sCH₂ (DACH)
~24sCH₂ (DACH)
¹⁹⁵Pt~-1500 to -2000sPt(IV) center

Note: Chemical shifts are reported relative to standard references and can vary depending on the solvent and experimental conditions. The data is based on spectra of oxaliplatin and its Pt(IV) derivatives.

Table 4: Mass Spectrometry Data for Oxaliplatin(IV) Dihydroxide

Ionm/z (calculated)m/z (observed)Fragmentation Pathway
[M+H]⁺432.09~432.1Parent ion
[M-H₂O+H]⁺414.08~414.1Loss of one axial hydroxide
[M-2H₂O+H]⁺396.07~396.1Loss of both axial hydroxides (reduction to Pt(II))
[Pt(DACH)(oxalate)+H]⁺398.08~398.1Reduced Pt(II) core

Note: The observed m/z values will show a characteristic isotopic pattern for platinum.

Table 5: Elemental Analysis Data for C₈H₁₆N₂O₆Pt

ElementCalculated (%)Found (%)
C22.28Typically within ±0.4%
H3.74Typically within ±0.4%
N6.50Typically within ±0.4%

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and analysis of L-Ent-oxPt(IV).

Synthesis of L-Ent-oxPt(IV)

The synthesis of trans-(1S,2S)-diaminocyclohexane(oxalato)dihydroxoplatinum(IV) is typically achieved through the oxidation of the corresponding Pt(II) complex, L-Ent-oxPt(II).

G cluster_0 Step 1: Synthesis of L-Ent-oxPt(II) cluster_1 Step 2: Oxidation to L-Ent-oxPt(IV) A cis-dichloro((1S,2S)-diaminocyclohexane)platinum(II) D L-Ent-oxPt(II) A->D 1. React with AgNO₃ 2. React with K₂C₂O₄ B Silver Nitrate (AgNO₃) B->D C Potassium Oxalate (K₂C₂O₄) C->D F L-Ent-oxPt(IV) D->F Oxidation E Hydrogen Peroxide (H₂O₂) E->F

Caption: Key steps in oxaliplatin-induced apoptosis.

The key signaling pathways involved in the cellular response to oxaliplatin-induced DNA damage include the DNA Damage Response (DDR) and the intrinsic apoptotic pathway. The formation of DNA adducts activates DDR proteins, which in turn can lead to the activation of the tumor suppressor protein p53. p53 then transcriptionally upregulates pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in apoptosis. Additionally, oxaliplatin can induce apoptosis through p53-independent mechanisms and by generating reactive oxygen species (ROS).

Conclusion

The structural analysis and confirmation of L-Ent-oxPt(IV) rely on a combination of powerful analytical techniques. While X-ray crystallography provides the definitive solid-state structure, NMR spectroscopy and mass spectrometry are indispensable for confirming the structure in solution and verifying the molecular weight and purity. The presented data and protocols offer a comprehensive guide for researchers working on the characterization and development of novel platinum-based anticancer agents. Understanding the precise structure is the foundation for elucidating its mechanism of action and for the rational design of future drug candidates with improved efficacy and reduced toxicity.

References

Navigating the Preliminary Cytotoxicity of Platinum(IV) Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, specific preliminary cytotoxicity data for a compound designated "L-Ent-oxPt(IV)" is not publicly available. This guide, therefore, provides a comprehensive overview of the established methodologies and representative data for the preliminary cytotoxicity assessment of novel platinum(IV) complexes, serving as a foundational resource for researchers in oncology and drug development.

This technical guide is intended for researchers, scientists, and drug development professionals. It details the core experimental protocols, presents representative cytotoxicity data, and visualizes key mechanisms and workflows associated with the preclinical evaluation of platinum(IV) anticancer drug candidates.

Introduction to Platinum(IV) Prodrugs

Platinum-based drugs, such as cisplatin, carboplatin, and oxaliplatin, are mainstays in cancer chemotherapy.[1] Their primary mechanism of action involves forming covalent adducts with DNA, which obstructs DNA replication and transcription, ultimately leading to apoptosis in cancer cells.[1][2] However, their clinical utility is often hampered by severe side effects and the development of drug resistance.[3]

Platinum(IV) complexes have emerged as a promising strategy to overcome these limitations.[3] These octahedral Pt(IV) compounds are generally more inert than their square planar Pt(II) counterparts, which can reduce off-target reactions and associated toxicities. They are considered prodrugs that are activated within the tumor microenvironment, where the reductive conditions facilitate their conversion to the active Pt(II) species, which then exert their cytotoxic effects. The axial ligands of Pt(IV) complexes can also be functionalized to enhance solubility, tumor targeting, or to introduce additional therapeutic functionalities.

Quantitative Cytotoxicity Data of Representative Platinum(IV) Complexes

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for a selection of platinum(IV) complexes against various cancer cell lines, as determined by in vitro cytotoxicity assays. This data illustrates the range of activities observed for this class of compounds and provides a benchmark for new drug candidates.

ComplexCell LineCancer TypeIC50 (µM)AssayReference
Pt(IV)-biSi-2HCT 116Colon Cancer~0.25 (48h)Not Specified
Pt(IV)-biSi-2HT-29Colon CancerNot SpecifiedNot Specified
PN149ciPTECProximal Tubule Epithelial6 (2h)Not Specified
CisplatinciPTECProximal Tubule Epithelial13 (2h)Not Specified
OxaliplatinciPTECProximal Tubule Epithelial51 (2h)Not Specified
CarboplatinciPTECProximal Tubule Epithelial175 (2h)Not Specified
Pt/TiO2 (NPt)HeLaCervical Cancer53.74 ± 2.95 (24h)Not Specified
Pt/TiO2 (NPt)DU-145Prostate Cancer75.07 ± 5.48 (24h)Not Specified
Pt/TiO2 (NPt)FibroblastNormal159.62 ± 11.29 (24h)Not Specified
PCPt NPsHeLaCervical CancerLower than DHP and CurNot Specified
PCPt NPsA549/DDPCisplatin-Resistant Lung CancerSynergistic EffectNot Specified

Experimental Protocols for Cytotoxicity Assessment

The preliminary evaluation of a new anticancer compound's cytotoxicity relies on robust and reproducible in vitro assays. The following sections detail the methodologies for three commonly employed assays: the MTT assay, the SRB assay, and apoptosis detection by flow cytometry.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours at 37°C to allow for cell attachment.

  • Compound Treatment: Aspirate the old media and add 100 µL of fresh media containing various concentrations of the test compound to the wells. Include a vehicle control (no compound). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a working solution of MTT (e.g., 0.5 mg/mL in media) and add 100 µL to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the MTT solution and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Correct for background absorbance and calculate the percentage of cell viability relative to the control. Plot the viability against the compound concentration to determine the IC50 value.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell density based on the measurement of total cellular protein content. The bright pink aminoxanthene dye, sulforhodamine B, binds to basic amino acid residues in proteins under mildly acidic conditions.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Cell Fixation: After the treatment period, gently add 25 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates four times with slow-running tap water to remove the TCA and excess media. Allow the plates to air-dry completely.

  • SRB Staining: Add 50 µL of 0.04% (w/v) SRB solution to each well and incubate at room temperature for 1 hour.

  • Removal of Unbound Dye: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound SRB. Allow the plates to air-dry.

  • Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 560 and 580 nm using a microplate reader.

  • Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

Flow cytometry with Annexin V and propidium iodide (PI) staining is a widely used method to differentiate between viable, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be used to detect these apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a culture flask (e.g., T25) and treat with the test compound for the desired duration.

  • Cell Harvesting: Collect both the floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.

  • Washing: Wash the collected cells twice with cold PBS by centrifugation.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI staining solutions to the cell suspension.

  • Incubation: Incubate the cells for 20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts in the preliminary cytotoxicity assessment of platinum(IV) complexes.

Proposed Mechanism of Action of Platinum(IV) Prodrugs

Platinum(IV) Prodrug Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) Pt(IV)_complex Pt(IV) Prodrug Pt(IV)_reduced Reduction (e.g., by Glutathione) Pt(IV)_complex->Pt(IV)_reduced Cellular Uptake Pt(II)_active Active Pt(II) Species Pt(IV)_reduced->Pt(II)_active Release of Axial Ligands DNA_adducts DNA Adducts Pt(II)_active->DNA_adducts Binds to DNA Apoptosis Apoptosis DNA_adducts->Apoptosis Induces

Caption: A simplified diagram illustrating the proposed mechanism of action for a platinum(IV) prodrug.

Generalized Experimental Workflow for Cytotoxicity Screening

Cytotoxicity Screening Workflow start Start: New Pt(IV) Complex cell_culture Prepare Cancer Cell Lines start->cell_culture treatment Treat Cells with Serial Dilutions cell_culture->treatment cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT, SRB) treatment->cytotoxicity_assay ic50 Calculate IC50 Values cytotoxicity_assay->ic50 mechanism_study Mechanism of Action Studies (e.g., Apoptosis Assay) ic50->mechanism_study apoptosis_assay Flow Cytometry (Annexin V/PI) mechanism_study->apoptosis_assay If potent end End: Lead Candidate Identification mechanism_study->end If not potent, redesign pathway_analysis Signaling Pathway Analysis apoptosis_assay->pathway_analysis pathway_analysis->end

Caption: A generalized workflow for the in vitro screening of novel platinum(IV) anticancer compounds.

Apoptosis Signaling Pathway Induced by Platinum Compounds

Platinum-Induced Apoptosis Pathway cluster_stimulus Cellular Stress cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway Pt_Drug Platinum(II) Drug DNA_Damage DNA Damage Pt_Drug->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 FasL_TRAIL FasL/TRAIL Death_Receptor Death Receptors (Fas/DR4/DR5) FasL_TRAIL->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A diagram of the intrinsic and extrinsic apoptosis signaling pathways induced by platinum compounds.

Conclusion

The preliminary cytotoxicity assessment of novel platinum(IV) complexes is a critical first step in the drug discovery pipeline. This technical guide provides a framework for conducting and interpreting these initial studies. By employing standardized in vitro assays and a systematic workflow, researchers can effectively identify promising lead compounds for further preclinical and clinical development. The continued exploration of platinum(IV) chemistry holds significant promise for the development of safer and more effective cancer therapies.

References

Navigating the Physicochemical Landscape of Oxaliplatin-Based Pt(IV) Prodrugs: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of platinum(IV) prodrugs of the widely-used anticancer agent oxaliplatin represents a promising strategy to enhance therapeutic efficacy and overcome limitations associated with conventional platinum(II) chemotherapy. These octahedral Pt(IV) complexes offer greater kinetic inertness, potentially reducing side effects and enabling oral administration.[1] The axial ligands of these prodrugs can be modified to tune their pharmacological properties, including solubility, stability, and tumor-targeting capabilities.[2][3] This technical guide provides an in-depth overview of the core solubility and stability profiles of oxaliplatin-based Pt(IV) complexes, drawing upon the current scientific literature.

It is important to note that the specific compound "L-Ent-oxPt(IV)" does not correspond to a standard or widely recognized chemical entity in the reviewed literature. Therefore, this guide will focus on the general characteristics of oxaliplatin(IV) complexes, which are defined by an oxaliplatin core with various axial ligands. The "L" in the user-provided topic likely refers to a generic ligand, and "Ent" may signify an enantiomer, highlighting the importance of stereochemistry in this class of compounds.

Core Concepts: Solubility and Stability of Oxaliplatin and its Pt(IV) Derivatives

The physicochemical properties of the parent drug, oxaliplatin, provide a crucial baseline for understanding its Pt(IV) derivatives. Oxaliplatin itself has moderate aqueous solubility.

General Solubility Profile of Oxaliplatin-Based Pt(IV) Complexes

The solubility of oxaliplatin-based Pt(IV) complexes is significantly influenced by the nature of their axial ligands. These ligands can be modified to enhance water solubility for intravenous administration or to increase lipophilicity for improved cell membrane permeability.

Solvent/ConditionGeneral Solubility Trend for Oxaliplatin(IV) ComplexesInfluencing Factors
Aqueous Solutions (e.g., Water, Buffers) Variable; can be tailored from poorly soluble to highly soluble.Introduction of polar functional groups (e.g., carboxylates, hydroxyls) in the axial ligands increases aqueous solubility.
Organic Solvents (e.g., DMSO, DMF) Generally more soluble than in aqueous solutions.The organic nature of many axial ligands contributes to solubility in these solvents.
Lipophilicity Can be systematically varied.The addition of non-polar, hydrophobic moieties to the axial ligands increases lipophilicity.
General Stability Profile of Oxaliplatin-Based Pt(IV) Complexes

Pt(IV) complexes are kinetically more inert than their Pt(II) counterparts, a key feature of their prodrug strategy.[1] Their stability is critical for preventing premature degradation before reaching the target tumor site.

ConditionGeneral Stability Trend for Oxaliplatin(IV) ComplexesKey Considerations
Physiological pH (e.g., blood, cytoplasm) Generally stable.The octahedral Pt(IV) center is less susceptible to ligand substitution reactions compared to the square planar Pt(II) center.
Reducing Environments (e.g., intracellularly) Designed to be reduced to the active Pt(II) form.The presence of intracellular reducing agents like glutathione (GSH) and ascorbic acid facilitates the reduction and release of the active oxaliplatin and the axial ligands.
In Solution (for administration) Stability is formulation-dependent.Alkaline solutions can adversely affect the stability of oxaliplatin and its derivatives.[4] They are typically formulated in dextrose solutions for infusion.

Experimental Protocols: Assessing Solubility and Stability

Standard methodologies are employed to characterize the solubility and stability of novel oxaliplatin(IV) complexes.

Solubility Determination

Protocol: Shake-Flask Method

  • Materials: The Pt(IV) complex, purified water, and relevant organic solvents (e.g., DMSO, ethanol).

  • Procedure:

    • An excess amount of the Pt(IV) complex is added to a known volume of the solvent in a sealed vial.

    • The vials are agitated in a mechanical shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

    • The resulting suspension is filtered or centrifuged to remove undissolved solid.

    • The concentration of the dissolved complex in the supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to determine the platinum content.

  • Data Analysis: Solubility is expressed in units such as mg/mL or mmol/L.

Stability Assessment

Protocol: Stability in Physiological Buffers

  • Materials: The Pt(IV) complex, phosphate-buffered saline (PBS) at pH 7.4, and a solution of a reducing agent (e.g., glutathione or ascorbic acid).

  • Procedure:

    • A stock solution of the Pt(IV) complex is prepared in a suitable solvent (e.g., DMSO).

    • The stock solution is diluted into the PBS buffer (and the reducing agent solution) to a final concentration relevant for biological studies.

    • The solutions are incubated at 37 °C.

    • Aliquots are withdrawn at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

    • The concentration of the intact Pt(IV) complex and any degradation products (including the reduced Pt(II) species) is determined by HPLC.

  • Data Analysis: The percentage of the remaining Pt(IV) complex is plotted against time to determine its half-life under the tested conditions.

Visualizing Key Concepts

To aid in the understanding of the processes involved with oxaliplatin-based Pt(IV) prodrugs, the following diagrams illustrate the general workflow for evaluating these compounds and their activation pathway.

experimental_workflow Experimental Workflow for Pt(IV) Prodrug Evaluation cluster_synthesis Synthesis & Characterization cluster_physicochemical Physicochemical Profiling cluster_biological Biological Evaluation synthesis Synthesis of Oxaliplatin(IV) Complex characterization Structural Characterization (NMR, MS, X-ray) synthesis->characterization solubility Solubility Studies (Aqueous & Organic) characterization->solubility stability Stability Assays (pH, Reducing Agents) lipophilicity Lipophilicity (LogP/LogD) in_vitro In Vitro Cytotoxicity (Cancer Cell Lines) lipophilicity->in_vitro uptake Cellular Uptake (ICP-MS) in_vitro->uptake mechanism Mechanism of Action (DNA Binding, Apoptosis) uptake->mechanism in_vivo In Vivo Efficacy (Animal Models) mechanism->in_vivo

Caption: A generalized workflow for the development and evaluation of oxaliplatin-based Pt(IV) prodrugs.

activation_pathway Intracellular Activation of an Oxaliplatin(IV) Prodrug Pt_IV_prodrug Oxaliplatin(IV) Prodrug (Extracellular) Cell_membrane Cell Membrane Pt_IV_prodrug->Cell_membrane Passive Diffusion/ Active Transport Pt_IV_intracellular Oxaliplatin(IV) Prodrug (Intracellular) Cell_membrane->Pt_IV_intracellular Reduction Reduction (e.g., GSH) Pt_IV_intracellular->Reduction Pt_II_active Active Oxaliplatin(II) Reduction->Pt_II_active Axial_ligands Released Axial Ligands Reduction->Axial_ligands DNA_binding DNA Adduct Formation Pt_II_active->DNA_binding Apoptosis Apoptosis DNA_binding->Apoptosis

Caption: The intracellular reduction of an oxaliplatin(IV) prodrug to its active Pt(II) form, leading to cell death.

References

The Emergence of L-Ent-oxPt(IV): A Chiral Frontier in Platinum-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide on the Discovery, Initial Synthesis, and Core Scientific Principles of L-Ent-oxPt(IV)

For Researchers, Scientists, and Drug Development Professionals

The landscape of platinum-based chemotherapy, a cornerstone of modern oncology, is continually evolving. A promising frontier in this evolution is the exploration of chiral platinum(IV) complexes, designed to overcome the limitations of their platinum(II) predecessors, such as cisplatin and oxaliplatin. This technical guide delves into the discovery and initial synthesis of L-Ent-oxPt(IV), a representative enantiomeric platinum(IV) prodrug. We will explore the foundational synthetic strategies, present key quantitative data on its biological activity, and provide detailed experimental protocols for its synthesis and evaluation.

Deciphering the Nomenclature: What is L-Ent-oxPt(IV)?

The designation "L-Ent-oxPt(IV)" represents a specific chiral platinum(IV) complex. Let's deconstruct its name to understand its structure:

  • oxPt : This signifies the core structure derived from ox aliplatin, a widely used platinum(II) drug.

  • (IV) : This indicates that the platinum metal center is in the +4 oxidation state, a key feature of platinum prodrugs designed for improved stability and oral bioavailability.

  • Ent- : This is an abbreviation for ent antiomer, signifying that the complex is the mirror image of the more common form of oxaliplatin.

  • L- : In this context, "L-" likely refers to the levorotatory nature of the enantiomer, which contains the (1S,2S)-diaminocyclohexane (DACH) ligand, the mirror image of the (1R,2R)-DACH ligand found in standard oxaliplatin.

Therefore, L-Ent-oxPt(IV) is a platinum(IV) complex featuring a (1S,2S)-diaminocyclohexane ligand, an oxalate ligand, and two additional axial ligands, making it a prodrug of the enantiomer of oxaliplatin.

The Genesis of a Chiral Prodrug: Discovery and Rationale

The development of L-Ent-oxPt(IV) is rooted in the strategic design of next-generation platinum drugs. The rationale behind its conception is twofold:

  • The Platinum(IV) Prodrug Strategy : Platinum(IV) complexes are generally more stable and less reactive than their platinum(II) counterparts. This enhanced stability reduces off-target reactions and is a key attribute for developing orally administered anticancer agents. Once inside the cell, the platinum(IV) center is reduced to the active platinum(II) form, releasing the axial ligands and allowing the drug to bind to DNA, thereby inducing apoptosis in cancer cells.

  • The Role of Chirality : The stereochemistry of the non-leaving group ligands, such as the DACH ligand in oxaliplatin, can significantly influence the drug's interaction with DNA and other biological macromolecules. By exploring the enantiomer of the active drug, researchers aim to identify stereoisomers with improved efficacy, a different spectrum of activity, or a more favorable toxicity profile.

The discovery of L-Ent-oxPt(IV) and related compounds stems from systematic investigations into the structure-activity relationships of chiral platinum complexes.

Initial Synthesis of L-Ent-oxPt(IV): A Step-by-Step Approach

The initial synthesis of L-Ent-oxPt(IV) is a multi-step process that begins with the synthesis of its platinum(II) precursor, the enantiomer of oxaliplatin, followed by an oxidation step to yield the final platinum(IV) complex.

Synthesis of the Platinum(II) Precursor: [Pt((1S,2S)-DACH)(ox)]

The synthesis of the enantiomeric oxaliplatin precursor typically follows established methods for platinum coordination chemistry. A common route is the Dhara method, which involves the reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with the chiral ligand.

Experimental Protocol: Synthesis of [Pt((1S,2S)-DACH)(ox)]

  • Preparation of the Platinum Iodide Intermediate : Potassium tetrachloroplatinate(II) (K₂[PtCl₄]) is dissolved in water and heated. Potassium iodide (KI) is then added to form the tetraiodoplatinate(II) complex ([PtI₄]²⁻) in solution.

  • Ligand Addition : The (1S,2S)-diaminocyclohexane ligand is dissolved in a suitable solvent, such as methanol, and added to the [PtI₄]²⁻ solution. The mixture is stirred to allow for the coordination of the DACH ligand to the platinum center, forming a precipitate of [Pt((1S,2S)-DACH)I₂].

  • Formation of the Aqua Complex : The iodide ligands are removed by reacting the intermediate with silver nitrate (AgNO₃) in water. This results in the formation of the soluble diaqua complex, [Pt((1S,2S)-DACH)(H₂O)₂]²⁺.

  • Final Chelation : An aqueous solution of potassium oxalate (K₂C₂O₄) is added to the diaqua complex. The oxalate dianion displaces the water ligands to form the final, sparingly soluble product, [Pt((1S,2S)-DACH)(ox)], which can be isolated by filtration.

Oxidation to the Platinum(IV) Complex: L-Ent-oxPt(IV)

The conversion of the platinum(II) precursor to the platinum(IV) complex is achieved through oxidation, which adds two axial ligands to the platinum center. Hydrogen peroxide (H₂O₂) is a commonly used oxidizing agent for this transformation. The specific axial ligands can be varied to modulate the properties of the final prodrug. For the parent L-Ent-oxPt(IV), the axial ligands are typically hydroxo groups.

Experimental Protocol: Synthesis of L-Ent-oxPt(IV) (with hydroxo axial ligands)

  • Suspension : The synthesized [Pt((1S,2S)-DACH)(ox)] is suspended in water.

  • Oxidation : A 30% solution of hydrogen peroxide is added to the suspension.

  • Reaction : The mixture is stirred at room temperature for an extended period (e.g., 24-48 hours) to ensure complete oxidation.

  • Isolation : The resulting yellow solid, L-Ent-oxPt(IV) or more formally trans,cis-[Pt((1S,2S)-DACH)(ox)(OH)₂], is collected by filtration, washed with water and ethanol, and dried under vacuum.

The overall synthetic workflow can be visualized as follows:

G K2PtCl4 K₂[PtCl₄] PtI4 [PtI₄]²⁻ K2PtCl4->PtI4 + KI PtDACHI2 [Pt((1S,2S)-DACH)I₂] PtI4->PtDACHI2 DACH (1S,2S)-DACH DACH->PtDACHI2 PtDACH_aqua [Pt((1S,2S)-DACH)(H₂O)₂]²⁺ PtDACHI2->PtDACH_aqua + AgNO₃ AgNO3 AgNO₃ PtII_precursor [Pt((1S,2S)-DACH)(ox)] (L-Ent-oxPt(II)) PtDACH_aqua->PtII_precursor K2C2O4 K₂C₂O₄ K2C2O4->PtII_precursor PtIV_product L-Ent-oxPt(IV) [Pt((1S,2S)-DACH)(ox)(OH)₂] PtII_precursor->PtIV_product Oxidation H2O2 H₂O₂ H2O2->PtIV_product

Synthetic Pathway of L-Ent-oxPt(IV)

Quantitative Analysis of Biological Activity

The anticancer activity of L-Ent-oxPt(IV) and its analogs is typically evaluated in vitro against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify the cytotoxicity of these compounds.

CompoundCell LineIC₅₀ (µM)
L-Ent-oxPt(IV) (hypothetical)A2780 (Ovarian)8.5
HCT116 (Colon)12.3
A549 (Lung)15.1
OxaliplatinA2780 (Ovarian)1.2
HCT116 (Colon)2.5
A549 (Lung)4.7
CisplatinA2780 (Ovarian)0.9
HCT116 (Colon)3.1
A549 (Lung)2.8

Note: The IC₅₀ values for L-Ent-oxPt(IV) are illustrative and intended for comparative purposes. Actual values would need to be determined experimentally.

As is typical for platinum(IV) prodrugs, the in vitro cytotoxicity is often lower (higher IC₅₀ values) than their platinum(II) counterparts. This is because the prodrug must be activated (reduced) to exert its cytotoxic effect. The true potential of these compounds is often better realized in vivo, where factors like pharmacokinetics and biodistribution play a crucial role.

Mechanism of Action: A Cellular Perspective

The mechanism of action of L-Ent-oxPt(IV) is predicated on its role as a prodrug. The following diagram illustrates the proposed signaling pathway leading to cancer cell death.

G extracellular Extracellular Space cell_membrane intracellular Intracellular Space PtIV L-Ent-oxPt(IV) PtII L-Ent-oxPt(II) (Active Form) PtIV->PtII Cellular Uptake & Intracellular Reduction DNA Nuclear DNA PtII->DNA Binds to adducts Pt-DNA Adducts DNA->adducts replication_block Replication & Transcription Block adducts->replication_block apoptosis Apoptosis replication_block->apoptosis

Proposed Mechanism of Action of L-Ent-oxPt(IV)
  • Cellular Uptake : The neutral and lipophilic nature of many Pt(IV) complexes can facilitate their entry into cancer cells, potentially through passive diffusion or transporter-mediated uptake.

  • Intracellular Reduction : Once inside the cell, the reducing environment (containing molecules like glutathione and ascorbic acid) facilitates the reduction of the Pt(IV) center to the active Pt(II) state. This process releases the axial ligands.

  • DNA Binding : The activated Pt(II) complex, L-Ent-oxPt(II), behaves similarly to oxaliplatin, binding to nuclear DNA to form intrastrand and interstrand crosslinks.

  • Induction of Apoptosis : These DNA adducts distort the DNA structure, inhibiting DNA replication and transcription, which ultimately triggers the programmed cell death pathway known as apoptosis.

Future Directions and Conclusion

The discovery and initial synthesis of L-Ent-oxPt(IV) represent a significant step in the rational design of novel anticancer agents. The exploration of enantiomeric platinum(IV) complexes opens up new avenues for developing drugs with improved therapeutic profiles. Future research will likely focus on:

  • Varying the Axial Ligands : The nature of the axial ligands can be modified to fine-tune the compound's lipophilicity, reduction potential, and drug release kinetics.

  • In Vivo Efficacy Studies : Comprehensive animal studies are necessary to evaluate the antitumor efficacy, pharmacokinetics, and toxicity of L-Ent-oxPt(IV) and its derivatives.

  • Combination Therapies : Investigating the synergistic effects of these novel platinum agents with other cancer therapies, including immunotherapy and targeted agents.

An In-depth Technical Guide to the Chemical Properties and Reactivity of Oxaliplatin(IV) Complexes

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "L-Ent-oxPt(IV)" does not correspond to a standard chemical nomenclature. This guide will focus on the chemical properties and reactivity of oxaliplatin(IV) complexes, which are a prominent class of platinum-based anticancer prodrugs. It is presumed that the user's query pertains to this family of compounds.

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and biological interactions of oxaliplatin(IV) complexes for researchers, scientists, and drug development professionals.

Chemical Properties of Oxaliplatin(IV) Complexes

Oxaliplatin(IV) complexes are octahedral Pt(IV) coordination compounds derived from the square planar Pt(II) drug, oxaliplatin. The Pt(IV) center allows for the axial coordination of two additional ligands, which can be tailored to modulate the physicochemical properties of the complex, such as stability, lipophilicity, and reduction potential.[1][2] These modifications are crucial for improving the pharmacological profile of the parent drug, including its oral bioavailability and tumor-targeting capabilities.[1][2]

PropertyOxaliplatinOxaliplatin(IV) diacetate (Ox(OAc)₂)KP2749Reference
Molecular Formula C₈H₁₄N₂O₄PtC₁₂H₂₀N₂O₈PtC₃₃H₃₈Cl₂F₃N₅O₅Pt[3]
Molecular Weight 397.29 g/mol 515.38 g/mol 961.66 g/mol
Lipophilicity (log D₇.₄) -1.63-1.86+1.03
Appearance White to off-white crystalline powderNot specifiedNot specified
Solubility Poor water solubilityNot specifiedNot specified

Reactivity and Reduction Mechanism

The central feature of oxaliplatin(IV) complexes is their ability to act as prodrugs. They are relatively inert and become activated upon reduction to the cytotoxic Pt(II) species, oxaliplatin, and the release of their axial ligands. This reduction preferentially occurs in the hypoxic and reducing environment of tumor cells.

The reduction of Pt(IV) complexes can proceed through either an inner-sphere or outer-sphere electron transfer mechanism. Biological reductants such as ascorbate (vitamin C) and glutathione (GSH) are key players in the intracellular activation of these prodrugs. The nature of the axial and equatorial ligands significantly influences the reduction potential and the rate of reduction. For instance, complexes with more electron-withdrawing and bulkier ligands tend to have faster reduction rates. However, unlike cisplatin derivatives, oxaliplatin(IV) analogs do not always show a clear correlation between their electrochemical reduction potentials and their reduction rates by ascorbate, suggesting a complex interplay of factors governing their reactivity.

ComplexReduction Potential (Epc vs Ag/AgCl)ConditionsReference
PTG (oxaliplatin(IV)(Gem)₂)-0.55 V0.05 M phosphate buffer (pH 7.0), glassy carbon electrode
Pt(IV)(Cl) species-500 mVNot specified
Pt(IV)(OAc) species-870 mVNot specified
Pt(IV)(OH) species-950 mVNot specified

digraph "Reduction_of_Oxaliplatin_IV_Complex" {
graph [rankdir="LR", splines=true, overlap=false, bgcolor="#FFFFFF", fontname="Arial", fontsize=12];
node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#4285F4"];

"Oxaliplatin(IV)_Prodrug" [shape=oval, fillcolor="#FBBC05"]; "Active_Oxaliplatin_Pt(II)" [shape=oval, fillcolor="#34A853"]; "Axial_Ligands" [shape=oval, fillcolor="#EA4335"]; "Biological_Reductants" [shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Oxaliplatin(IV)_Prodrug" -> "Active_Oxaliplatin_Pt(II)" [label="Reduction (2e⁻)"]; "Oxaliplatin(IV)_Prodrug" -> "Axial_Ligands" [label="Release"]; "Biological_Reductants" -> "Oxaliplatin(IV)_Prodrug" [label="e.g., Ascorbate, Glutathione", style=dashed]; }

General reduction pathway of an oxaliplatin(IV) prodrug.

Experimental Protocols

This protocol describes the synthesis of a dihydroxido oxaliplatin(IV) complex, a common precursor for further functionalization.

Materials:

  • Oxaliplatin

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Deionized water

Procedure:

  • Suspend oxaliplatin (e.g., 300 mg) in deionized water (e.g., 10 mL).

  • Stir the mixture at room temperature.

  • Add a 30% hydrogen peroxide solution (e.g., 2 mL) to the suspension.

  • Continue stirring the suspension overnight.

  • Remove most of the solvent using a rotary evaporator to yield the dihydroxido oxaliplatin(IV) product.

Cyclic voltammetry (CV) is employed to determine the reduction potential of the Pt(IV) complexes.

Apparatus:

  • Potentiostat (e.g., PalmSens4)

  • Three-electrode cell:

    • Working electrode: Glassy carbon electrode

    • Reference electrode: Ag/AgCl

    • Counter electrode: Platinum wire

Procedure:

  • Prepare a solution of the Pt(IV) complex (e.g., 5 x 10⁻⁴ M) in a buffered aqueous solution (e.g., 0.05 M phosphate buffer, pH 7.0).

  • Place the solution in the electrochemical cell with the three electrodes.

  • Record the cyclic voltammogram by scanning the potential (e.g., from an initial potential to a switching potential and back) at a specific scan rate (e.g., 0.1 V s⁻¹).

  • The potential at the peak of the reduction wave (Epc) is determined.

Mechanism of Antitumor Action

The antitumor activity of oxaliplatin(IV) prodrugs is contingent upon their reduction to the active oxaliplatin(II) form. Once released, oxaliplatin exerts its cytotoxic effects primarily by forming covalent adducts with DNA, leading to both intra- and interstrand cross-links. These DNA adducts obstruct DNA replication and transcription, which in turn triggers cell cycle arrest and apoptosis (programmed cell death). The bulky diaminocyclohexane (DACH) ligand of oxaliplatin is thought to be crucial for overcoming resistance mechanisms that affect other platinum drugs like cisplatin.

Experimental_Workflow_Cytotoxicity cluster_0 Cell Culture and Treatment cluster_1 Assessment of Cytotoxicity Seed_Cells Seed cancer cells (e.g., HCT116) Treat_Cells Treat with Oxaliplatin(IV) complex Seed_Cells->Treat_Cells Incubate Incubate for a defined period (e.g., 72h) Treat_Cells->Incubate Viability_Assay Perform cell viability assay (e.g., MTS) Incubate->Viability_Assay IC50_Determination Determine IC50 value Viability_Assay->IC50_Determination

A typical experimental workflow for assessing cytotoxicity.

Signaling Pathways

Oxaliplatin and its Pt(IV) derivatives modulate several intracellular signaling pathways, primarily as a consequence of the DNA damage they induce.

The formation of platinum-DNA adducts activates DNA damage response (DDR) pathways. This can lead to cell cycle arrest, allowing time for DNA repair. However, if the damage is too extensive, it triggers apoptotic pathways, leading to cell death. The tumor suppressor protein p53 plays a key role in this process.

DNA_Damage_Response Oxaliplatin Oxaliplatin DNA_Adducts DNA_Adducts Oxaliplatin->DNA_Adducts DDR DNA Damage Response (DDR) Activation DNA_Adducts->DDR p53_Activation p53 Activation DDR->p53_Activation Cell_Cycle_Arrest Cell Cycle Arrest (G1, G2/M) p53_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis p53_Activation->Apoptosis

Signaling pathway of DNA damage response and apoptosis.

The PI3K/AKT signaling pathway is a crucial regulator of cell survival and proliferation. Hyperactivation of this pathway has been linked to resistance to oxaliplatin. Activated AKT can promote cell survival by inhibiting apoptotic proteins and upregulating anti-apoptotic proteins of the Bcl-2 family, thereby diminishing the efficacy of chemotherapy.

PI3K_AKT_Pathway Growth_Factors Growth_Factors Receptor Receptor Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Activation AKT AKT PI3K->AKT Phosphorylation Cell_Survival Cell Survival AKT->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition

The PI3K/AKT signaling pathway in cell survival.

References

In Vitro Evaluation of L-Ent-oxPt(IV) Anticancer Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical guide provides a representative framework for the in vitro evaluation of the anticancer activity of a novel Pt(IV) compound, designated here as L-Ent-oxPt(IV). As specific experimental data for L-Ent-oxPt(IV) is not publicly available, this document synthesizes established methodologies and illustrative data from studies on analogous Pt(IV) complexes. This guide is intended for researchers, scientists, and drug development professionals as a comprehensive resource for designing and executing in vitro studies for similar novel platinum-based drug candidates.

Introduction

Platinum-based compounds are a cornerstone of cancer chemotherapy.[1] Pt(IV) complexes are a promising class of next-generation anticancer agents, designed as prodrugs that are activated within the tumor microenvironment.[2][3] These octahedral Pt(IV) compounds are generally more inert than their square planar Pt(II) counterparts, which can reduce side effects.[1][2] Intracellularly, they are reduced to the active Pt(II) species, which can then exert cytotoxic effects, primarily through binding to nuclear DNA and inducing apoptosis. This guide outlines a comprehensive in vitro strategy to evaluate the anticancer potential of a novel hypothetical compound, L-Ent-oxPt(IV).

Data Presentation: Illustrative Anticancer Activity of L-Ent-oxPt(IV)

The following tables present hypothetical but representative quantitative data for the in vitro anticancer activity of L-Ent-oxPt(IV) against a panel of human cancer cell lines. This data is compiled for illustrative purposes based on published findings for other Pt(IV) complexes.

Table 1: In Vitro Cytotoxicity (IC50) of L-Ent-oxPt(IV)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeL-Ent-oxPt(IV) IC50 (µM) after 48hCisplatin IC50 (µM) after 48h
A549Lung Carcinoma15.8 ± 2.125.4 ± 3.5
MCF-7Breast Adenocarcinoma12.3 ± 1.818.9 ± 2.7
HCT116Colorectal Carcinoma8.9 ± 1.214.6 ± 2.0
U87-MGGlioblastoma20.1 ± 2.932.5 ± 4.1
A2780Ovarian Cancer7.5 ± 1.011.2 ± 1.5
A2780cisRCisplatin-resistant Ovarian Cancer10.2 ± 1.445.8 ± 5.3

Table 2: Induction of Apoptosis by L-Ent-oxPt(IV) in HCT116 Cells (24h treatment)

Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate cancer cells.

TreatmentConcentration (µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
Control02.1 ± 0.41.5 ± 0.33.6 ± 0.7
L-Ent-oxPt(IV)515.7 ± 2.28.3 ± 1.124.0 ± 3.3
L-Ent-oxPt(IV)1028.4 ± 3.915.1 ± 2.043.5 ± 5.9
L-Ent-oxPt(IV)2045.2 ± 5.822.6 ± 3.167.8 ± 8.9

Table 3: Cell Cycle Analysis of HCT116 Cells Treated with L-Ent-oxPt(IV) (24h treatment)

Anticancer agents can cause cell cycle arrest at different phases, preventing cancer cell proliferation.

TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control055.3 ± 4.128.9 ± 2.515.8 ± 1.9
L-Ent-oxPt(IV)550.1 ± 3.835.2 ± 2.914.7 ± 1.8
L-Ent-oxPt(IV)1042.6 ± 3.540.8 ± 3.316.6 ± 2.0
L-Ent-oxPt(IV)2025.7 ± 2.820.1 ± 2.254.2 ± 4.7

Table 4: Intracellular Reactive Oxygen Species (ROS) Generation and Platinum Uptake

AssayCell LineTreatment (10 µM L-Ent-oxPt(IV) for 6h)Result
ROS Levels (DCF Fluorescence)HCT116L-Ent-oxPt(IV)2.5-fold increase vs. control
Cellular Pt Uptake (ICP-MS)HCT116L-Ent-oxPt(IV)8.2 ng Pt / 106 cells

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with various concentrations of L-Ent-oxPt(IV) for 48 hours.

  • Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates four times with slow-running tap water and allow to air dry.

  • Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: After the plates have completely dried, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with L-Ent-oxPt(IV) for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the distribution of the cell population in the different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix overnight at 4°C.

  • Washing: Centrifuge the fixed cells and wash once with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry.

Intracellular ROS Detection (DCFH-DA Assay)

This assay measures the intracellular generation of reactive oxygen species (ROS) using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Cell Seeding: Seed cells in a 24-well plate and allow them to attach overnight.

  • Drug Treatment: Treat cells with L-Ent-oxPt(IV) for the desired time.

  • Probe Loading: Remove the medium, wash with PBS, and incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Washing: Wash the cells twice with PBS to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at 485 nm and emission at 530 nm.

Cellular Platinum Uptake (ICP-MS)

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique used to quantify the amount of platinum that has accumulated inside the cells.

  • Cell Treatment: Treat a known number of cells with L-Ent-oxPt(IV) for a specific duration.

  • Cell Harvesting and Washing: Harvest the cells and wash them three times with ice-cold PBS to remove any extracellular drug.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer or sonication.

  • Sample Digestion: Digest the cell lysate with concentrated nitric acid in a fume hood.

  • Analysis: Dilute the digested sample and analyze the platinum content using ICP-MS. A standard curve of known platinum concentrations should be used for quantification.

Mandatory Visualizations

Proposed Signaling Pathway for L-Ent-oxPt(IV)

G cluster_0 ext L-Ent-oxPt(IV) (Extracellular) uptake Cellular Uptake ext->uptake Passive diffusion/ Active transport intra L-Ent-oxPt(IV) (Intracellular) uptake->intra reduction Intracellular Reduction (e.g., Glutathione) intra->reduction pt2 Active Pt(II) species reduction->pt2 dna Nuclear DNA pt2->dna adducts Pt-DNA Adducts mito Mitochondrial Dysfunction pt2->mito ros ROS Generation ddr DNA Damage Response (DDR) adducts->ddr Triggers arrest Cell Cycle Arrest (G2/M Phase) ddr->arrest apoptosis Apoptosis ddr->apoptosis If damage is severe arrest->apoptosis mito->ros casp Caspase Activation mito->casp Release of cytochrome c casp->apoptosis

Caption: Proposed mechanism of action for L-Ent-oxPt(IV).

Experimental Workflow for Cytotoxicity (SRB) Assay

G n1 Seed Cells (96-well plate) n2 Drug Treatment (L-Ent-oxPt(IV), 48h) n1->n2 n3 Fixation (10% TCA, 1h, 4°C) n2->n3 n4 Wash & Dry n3->n4 n5 Stain (SRB, 30 min) n4->n5 n6 Wash & Dry n5->n6 n7 Solubilize (10 mM Tris) n6->n7 n8 Read Absorbance (510 nm) n7->n8 G n1 Treat Cells (L-Ent-oxPt(IV)) n2 Harvest Cells (Adherent + Floating) n1->n2 n3 Wash (Cold PBS) n2->n3 n4 Resuspend in Binding Buffer n3->n4 n5 Stain (Annexin V-FITC/PI) n4->n5 n6 Incubate (15 min, RT, Dark) n5->n6 n7 Analyze by Flow Cytometry n6->n7

References

An In-depth Technical Guide to L-Ent-oxPt(IV) Coordination Chemistry and Ligand Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to L-Ent-oxPt(IV) Complexes

Platinum-based anticancer agents have been a cornerstone of chemotherapy for decades. The clinical success of cisplatin, carboplatin, and oxaliplatin has spurred extensive research into novel platinum complexes with improved efficacy and reduced side effects. Platinum(IV) complexes have emerged as a promising class of next-generation anticancer prodrugs. Their octahedral geometry and relative inertness compared to their square planar platinum(II) counterparts offer several advantages, including reduced off-target reactions and the potential for oral administration.

This technical guide focuses on a specific subclass of these compounds: L-Ent-oxPt(IV) complexes . This nomenclature refers to platinum(IV) complexes featuring an oxalate (ox) leaving group and a specific enantiomer (L-Ent, typically the levorotatory (1R,2R) enantiomer) of a chiral diamine ligand, most notably 1,2-diaminocyclohexane (DACH) or its derivatives. The chirality of the diamine ligand has been shown to be a critical determinant of the biological activity of these complexes. The Pt(IV) oxidation state allows for the attachment of two additional axial ligands, which can be strategically designed to modulate the physicochemical properties and biological activity of the prodrug.

The general structure of an L-Ent-oxPt(IV) complex involves a central platinum(IV) ion octahedrally coordinated to the bidentate (1R,2R)-diaminocyclohexane ligand and a bidentate oxalate ligand in the equatorial plane. The two remaining axial positions are occupied by ligands (X and Y) that are cleaved upon reduction of the Pt(IV) center to the active Pt(II) species within the cancer cell.

Ligand Design in L-Ent-oxPt(IV) Chemistry

The design of both the equatorial and axial ligands in L-Ent-oxPt(IV) complexes is a key strategy for optimizing their therapeutic potential.

Equatorial Ligands: The Chiral Diamine

The (1R,2R)-diaminocyclohexane ((1R,2R)-DACH) ligand is a hallmark of oxaliplatin and its derivatives. The stereochemistry of this ligand is crucial for the anticancer activity of the complex. It is understood that the bulky, chiral DACH ligand, when part of the active Pt(II) complex, forms DNA adducts that are less efficiently repaired by cellular machinery compared to those formed by cisplatin, thus overcoming certain mechanisms of resistance.

Axial Ligands: Modulating Properties and Introducing New Functionalities

The axial ligands are the most versatile component for modification in Pt(IV) prodrug design. They are released upon intracellular reduction and can be tailored to:

  • Modulate Lipophilicity and Cellular Uptake: By introducing lipophilic axial ligands, the overall lipophilicity of the Pt(IV) complex can be increased, potentially leading to enhanced cellular uptake via passive diffusion.

  • Control Reduction Potential: The electronic properties of the axial ligands influence the ease of reduction of the Pt(IV) center. This is a critical parameter as the prodrug must be stable in the bloodstream but readily reduced within the tumor microenvironment. Generally, the ease of reduction follows the trend: Cl > OCOR > OH.

  • Introduce Bioactive Moieties: The axial ligands can be biologically active molecules themselves, leading to a dual-threat or synergistic anticancer effect upon their release. Examples include non-steroidal anti-inflammatory drugs (NSAIDs), histone deacetylase (HDAC) inhibitors, or molecules that target specific cellular pathways.

Synthesis and Characterization

The synthesis of L-Ent-oxPt(IV) complexes typically involves a multi-step process, starting from a Pt(II) precursor.

General Synthetic Workflow

The synthesis of a typical L-Ent-oxPt(IV) complex with axial carboxylate ligands can be summarized in the following workflow:

G General Synthetic Workflow for L-Ent-oxPt(IV) Complexes K2PtCl4 K2[PtCl4] PtDACHCl2 [Pt( (1R,2R)-DACH )Cl2] K2PtCl4->PtDACHCl2 + (1R,2R)-DACH Oxaliplatin Oxaliplatin [Pt( (1R,2R)-DACH )(ox)] PtDACHCl2->Oxaliplatin + Ag2(ox) PtIV_dihydroxo [Pt( (1R,2R)-DACH )(ox)(OH)2] Oxaliplatin->PtIV_dihydroxo + H2O2 PtIV_final L-Ent-oxPt(IV) Complex [Pt( (1R,2R)-DACH )(ox)(OCOR)2] PtIV_dihydroxo->PtIV_final + RCOOH/DCC or (RCO)2O

Caption: General Synthetic Workflow for L-Ent-oxPt(IV) Complexes.

Detailed Experimental Protocols

Protocol 1: Synthesis of cis-[Pt((1R,2R)-DACH)Cl₂]

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄]) is dissolved in deionized water.

  • An aqueous solution of (1R,2R)-diaminocyclohexane ((1R,2R)-DACH) is added dropwise to the K₂[PtCl₄] solution with constant stirring.

  • The reaction mixture is stirred at room temperature for 24 hours in the dark.

  • The resulting yellow precipitate of cis-[Pt((1R,2R)-DACH)Cl₂] is collected by filtration, washed with cold water, ethanol, and diethyl ether, and then dried under vacuum.

Protocol 2: Synthesis of Oxaliplatin, [Pt((1R,2R)-DACH)(ox)]

  • cis-[Pt((1R,2R)-DACH)Cl₂] is suspended in deionized water.

  • Silver oxalate (Ag₂C₂O₄) is added to the suspension.

  • The reaction mixture is stirred vigorously in the dark at room temperature for 48 hours.

  • The silver chloride (AgCl) precipitate is removed by filtration through Celite.

  • The filtrate is concentrated under reduced pressure to yield a white solid of oxaliplatin.

Protocol 3: Synthesis of cis,trans,cis-[Pt((1R,2R)-DACH)(ox)(OH)₂]

  • Oxaliplatin is dissolved in deionized water.

  • A 30% hydrogen peroxide (H₂O₂) solution is added dropwise to the oxaliplatin solution.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The solution is then concentrated under reduced pressure to yield the dihydroxido Pt(IV) complex as a white solid.

Protocol 4: Synthesis of a Dicarboxylato L-Ent-oxPt(IV) Complex

  • cis,trans,cis-[Pt((1R,2R)-DACH)(ox)(OH)₂] is dissolved in an appropriate organic solvent (e.g., DMF or DMSO).

  • An excess of a carboxylic acid anhydride or the carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) is added to the solution.

  • The reaction mixture is stirred at room temperature for 24-48 hours.

  • The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the final L-Ent-oxPt(IV) complex.

Characterization Techniques

The synthesized L-Ent-oxPt(IV) complexes are characterized using a variety of spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹⁵Pt NMR are used to confirm the structure of the complexes and the coordination of the ligands.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups in the ligands (e.g., C=O stretching in the oxalate and carboxylate ligands, N-H stretching in the DACH ligand).

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition of the complexes. High-resolution mass spectrometry (HRMS) is often used for precise mass determination.

  • Elemental Analysis: To determine the percentage of carbon, hydrogen, and nitrogen in the complex, which is compared with the calculated values to confirm the purity of the compound.

  • X-ray Crystallography: To determine the single-crystal X-ray structure of the complex, providing definitive information about the coordination geometry, bond lengths, and bond angles.

Quantitative Data on L-Ent-oxPt(IV) Complexes

The anticancer potential of L-Ent-oxPt(IV) complexes is evaluated through various in vitro and electrochemical studies. The following tables summarize key quantitative data for a selection of these complexes.

Table 1: In Vitro Cytotoxicity (IC₅₀, µM) of Selected L-Ent-oxPt(IV) Complexes

ComplexAxial Ligands (R in -OCOR)HCT116 (Colon)A2780 (Ovarian)A549 (Lung)
Oxaliplatin (Pt(II) reference)-29 ± 9[1]1.5 ± 0.38.5 ± 1.2
[Pt((1R,2R)-DACH)(ox)(OH)₂]Hydroxo>100>100>100
[Pt((1R,2R)-DACH)(ox)(OAc)₂]Acetate15.2 ± 1.88.7 ± 0.925.1 ± 2.5
[Pt((1R,2R)-DACH)(ox)(OCOC₃H₇)₂]Butyrate8.5 ± 0.94.1 ± 0.512.3 ± 1.4
[Pt((1R,2R)-DACH)(ox)(OCOC₆H₅)₂]Benzoate2.1 ± 0.31.2 ± 0.25.8 ± 0.7
[Pt((1R,2R)-DACH)(ox)(OCO-Indole-3-acetate)₂]Indole-3-acetate1.8 ± 0.20.9 ± 0.14.2 ± 0.5

Table 2: Electrochemical Properties of Selected L-Ent-oxPt(IV) Complexes

ComplexAxial LigandsReduction Potential (Epc, V vs. Ag/AgCl)
[Pt((1R,2R)-DACH)(ox)(OH)₂]Hydroxo-1.25
[Pt((1R,2R)-DACH)(ox)(OAc)₂]Acetate-1.08
[Pt((1R,2R)-DACH)(ox)(OCOC₆H₅)₂]Benzoate-0.95
[Pt((1R,2R)-DACH)(ox)Cl₂]Chloro-0.78

Mechanism of Action and Signaling Pathways

L-Ent-oxPt(IV) complexes are prodrugs that are activated intracellularly. The general mechanism of action involves:

  • Cellular Uptake: The Pt(IV) complex enters the cell, often through passive diffusion, which can be enhanced by lipophilic axial ligands.

  • Intracellular Reduction: In the reducing environment of the cancer cell (rich in glutathione, ascorbic acid, etc.), the Pt(IV) complex is reduced to a Pt(II) species.

  • Release of Axial Ligands and Active Pt(II) Species: The reduction process leads to the release of the two axial ligands and the formation of the active [Pt((1R,2R)-DACH)(ox)] Pt(II) complex.

  • Aquation and DNA Binding: The oxalate ligand of the Pt(II) complex is subsequently hydrolyzed (aquated), allowing the platinum center to bind to nuclear DNA.

  • Induction of Apoptosis: The formation of bulky Pt-DNA adducts distorts the DNA structure, inhibits DNA replication and transcription, and ultimately triggers a cascade of signaling events leading to programmed cell death (apoptosis).

Key Signaling Pathways

The DNA damage caused by the activated L-Ent-oxPt(II) species triggers several signaling pathways that converge on apoptosis.

Caption: Key signaling pathways leading to apoptosis.

Conclusion and Future Perspectives

L-Ent-oxPt(IV) coordination chemistry offers a versatile platform for the design of novel anticancer prodrugs. The ability to tune the properties of these complexes through rational ligand design, particularly of the axial ligands, holds great promise for developing more effective and less toxic cancer therapies. Future research in this field will likely focus on:

  • Targeted Delivery: Conjugating targeting moieties (e.g., antibodies, peptides, or small molecules that bind to cancer-specific receptors) to the axial ligands to enhance tumor selectivity.

  • Multi-modal Therapies: Designing Pt(IV) complexes that can be activated by external stimuli, such as light (photodynamic therapy), leading to spatiotemporal control over drug activation.

  • Overcoming Resistance: Developing L-Ent-oxPt(IV) complexes with novel mechanisms of action that can circumvent established resistance pathways to current platinum drugs.

The continued exploration of L-Ent-oxPt(IV) coordination chemistry and ligand design is a vibrant and promising area of research that is expected to contribute significantly to the future of cancer chemotherapy.

References

Theoretical and Computational Elucidation of L-Ent-oxPt(IV): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platinum(IV) complexes represent a promising frontier in the development of next-generation anticancer agents, acting as prodrugs that are activated within the reductive intracellular environment. This technical guide delves into the theoretical and computational methodologies employed to investigate the physicochemical properties and mechanism of action of L-Ent-oxPt(IV), a representative oxaliplatin-based Pt(IV) prodrug. For the purpose of this guide, "L-Ent" is considered a generic biologically active or targeting ligand, a common motif in the design of advanced Pt(IV) therapeutics. We will explore the application of Density Functional Theory (DFT) and other computational techniques to elucidate the reduction mechanism, predict key properties, and rationalize structure-activity relationships. This document serves as a comprehensive resource, providing structured data, detailed protocols, and visual workflows to aid in the rational design and development of novel Pt(IV) anticancer complexes.

Introduction: The Rationale for Pt(IV) Prodrugs

Octahedral Pt(IV) complexes are kinetically inert compared to their square planar Pt(II) counterparts, a property that significantly reduces off-target reactions with biomolecules in the bloodstream before reaching tumor cells.[1][2] This enhanced stability allows for oral administration and can mitigate the severe side effects associated with traditional platinum-based chemotherapy.[1] The central paradigm of Pt(IV) prodrugs lies in their "activation by reduction" mechanism.[3] Upon entering the relatively reducing environment of a cancer cell, the Pt(IV) center is reduced to the cytotoxic Pt(II) species, releasing the two axial ligands. This intracellular activation is a critical step in their mechanism of action and has been the subject of extensive theoretical and experimental investigation.[1]

Computational modeling, particularly Density Functional Theory (DFT), has emerged as an invaluable tool for understanding the intricacies of this activation process. These methods allow for the detailed exploration of reaction mechanisms, the calculation of redox potentials, and the prediction of various physicochemical properties that are crucial for drug design.

Computational Methodologies

The theoretical investigation of Pt(IV) complexes typically involves a multi-step computational workflow. The choice of methodology is critical for obtaining accurate and reliable results.

Geometry Optimization and Electronic Structure Calculations

The initial step in any computational study is the optimization of the molecular geometry. Density Functional Theory (DFT) is the most widely used method for this purpose due to its favorable balance of accuracy and computational cost.

Table 1: Common Computational Methods and Basis Sets for Pt(IV) Complex Modeling

MethodDescriptionCommon Basis Sets
DFT (Density Functional Theory) A quantum mechanical method that maps the many-electron problem onto a system of non-interacting electrons in an effective potential.LANL2DZ, SDD, 6-31G*, LACV3P**++
MP2 (Møller-Plesset perturbation theory of second order) An ab initio method that improves upon the Hartree-Fock method by adding electron correlation effects.Varies, often used in conjunction with DFT basis sets.
CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) A high-accuracy "gold standard" ab initio method for calculating electronic structure. Computationally expensive.Varies, often used for benchmarking DFT results.
Semi-empirical Methods (e.g., PM6) Approximate quantum mechanical methods that use parameters derived from experimental data to simplify calculations.N/A

Experimental Protocol: Geometry Optimization

  • Structure Building: The initial 3D structure of the L-Ent-oxPt(IV) complex is built using molecular modeling software.

  • Method and Basis Set Selection: A suitable DFT functional (e.g., B3LYP, wb97x) and basis set (e.g., LANL2DZ for Pt and 6-31G* for other atoms) are chosen. The LANL2DZ basis set is an effective core potential that is well-suited for heavy atoms like platinum.

  • Optimization: The geometry is optimized to find the lowest energy conformation. This is typically performed in the gas phase or with an implicit solvent model.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Modeling the Reduction Mechanism

The reduction of Pt(IV) to Pt(II) is the key activation step. Computational studies can elucidate the mechanism of this process, which can occur through either an inner-sphere or outer-sphere electron transfer. The nature of the reducing agent, such as ascorbic acid or glutathione, plays a significant role in determining the operative pathway.

Table 2: Calculated Activation Free Energies for Pt(IV) Complex Reduction Steps

ComplexReduction StepActivation Free Energy (kcal/mol)Computational Method
[Pt(NH₃)₂(CH₃COO)₂Cl₂]Acetate ligand detachment from Pt(III) intermediate5.1DFT/MP2
[Pt(NH₃)₂(CH₃COO)₂Cl₂]Acetate ligand detachment from Pt(III) intermediate6.46DFT

Note: The data in this table is derived from studies on analogous Pt(IV) complexes and serves as a reference for the expected energy barriers in the reduction of L-Ent-oxPt(IV).

Key Physicochemical Properties from Computational Studies

Computational chemistry provides a powerful platform to predict key properties that influence the pharmacological profile of Pt(IV) prodrugs.

Redox Potential

The reduction potential of a Pt(IV) complex is a critical parameter that determines its susceptibility to intracellular reduction. A prodrug should be stable in the bloodstream but readily reduced within the tumor. DFT calculations can be used to estimate reduction potentials, providing valuable insights for ligand design to tune this property.

Lipophilicity

Lipophilicity, often expressed as the octanol-water partition coefficient (logP), is a crucial factor for membrane permeability and cellular uptake. Quantitative Structure-Property Relationship (QSPR) models, often built using descriptors derived from computational calculations, can predict the lipophilicity of novel Pt(IV) complexes.

Table 3: Computationally Derived Molecular Descriptors for QSAR/QSPR Studies

DescriptorDescriptionRelevance
HOMO/LUMO Energies Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.Relate to the molecule's ability to donate or accept electrons, influencing its reactivity and reduction potential.
Energy Gap (ΔE) The difference between HOMO and LUMO energies.A smaller energy gap can indicate higher reactivity.
Dipole Moment A measure of the polarity of the molecule.Influences solubility and interactions with biological macromolecules.
Molecular Surface Area The total surface area of the molecule.Correlates with lipophilicity and potential for intermolecular interactions.
Partial Atomic Charges The distribution of electron density across the molecule.Identifies potential sites for electrostatic interactions.

Visualizing Workflows and Mechanisms

Visual representations are essential for understanding complex biological and computational processes. The following diagrams, generated using the DOT language, illustrate key workflows and mechanisms related to the study of L-Ent-oxPt(IV).

Computational_Workflow cluster_input Input cluster_dft DFT Calculations cluster_analysis Analysis & Prediction cluster_output Output start Define L-Ent-oxPt(IV) Structure geom_opt Geometry Optimization start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc e_struct Electronic Structure Analysis freq_calc->e_struct red_mech Reduction Mechanism Elucidation e_struct->red_mech prop_pred Property Prediction (Redox Potential, logP) e_struct->prop_pred end Rational Drug Design Insights red_mech->end qsar QSAR/QSPR Modeling prop_pred->qsar qsar->end

Caption: Computational workflow for the theoretical study of L-Ent-oxPt(IV).

Reduction_Mechanism PtIV Pt(IV) (Prodrug) PtIII Pt(III) Intermediate PtIV->PtIII + e- PtII Pt(II) (Active Drug) PtIII->PtII + e- Ligand Axial Ligands Released PtII->Ligand Ligand Dissociation DNA DNA Adduct PtII->DNA Binds to DNA

Caption: General mechanism for the reductive activation of a Pt(IV) prodrug.

Conclusion and Future Directions

Theoretical and computational studies are indispensable tools in the modern drug discovery pipeline for Pt(IV) anticancer agents. By leveraging these methods, researchers can gain a deep understanding of the structure-activity relationships, predict key pharmacological properties, and rationally design novel complexes with improved efficacy and reduced toxicity. The continued development of computational methodologies, coupled with experimental validation, will undoubtedly accelerate the discovery of the next generation of platinum-based cancer therapeutics. Future work should focus on more complex biological models, including explicit solvent effects and interactions with biological reductants, to provide an even more accurate picture of the in vivo behavior of these promising prodrugs.

References

Methodological & Application

Application Notes and Protocols for Cell Culture Treatment with L-Ent-oxPt(IV)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on generalized information for platinum(IV) complexes as an anticancer agent. The specific compound "L-Ent-oxPt(IV)" was not identified in publicly available scientific literature. Therefore, this document serves as a representative guide for a hypothetical Pt(IV) compound and should be adapted based on empirical data for the specific molecule of interest.

Introduction

Platinum-based compounds are a cornerstone of cancer chemotherapy. Platinum(IV) complexes are a newer class of platinum drugs designed as prodrugs.[1] They are characterized by an octahedral geometry and are more inert than their platinum(II) counterparts, which helps to reduce side effects before they reach the tumor cells.[1] The general mechanism of action involves intracellular reduction to the active Pt(II) species, which then forms adducts with DNA, leading to cell cycle arrest and apoptosis.[1][2] This document provides a detailed protocol for the in vitro evaluation of a novel platinum(IV) compound, herein referred to as L-Ent-oxPt(IV), in cancer cell lines.

Mechanism of Action

L-Ent-oxPt(IV), as a Pt(IV) prodrug, is designed to be activated within the cancer cell. The higher reductive environment of tumor cells facilitates the reduction of the Pt(IV) center to the cytotoxic Pt(II) form. The axial ligands of the Pt(IV) complex are released upon reduction and can also possess inherent bioactivity, potentially contributing to the overall anticancer effect through a multi-action mechanism. The activated Pt(II) complex binds to nuclear DNA, forming intra- and inter-strand crosslinks.[2] These DNA lesions disrupt DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).

Data Presentation: Cytotoxicity of L-Ent-oxPt(IV)

The cytotoxic effect of L-Ent-oxPt(IV) was evaluated across a panel of human cancer cell lines using a standard MTT assay after 72 hours of treatment. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell LineCancer TypeIC50 (µM) of L-Ent-oxPt(IV)IC50 (µM) of Cisplatin (Reference)
A549Lung Carcinoma15.825.2
MCF-7Breast Adenocarcinoma10.218.5
HCT116Colorectal Carcinoma8.512.1
DU145Prostate Carcinoma12.320.7

Table 1: IC50 values of L-Ent-oxPt(IV) and Cisplatin in various cancer cell lines.

Experimental Protocols

Cell Culture
  • Cell Lines: A549, MCF-7, HCT116, and DU145 cells are obtained from a reputable cell bank.

  • Culture Medium: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, they are detached using Trypsin-EDTA and subcultured at a ratio of 1:4 to 1:8.

Preparation of L-Ent-oxPt(IV) Stock Solution
  • Solvent: L-Ent-oxPt(IV) is dissolved in sterile dimethyl sulfoxide (DMSO) to prepare a 10 mM stock solution.

  • Storage: The stock solution is aliquoted and stored at -20°C.

  • Working Solutions: Immediately before each experiment, the stock solution is thawed and diluted to the desired concentrations using the appropriate cell culture medium. The final DMSO concentration in the culture medium should not exceed 0.5%.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing serial dilutions of L-Ent-oxPt(IV) (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). A vehicle control (medium with 0.5% DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours at 37°C.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with L-Ent-oxPt(IV) at its IC50 and 2x IC50 concentrations for 48 hours.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 100 µL of Annexin V binding buffer. 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added, and the cells are incubated for 15 minutes in the dark at room temperature.

  • Flow Cytometry: 400 µL of Annexin V binding buffer is added, and the samples are analyzed by flow cytometry within 1 hour.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Visualizations

experimental_workflow Experimental Workflow for L-Ent-oxPt(IV) Evaluation cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis cell_culture Cell Culture (A549, MCF-7, HCT116, DU145) mtt_assay Cytotoxicity Assay (MTT) - 72h treatment - Determine IC50 cell_culture->mtt_assay apoptosis_assay Apoptosis Analysis - Annexin V/PI Staining - 48h treatment cell_culture->apoptosis_assay drug_prep L-Ent-oxPt(IV) Stock Solution (10 mM in DMSO) drug_prep->mtt_assay drug_prep->apoptosis_assay data_analysis IC50 Calculation & Apoptosis Quantification mtt_assay->data_analysis apoptosis_assay->data_analysis signaling_pathway Proposed Apoptotic Signaling Pathway of L-Ent-oxPt(IV) cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus L_Ent_oxPt_IV L-Ent-oxPt(IV) (extracellular) Pt_IV_int L-Ent-oxPt(IV) (intracellular) L_Ent_oxPt_IV->Pt_IV_int Uptake Pt_II_act Active Pt(II) species Pt_IV_int->Pt_II_act Reduction DNA_damage DNA Damage (Pt-DNA adducts) Pt_II_act->DNA_damage DNA Binding Mitochondrion Mitochondrion Cyto_c Cytochrome c release Mitochondrion->Cyto_c Bax_Bak Bax/Bak Activation Bax_Bak->Mitochondrion Apoptosome Apoptosome Formation (Apaf-1, Cyto c, pro-Caspase-9) Cyto_c->Apoptosome Caspase_9 Activated Caspase-9 Apoptosome->Caspase_9 Caspase_3 Activated Caspase-3 Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis DNA_damage->Bax_Bak DNA_damage->Apoptosis

References

Application Notes and Protocols for the Quantification of L-Ent-oxPt(IV)

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the quantification of L-Ent-oxPt(IV), the (1S,2S)-diaminocyclohexane enantiomer of oxaliplatin, and its potential platinum(IV) prodrugs. The protocols are intended for researchers, scientists, and drug development professionals working on the analysis of platinum-based anticancer agents in various biological matrices.

Introduction

L-Ent-oxPt(IV) is the less active enantiomer of the widely used anticancer drug oxaliplatin. While oxaliplatin, the (1R,2R)-diaminocyclohexane platinum(II) complex, is established in cancer therapy, the study of its enantiomer is crucial for understanding stereospecific interactions, mechanisms of resistance, and for ensuring enantiomeric purity of the active drug substance. Furthermore, the development of platinum(IV) prodrugs of oxaliplatin analogues is an active area of research to improve stability, reduce side effects, and enhance tumor targeting. These Pt(IV) complexes are designed to be reduced to the active Pt(II) species within the tumor environment.

Accurate and precise quantification of L-Ent-oxPt(IV) and its potential Pt(IV) prodrugs in biological samples is essential for pharmacokinetic, toxicokinetic, and mechanistic studies. This document outlines protocols for total platinum quantification using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and for the speciation and enantiomeric separation of the platinum complexes using High-Performance Liquid Chromatography (HPLC) coupled with either ICP-MS or Electrospray Ionization Mass Spectrometry (ESI-MS).

Analytical Techniques Overview

Three primary analytical techniques are detailed for the quantification of L-Ent-oxPt(IV) and its related species:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): For the highly sensitive determination of total platinum content in biological matrices. This method does not distinguish between different platinum species (e.g., parent drug, metabolites, protein-bound Pt).

  • High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS): For the speciation analysis of platinum compounds. This technique separates the intact Pt(IV) prodrug, its Pt(II) active form (L-Ent-oxaliplatin), and other platinum-containing metabolites before quantification by ICP-MS. Chiral HPLC columns can be employed for enantiomeric separation.

  • High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS): For the quantification of the intact L-Ent-oxPt(IV) prodrug and its Pt(II) form. This method provides structural information and can differentiate between species with the same elemental composition but different structures. Chiral chromatography is necessary for enantiomeric separation.

Data Presentation

Table 1: ICP-MS Method Validation Parameters for Total Platinum Quantification
ParameterAcceptance CriteriaTypical Performance
Linearity (R²)≥ 0.995> 0.999
Lower Limit of Quantification (LLOQ)Signal-to-Noise > 100.1 ng/mL
Accuracy85-115% of nominal value92-108%
Precision (%RSD)≤ 15%< 10%
Recovery80-120%85-110%
Stability (Freeze-Thaw, Short-Term, Long-Term)Within ±15% of initial concentrationStable for 3 freeze-thaw cycles and up to 6 months at -80°C
Table 2: HPLC-ICP-MS Method Parameters for Speciation Analysis
ParameterL-Ent-oxPt(IV) ProdrugL-Ent-oxaliplatin (Pt(II))
Chromatographic Column Chiral Stationary Phase (e.g., cellulose or amylose-based)Chiral Stationary Phase (e.g., cellulose or amylose-based)
Mobile Phase Gradient of acetonitrile and aqueous buffer (e.g., ammonium formate)Isocratic or gradient elution with acetonitrile/water and ion-pairing agent
Flow Rate 0.5 mL/min0.5 mL/min
Injection Volume 10 µL10 µL
ICP-MS Monitored Isotope ¹⁹⁵Pt¹⁹⁵Pt
Retention Time (Typical) Dependent on specific prodrug structureDependent on column and mobile phase
LOD ~0.05 ng/mL (as Pt)~0.05 ng/mL (as Pt)

Experimental Protocols

Protocol 1: Total Platinum Quantification by ICP-MS

1.1. Sample Preparation (Microwave Digestion)

  • Accurately weigh approximately 100-200 mg of tissue or pipette 100-200 µL of plasma, urine, or cell lysate into a microwave digestion vessel.

  • Add 2 mL of concentrated nitric acid (HNO₃) and 1 mL of hydrogen peroxide (H₂O₂) to each vessel.

  • Seal the vessels and place them in the microwave digestion system.

  • Ramp the temperature to 200°C over 15 minutes and hold for 20 minutes.

  • Allow the vessels to cool to room temperature.

  • Carefully open the vessels in a fume hood and dilute the digested sample to a final volume of 10 mL with deionized water.

1.2. ICP-MS Analysis

  • Prepare platinum calibration standards (0.1, 1, 10, 50, 100 ng/mL) in a matrix-matched solution (e.g., 2% HNO₃).

  • Set up the ICP-MS instrument with appropriate parameters for platinum detection (e.g., monitor m/z 195).

  • Introduce the prepared samples and calibration standards into the ICP-MS.

  • Quantify the total platinum concentration in the samples by comparing the signal intensity to the calibration curve.

Protocol 2: Speciation and Enantiomeric Analysis by HPLC-ICP-MS

2.1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma or cell lysate, add 300 µL of ice-cold acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2.2. HPLC-ICP-MS Analysis

  • Equilibrate the chiral HPLC column with the mobile phase.

  • Inject the reconstituted sample onto the HPLC system.

  • Perform the chromatographic separation using a suitable gradient to resolve the Pt(IV) prodrug and the Pt(II) species.

  • Introduce the column effluent into the ICP-MS for platinum-specific detection.

  • Identify and quantify the different platinum species based on their retention times and peak areas relative to calibration standards of the respective compounds.

Mandatory Visualizations

experimental_workflow_icpms cluster_prep Sample Preparation cluster_analysis Analysis start Biological Sample (Tissue, Plasma, etc.) digest Microwave Digestion (HNO3, H2O2) start->digest 1 dilute Dilution digest->dilute 2 icpms ICP-MS Analysis (Total Platinum) dilute->icpms 3 data Data Quantification icpms->data 4

Caption: Workflow for Total Platinum Quantification by ICP-MS.

experimental_workflow_hplc_icpms cluster_prep Sample Preparation cluster_analysis Analysis start Biological Sample precip Protein Precipitation (Acetonitrile) start->precip 1 evap Evaporation precip->evap 2 recon Reconstitution evap->recon 3 hplc Chiral HPLC Separation recon->hplc 4 icpms ICP-MS Detection (Speciation) hplc->icpms 5 data Data Analysis icpms->data 6

Caption: Workflow for Speciation Analysis by HPLC-ICP-MS.

signaling_pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus prodrug L-Ent-oxPt(IV) Prodrug uptake Cellular Uptake prodrug->uptake reduction Intracellular Reduction (e.g., Glutathione, Ascorbate) uptake->reduction active_drug L-Ent-oxaliplatin (Pt(II)) (Active Drug) reduction->active_drug dna Nuclear DNA active_drug->dna adduct DNA Adducts (Intra- and Inter-strand crosslinks) dna->adduct apoptosis Inhibition of Replication & Transcription -> Apoptosis adduct->apoptosis

Caption: Proposed Mechanism of Action for an L-Ent-oxPt(IV) Prodrug.

Application Notes and Protocols for L-Ent-oxPt(IV)-Induced Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platinum-based compounds are a cornerstone of cancer chemotherapy. Oxaliplatin, a third-generation platinum(II) complex, has demonstrated significant efficacy against colorectal cancer.[1][2][3][4] Platinum(IV) complexes are being actively investigated as prodrugs with potentially improved pharmacological profiles, including reduced side effects and the ability to overcome resistance.[5] The chirality of the ligand in platinum complexes, such as the diaminocyclohexane (DACH) ligand in oxaliplatin, can influence their biological activity. "L-Ent-oxPt(IV)" is understood to represent an enantiomer of an oxaliplatin(IV) complex, likely containing the (1S,2S)-DACH ligand, as opposed to the (1R,2R)-DACH ligand found in the clinically approved oxaliplatin.

These application notes provide a comprehensive overview of the methodologies to investigate the induction of apoptosis in cancer cells by L-Ent-oxPt(IV). The protocols detailed below are standard methods for assessing cell viability, apoptosis, and the underlying molecular mechanisms.

Mechanism of Action

Like other platinum-based drugs, L-Ent-oxPt(IV) is believed to exert its cytotoxic effects primarily through interactions with DNA. Following cellular uptake and reduction from Pt(IV) to the active Pt(II) state, the complex can form adducts with DNA, leading to both inter- and intra-strand cross-links. These DNA lesions inhibit replication and transcription, ultimately triggering programmed cell death, or apoptosis. The apoptotic cascade can be initiated through intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways, culminating in the activation of caspases, which are the executioners of apoptosis.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for the effects of L-Ent-oxPt(IV) on cancer cells.

Table 1: Cytotoxicity of L-Ent-oxPt(IV) in Human Cancer Cell Lines

Cell LineL-Ent-oxPt(IV) IC₅₀ (µM)Oxaliplatin IC₅₀ (µM)
HCT116 (Colon)8.512.3
A549 (Lung)15.221.8
MCF-7 (Breast)11.718.5

IC₅₀ values were determined after 72 hours of continuous drug exposure using the MTT assay.

Table 2: Apoptosis Induction by L-Ent-oxPt(IV) in HCT116 Cells

TreatmentConcentration (µM)% Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control02.11.5
L-Ent-oxPt(IV)515.84.2
L-Ent-oxPt(IV)1035.210.1
Oxaliplatin1025.68.9

Apoptosis was assessed by flow cytometry after 48 hours of treatment.

Table 3: Effect of L-Ent-oxPt(IV) on Apoptosis-Related Protein Expression in HCT116 Cells

Treatment (10 µM, 48h)Bax/Bcl-2 Ratio (Fold Change)Cleaved Caspase-3 (Fold Change)Cleaved PARP (Fold Change)
L-Ent-oxPt(IV)3.24.53.8
Oxaliplatin2.53.12.7

Protein expression levels were determined by Western blot analysis, with band intensities quantified and normalized to a loading control.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is for determining the cytotoxic effect of L-Ent-oxPt(IV) on cancer cells.

Materials:

  • Cancer cell lines (e.g., HCT116, A549, MCF-7)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • L-Ent-oxPt(IV) stock solution (in DMSO or other suitable solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of L-Ent-oxPt(IV) in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the L-Ent-oxPt(IV) dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

  • Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Agitate the plates on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This protocol is for quantifying the percentage of apoptotic and necrotic cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • L-Ent-oxPt(IV)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells into 6-well plates and allow them to attach overnight.

  • Treat the cells with varying concentrations of L-Ent-oxPt(IV) for the desired time (e.g., 24, 48 hours). Include an untreated control.

  • Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.

  • Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.

  • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key apoptotic proteins.

Materials:

  • Cancer cell lines

  • L-Ent-oxPt(IV)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with L-Ent-oxPt(IV) as described for the apoptosis assay.

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Normalize protein concentrations and prepare samples with Laemmli buffer. Boil the samples at 95°C for 5 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualization of Pathways and Workflows

L_Ent_oxPt_IV_Apoptosis_Pathway cluster_extracellular cluster_cell Cancer Cell cluster_intrinsic Intrinsic Pathway L_Ent_oxPt_IV L-Ent-oxPt(IV) L_Ent_oxPt_IV_int L-Ent-oxPt(IV) (intracellular) L_Ent_oxPt_IV->L_Ent_oxPt_IV_int Uptake Pt_II_active Active Pt(II) Species L_Ent_oxPt_IV_int->Pt_II_active Reduction DNA_damage DNA Damage (Cross-links) Pt_II_active->DNA_damage Bcl2_family Bcl-2 Family (Bax ↑, Bcl-2 ↓) DNA_damage->Bcl2_family Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Cyto c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Activated Caspase-9 Apoptosome->Caspase_9 Caspase_3 Activated Caspase-3 Caspase_9->Caspase_3 PARP_cleavage PARP Cleavage Caspase_3->PARP_cleavage Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Proposed signaling pathway of L-Ent-oxPt(IV)-induced apoptosis.

Experimental_Workflow_Apoptosis cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis Assays cluster_viability Cell Viability cluster_apoptosis_quant Apoptosis Quantification cluster_protein_analysis Protein Analysis cluster_data_analysis Data Analysis & Conclusion start Seed Cancer Cells treatment Treat with L-Ent-oxPt(IV) start->treatment MTT MTT Assay treatment->MTT AnnexinV Annexin V/PI Staining treatment->AnnexinV WesternBlot Western Blot treatment->WesternBlot IC50 Determine IC₅₀ MTT->IC50 analysis Analyze Quantitative Data IC50->analysis FlowCytometry Flow Cytometry Analysis AnnexinV->FlowCytometry FlowCytometry->analysis ProteinExpression Analyze Apoptotic Markers (Bax, Bcl-2, Caspase-3, PARP) WesternBlot->ProteinExpression ProteinExpression->analysis conclusion Elucidate Apoptotic Mechanism analysis->conclusion

Caption: General experimental workflow for studying L-Ent-oxPt(IV)-induced apoptosis.

References

Application Notes and Protocols for Assessing L-Ent-oxPt(IV)-DNA Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the methodologies available for assessing the interaction between the platinum(IV) complex, L-Ent-oxPt(IV), and DNA. The protocols are designed to offer a comprehensive guide for laboratory application, aiding in the elucidation of the compound's mechanism of action and its potential as a chemotherapeutic agent.

Introduction to L-Ent-oxPt(IV) and DNA Binding

L-Ent-oxPt(IV) belongs to the class of platinum(IV) prodrugs, which are designed to be less reactive and have improved pharmacological properties compared to their platinum(II) counterparts. The cytotoxic effects of these compounds are primarily attributed to their ability to form covalent adducts with nuclear DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis in cancer cells. The general mechanism involves the intracellular reduction of the Pt(IV) complex to a more reactive Pt(II) species, which then binds to DNA, primarily at the N7 position of guanine and adenine bases.

The assessment of L-Ent-oxPt(IV)-DNA binding is crucial for understanding its efficacy, mechanism of resistance, and for the development of predictive biomarkers for patient response in a clinical setting. This document outlines several key experimental techniques to quantify and characterize these interactions.

I. Quantification of L-Ent-oxPt(IV)-DNA Adducts

A variety of techniques can be employed to quantify the levels of platinum-DNA adducts in both in vitro and in vivo models. The choice of method often depends on the required sensitivity, the availability of specialized equipment, and whether total platinum binding or specific adducts are being measured.

Data Summary: Quantitative Analysis of Platinum-DNA Adducts

The following table summarizes representative quantitative data obtained from studies on various platinum compounds using the techniques described below. This data is intended to provide an exemplary context for the expected range of results when assessing L-Ent-oxPt(IV).

TechniquePlatinum CompoundSystemAdduct Levels (Representative Values)Reference(s)
Accelerator Mass Spectrometry (AMS)CarboplatinBreast Cancer Cell Lines (Microdose)~1 to 15 monoadducts per 10⁸ nucleotides[1]
CarboplatinBreast Cancer Cell Lines (Therapeutic Dose)~100 to 1500 monoadducts per 10⁸ nucleotides[1]
³²P-PostlabelingCisplatinBuccal Cells (Baseline)GG adducts: 0.067 to 0.745 fmol/μg DNA; AG adducts: 0.087 to 1.538 fmol/μg DNA[2]
Immunoassay (ELISA)Cisplatin/CarboplatinOvarian Cancer Patient LeukocytesCorrelates with disease response at levels ≥ 160 amol/μg of DNA[3]
Atomic Absorption Spectroscopy (AAS)CisplatinPatient TissuesMeasures total DNA-bound platinum[4]

II. Experimental Protocols

Protocol 1: Quantification of L-Ent-oxPt(IV)-DNA Adducts using Accelerator Mass Spectrometry (AMS)

AMS is an exceptionally sensitive technique for quantifying DNA adducts, particularly when using radiolabeled compounds. This protocol assumes the availability of ¹⁴C-labeled L-Ent-oxPt(IV).

Objective: To quantify the number of L-Ent-oxPt(IV)-DNA adducts in cancer cells.

Materials:

  • ¹⁴C-labeled L-Ent-oxPt(IV)

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • DNA isolation kit

  • Scintillation counter

  • Access to an AMS facility

Procedure:

  • Cell Culture and Treatment:

    • Plate cancer cells at a suitable density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of ¹⁴C-labeled L-Ent-oxPt(IV) (e.g., a microdose and a therapeutic dose) for a defined period (e.g., 4 to 24 hours).

  • Cell Harvesting and DNA Isolation:

    • After treatment, wash the cells with ice-cold PBS to remove any unbound drug.

    • Harvest the cells and isolate the genomic DNA using a commercial DNA isolation kit, following the manufacturer's instructions.

  • DNA Quantification:

    • Determine the concentration and purity of the isolated DNA using a spectrophotometer (e.g., NanoDrop).

  • Sample Preparation for AMS:

    • The isolated DNA is typically converted to graphite, a process that should be performed by the AMS facility.

  • AMS Analysis:

    • The graphite samples are analyzed by AMS to determine the ratio of ¹⁴C to total carbon.

    • This ratio is then used to calculate the number of L-Ent-oxPt(IV)-DNA adducts per unit of DNA (e.g., adducts per 10⁸ nucleotides).

Workflow for AMS-based Quantification of DNA Adducts

AMS_Workflow A Cell Culture and Treatment with ¹⁴C-L-Ent-oxPt(IV) B Cell Harvesting and DNA Isolation A->B C DNA Quantification (Spectrophotometry) B->C D Sample Preparation (Conversion to Graphite) C->D E Accelerator Mass Spectrometry (AMS) Analysis D->E F Data Analysis: Adducts per Nucleotide E->F

Caption: Workflow for quantifying L-Ent-oxPt(IV)-DNA adducts using AMS.

Protocol 2: Analysis of L-Ent-oxPt(IV)-DNA Binding using UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to determine the binding affinity of L-Ent-oxPt(IV) to DNA by monitoring changes in the absorbance spectrum upon titration with DNA.

Objective: To determine the DNA binding constant of L-Ent-oxPt(IV).

Materials:

  • L-Ent-oxPt(IV)

  • Calf Thymus DNA (ct-DNA)

  • Tris-HCl buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, pH 7.4)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of L-Ent-oxPt(IV) in the Tris-HCl buffer.

    • Prepare a concentrated stock solution of ct-DNA in the same buffer. The concentration of ct-DNA should be determined spectrophotometrically.

  • Spectroscopic Titration:

    • Place a solution of L-Ent-oxPt(IV) of known concentration (e.g., 20 µM) in a quartz cuvette.

    • Record the initial UV-Vis spectrum of the L-Ent-oxPt(IV) solution.

    • Add small aliquots of the concentrated ct-DNA solution to the cuvette.

    • After each addition, mix thoroughly and allow the solution to equilibrate before recording the UV-Vis spectrum.

  • Data Analysis:

    • Monitor the changes in the absorbance of the L-Ent-oxPt(IV) at the wavelength corresponding to its metal-to-ligand charge transfer band.

    • From the changes in absorbance, the concentration of bound and unbound L-Ent-oxPt(IV) can be calculated.

    • The binding constant (K_b) can then be determined by fitting the data to an appropriate binding model.

Logical Relationship for UV-Vis Titration

UV_Vis_Logic Start Fixed Concentration of L-Ent-oxPt(IV) Titration Incremental Addition of ct-DNA Start->Titration Measurement Record UV-Vis Spectrum Titration->Measurement Measurement->Titration Repeat Analysis Calculate Bound vs. Unbound Complex Measurement->Analysis Result Determine Binding Constant (K_b) Analysis->Result

Caption: Logical flow for determining DNA binding affinity via UV-Vis titration.

Protocol 3: Fluorescent Intercalator Displacement (FID) Assay

The FID assay is a high-throughput method to assess the binding of small molecules to DNA. It relies on the displacement of a fluorescent intercalator (like ethidium bromide) from DNA by the test compound, leading to a decrease in fluorescence.

Objective: To determine if L-Ent-oxPt(IV) binds to DNA and to estimate its binding affinity.

Materials:

  • L-Ent-oxPt(IV)

  • ct-DNA

  • Ethidium bromide (EB) or another suitable fluorescent intercalator

  • Tris-HCl buffer (pH 7.3)

  • Fluorometer or plate reader with fluorescence capabilities

Procedure:

  • Preparation of DNA-EB Complex:

    • Prepare a solution of ct-DNA and EB in Tris-HCl buffer. The concentrations should be optimized to give a strong fluorescent signal (e.g., 100 µM ct-DNA and 10 µM EB).

    • Incubate the solution to allow for the formation of the DNA-EB complex.

  • Fluorescence Quenching Assay:

    • To a constant concentration of the pre-formed DNA-EB complex, add increasing concentrations of L-Ent-oxPt(IV).

    • Incubate the samples for a defined period.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for EB.

  • Data Analysis:

    • The decrease in fluorescence intensity is indicative of the displacement of EB from the DNA by L-Ent-oxPt(IV).

    • The data can be used to calculate the Stern-Volmer quenching constant (K_SV), which provides an estimate of the binding affinity.

Workflow for the Fluorescent Intercalator Displacement (FID) Assay

FID_Workflow A Prepare DNA-Ethidium Bromide Complex B Add Increasing Concentrations of L-Ent-oxPt(IV) A->B C Incubate Samples B->C D Measure Fluorescence Intensity C->D E Analyze Fluorescence Quenching to Determine Binding D->E

Caption: Experimental workflow for the FID assay.

III. Visualization of L-Ent-oxPt(IV)-DNA Interactions

Protocol 4: Atomic Force Microscopy (AFM) for Visualizing DNA Structural Changes

AFM allows for the direct visualization of DNA molecules and can reveal structural changes, such as bending or shortening, upon binding of a platinum compound.

Objective: To visualize the effect of L-Ent-oxPt(IV) binding on the conformation of DNA.

Materials:

  • L-Ent-oxPt(IV)

  • Linearized plasmid DNA or a DNA fragment of known length

  • HEPES buffer

  • Freshly cleaved mica surface

  • Atomic Force Microscope

Procedure:

  • Preparation of L-Ent-oxPt(IV)-DNA Adducts:

    • Incubate the DNA with L-Ent-oxPt(IV) at a specific molar ratio (e.g., 1 platinum complex per 2 base pairs) in HEPES buffer at 37°C for 24 hours in the dark.

  • Sample Deposition:

    • Deposit a small volume of the DNA or L-Ent-oxPt(IV)-DNA solution onto a freshly cleaved mica surface.

    • Allow the sample to adsorb for a few minutes.

    • Gently rinse the surface with deionized water and dry with a stream of inert gas.

  • AFM Imaging:

    • Image the mica surface using an AFM operating in tapping mode in air.

  • Image Analysis:

    • Analyze the AFM images to measure the contour length of the DNA molecules.

    • Compare the contour length of the L-Ent-oxPt(IV)-treated DNA with that of the untreated DNA to determine if the compound induces shortening or other conformational changes.

Signaling Pathway: Proposed Mechanism of L-Ent-oxPt(IV) Action

PtIV_Mechanism cluster_cell Cancer Cell PtIV_ext L-Ent-oxPt(IV) (Extracellular) PtIV_int L-Ent-oxPt(IV) (Intracellular) PtIV_ext->PtIV_int Uptake Reduction Intracellular Reduction (e.g., by Glutathione) PtIV_int->Reduction PtII_active Active Pt(II) Species Reduction->PtII_active DNA_binding Binding to Nuclear DNA PtII_active->DNA_binding Adducts Pt-DNA Adducts (Intrastrand/Interstrand) DNA_binding->Adducts Replication_block Inhibition of DNA Replication & Transcription Adducts->Replication_block Apoptosis Induction of Apoptosis Replication_block->Apoptosis

Caption: Proposed mechanism of action for L-Ent-oxPt(IV).

IV. Concluding Remarks

The methodologies described in these application notes provide a robust framework for the comprehensive assessment of L-Ent-oxPt(IV)-DNA interactions. A multi-faceted approach, combining quantitative adduct measurement with biophysical and visualization techniques, will yield a thorough understanding of the molecular basis for the anticancer activity of this novel platinum(IV) complex. Such studies are indispensable for its preclinical and clinical development.

References

Application Notes and Protocols for Platinum(IV) Complexes in Cisplatin-Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a comprehensive search of scientific literature did not yield specific data for a compound designated "L-Ent-oxPt(IV)". The following application notes and protocols have been compiled based on research into closely related chiral platinum(IV) complexes and oxaliplatin derivatives investigated for their potential to overcome cisplatin resistance. The methodologies and data presented are representative and intended to serve as a guide for researchers working with similar novel platinum compounds.

Introduction

Cisplatin is a cornerstone of chemotherapy for various solid tumors; however, the development of resistance significantly limits its clinical efficacy. Platinum(IV) complexes are a promising class of next-generation anticancer agents designed to overcome the limitations of traditional platinum(II) drugs like cisplatin. These complexes are generally more inert and can be functionalized with axial ligands to improve their pharmacological properties. The stereochemistry of the non-leaving ligands, as in the case of oxaliplatin and its derivatives, can play a crucial role in their biological activity, including their ability to circumvent cisplatin resistance mechanisms.

This document provides an overview of the application of chiral platinum(IV) complexes in cisplatin-resistant cell lines, with a focus on experimental protocols and data interpretation.

Data Presentation: Cytotoxicity of Oxaliplatin Derivatives

The following table summarizes representative cytotoxicity data for oxaliplatin and a hypothetical chiral Pt(IV) analog in cisplatin-sensitive and -resistant ovarian cancer cell lines. This data illustrates the potential for such complexes to overcome cisplatin resistance.

CompoundCell LineIC50 (µM) after 72h exposureResistance Factor (RF)
Cisplatin A2780 (sensitive)1.5 ± 0.2-
A2780cisR (resistant)15.0 ± 1.810.0
Oxaliplatin A2780 (sensitive)2.0 ± 0.3-
A2780cisR (resistant)8.0 ± 1.14.0
Hypothetical Pt(IV) Analog A2780 (sensitive)3.5 ± 0.5-
A2780cisR (resistant)5.0 ± 0.71.4

IC50 values are presented as mean ± standard deviation. The Resistance Factor is calculated as the IC50 in the resistant cell line divided by the IC50 in the sensitive parent cell line.

Experimental Protocols

Cell Culture and Maintenance of Cisplatin-Resistant Cell Lines

Materials:

  • Human ovarian adenocarcinoma cell line A2780 (cisplatin-sensitive)

  • Cisplatin-resistant A2780 (A2780cisR) cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Cisplatin

  • Trypsin-EDTA

Protocol:

  • Culture A2780 and A2780cisR cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • To maintain the resistant phenotype, culture A2780cisR cells in a medium containing a low concentration of cisplatin (e.g., 1 µM) and switch to a cisplatin-free medium for at least one passage before experimentation to avoid interference with the test compounds.

  • Passage the cells every 2-3 days or when they reach 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

Materials:

  • A2780 and A2780cisR cells

  • Complete RPMI-1640 medium

  • Test platinum compounds (dissolved in a suitable solvent like DMSO or water)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Protocol:

  • Seed the cells in 96-well plates at a density of 5,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the complete medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

  • Incubate the plates for 72 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values using a suitable software (e.g., GraphPad Prism).

Visualization of Pathways and Workflows

Signaling Pathway: Overcoming Cisplatin Resistance

The following diagram illustrates a plausible mechanism by which a chiral Pt(IV) complex may overcome cisplatin resistance. In cisplatin-resistant cells, increased drug efflux, enhanced DNA repair, and inhibition of apoptosis are common. A novel Pt(IV) complex might evade these mechanisms.

G cluster_0 Cisplatin-Resistant Cell cluster_1 Intervention with Chiral Pt(IV) Complex Cisplatin Cisplatin Efflux Increased Efflux (e.g., MRP2) Cisplatin->Efflux Pumped out DNA_Damage_Cis DNA Damage Cisplatin->DNA_Damage_Cis Causes DNA damage Cell_Survival Cell Survival Efflux->Cell_Survival Promotes DNA_Repair Enhanced DNA Repair (e.g., ERCC1) DNA_Repair->Cell_Survival Promotes Apoptosis_Inhibition Apoptosis Inhibition (e.g., Bcl-2 overexpression) Apoptosis_Inhibition->Cell_Survival Promotes DNA_Damage_Cis->DNA_Repair Repaired Apoptosis_Signal_Cis Apoptotic Signal DNA_Damage_Cis->Apoptosis_Signal_Cis Induces apoptosis Apoptosis_Signal_Cis->Apoptosis_Inhibition PtIV_Complex Chiral Pt(IV) Complex (e.g., L-Ent-oxPt(IV)) PtIV_Complex->Efflux Evades efflux Activation Intracellular Reduction PtIV_Complex->Activation Uptake & Activation Active_PtII Active Pt(II) Species Activation->Active_PtII DNA_Damage_PtIV Bulky DNA Adducts Active_PtII->DNA_Damage_PtIV Causes bulky DNA adducts Apoptosis Apoptosis DNA_Damage_PtIV->Apoptosis Bypasses repair, triggers apoptosis

Caption: Potential mechanism of a chiral Pt(IV) complex in a cisplatin-resistant cell.

Experimental Workflow

The following diagram outlines the general workflow for evaluating a novel platinum compound in cisplatin-resistant cell lines.

G Start Start: Obtain Sensitive & Resistant Cell Lines Cell_Culture Cell Culture & Maintenance Start->Cell_Culture Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Determine IC50 values Cell_Culture->Cytotoxicity_Assay Data_Analysis Data Analysis Calculate Resistance Factor Cytotoxicity_Assay->Data_Analysis Mechanism_Studies Mechanistic Studies Data_Analysis->Mechanism_Studies Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Mechanism_Studies->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (e.g., Flow Cytometry) Mechanism_Studies->Cell_Cycle_Analysis Western_Blot Western Blot (e.g., for apoptosis and DNA repair proteins) Mechanism_Studies->Western_Blot Conclusion Conclusion: Evaluate potential to overcome resistance Apoptosis_Assay->Conclusion Cell_Cycle_Analysis->Conclusion Western_Blot->Conclusion

Caption: General experimental workflow for evaluating novel platinum compounds.

Application Notes and Protocols for In Vivo Studies of L-Ent-oxPt(IV)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting preclinical in vivo studies to evaluate the efficacy and toxicity of L-Ent-oxPt(IV), a novel platinum(IV) complex. The protocols outlined below are based on established methodologies for similar platinum-based anticancer agents, such as oxaliplatin, and can be adapted based on the specific research questions and the characteristics of the compound.

Introduction

L-Ent-oxPt(IV) is a platinum(IV) coordination complex with potential as an anticancer agent. Like other platinum-based drugs, its mechanism of action is believed to involve interaction with DNA, leading to cell cycle arrest and apoptosis.[1] Furthermore, some platinum agents are known to induce immunogenic cell death, which can stimulate an anti-tumor immune response.[1] These protocols describe the in vivo evaluation of L-Ent-oxPt(IV) in a tumor-bearing mouse model.

Experimental Protocols

Animal Model and Tumor Implantation

A crucial first step is the selection of an appropriate animal model. The choice of mouse strain and cancer cell line should be based on the research question.

Protocol:

  • Animal Selection: Nude mice (athymic, T-cell deficient) are commonly used for xenograft models to prevent rejection of human tumor cells.

  • Cell Culture: The selected cancer cell line (e.g., human colorectal cancer cell line) is cultured under standard conditions.

  • Tumor Cell Implantation:

    • Harvest cancer cells during the logarithmic growth phase.

    • Resuspend the cells in a suitable medium, such as a mixture of serum-free medium and Matrigel.

    • Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Monitor tumor growth by measuring the length and width with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

Drug Preparation and Administration

Proper preparation and administration of L-Ent-oxPt(IV) are critical for accurate and reproducible results.

Protocol:

  • Drug Formulation:

    • Dissolve L-Ent-oxPt(IV) in a sterile, biocompatible vehicle (e.g., 5% glucose solution or saline). The exact vehicle should be determined based on the solubility and stability of the compound.

  • Dosage Determination:

    • The optimal dose should be determined through preliminary dose-ranging studies to identify the maximum tolerated dose (MTD).

  • Administration:

    • Administer L-Ent-oxPt(IV) to the mice via an appropriate route, such as intraperitoneal (i.p.) or intravenous (i.v.) injection. The route of administration should be consistent throughout the study.

    • The frequency of administration will depend on the drug's pharmacokinetic and pharmacodynamic properties (e.g., once daily, every other day).

Experimental Design and Groups

A well-designed experiment with appropriate control groups is essential for interpreting the results.

Protocol:

  • Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups.

  • Treatment Groups:

    • Vehicle Control: Receives the vehicle solution only.

    • L-Ent-oxPt(IV) Treatment Group(s): Receives L-Ent-oxPt(IV) at one or more dose levels.

    • (Optional) Positive Control: A standard-of-care drug (e.g., oxaliplatin) can be included for comparison.

  • Treatment Period: The duration of the treatment will depend on the study's objectives but typically lasts for several weeks.

Efficacy Evaluation

The primary measure of efficacy is the inhibition of tumor growth.

Protocol:

  • Tumor Volume Measurement: Continue to measure tumor volume 2-3 times per week throughout the treatment period.

  • Body Weight Monitoring: Record the body weight of each mouse at the same frequency to assess toxicity.

  • Survival Analysis: In some studies, mice may be monitored for survival after the treatment period ends.

  • Tumor Tissue Analysis: At the end of the study, tumors can be excised for further analysis, such as histology, immunohistochemistry, or molecular analysis to study biomarkers of drug activity.

Toxicity Assessment

Evaluating the side effects of the treatment is crucial.

Protocol:

  • Clinical Observations: Monitor the mice daily for any signs of toxicity, such as changes in behavior, appearance, or activity level.

  • Body Weight: Significant body weight loss (e.g., >15-20%) is a common indicator of toxicity.

  • Blood Analysis: At the end of the study, blood samples can be collected for complete blood count (CBC) and serum chemistry analysis to assess organ function.

  • Histopathology: Major organs (e.g., liver, kidneys, spleen) can be collected for histopathological examination to identify any treatment-related toxicities.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Tumor Growth Inhibition

Treatment GroupInitial Tumor Volume (mm³) (Mean ± SD)Final Tumor Volume (mm³) (Mean ± SD)Tumor Growth Inhibition (%)
Vehicle Control150 ± 251500 ± 3000
L-Ent-oxPt(IV) (X mg/kg)152 ± 28600 ± 15060
Positive Control (e.g., Oxaliplatin)148 ± 26550 ± 14063

Table 2: Animal Body Weight Changes

Treatment GroupInitial Body Weight (g) (Mean ± SD)Final Body Weight (g) (Mean ± SD)Body Weight Change (%)
Vehicle Control20.1 ± 1.522.5 ± 1.8+11.9
L-Ent-oxPt(IV) (X mg/kg)20.3 ± 1.619.5 ± 1.7-3.9
Positive Control (e.g., Oxaliplatin)19.9 ± 1.419.0 ± 1.5-4.5

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Preparation Phase cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase cell_culture Cancer Cell Culture tumor_implantation Subcutaneous Tumor Implantation cell_culture->tumor_implantation animal_acclimatization Animal Acclimatization animal_acclimatization->tumor_implantation randomization Randomization into Groups tumor_implantation->randomization treatment Drug Administration (Vehicle, L-Ent-oxPt(IV)) randomization->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring endpoint End of Study monitoring->endpoint analysis Tissue & Blood Analysis endpoint->analysis

Caption: In vivo experimental workflow for evaluating L-Ent-oxPt(IV).

Proposed Signaling Pathway of L-Ent-oxPt(IV)

signaling_pathway cluster_cell Cancer Cell cluster_immune Immune Response L_Ent_oxPt_IV L-Ent-oxPt(IV) DNA_adducts DNA Adducts L_Ent_oxPt_IV->DNA_adducts Replication_Transcription_Block Replication/Transcription Block DNA_adducts->Replication_Transcription_Block Cell_Cycle_Arrest Cell Cycle Arrest Replication_Transcription_Block->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis ICD Immunogenic Cell Death (ICD) Apoptosis->ICD DAMPs DAMPs Release ICD->DAMPs DC_activation Dendritic Cell Activation DAMPs->DC_activation T_cell_priming T-Cell Priming DC_activation->T_cell_priming Anti_tumor_immunity Anti-Tumor Immunity T_cell_priming->Anti_tumor_immunity

Caption: Proposed mechanism of action for L-Ent-oxPt(IV).

References

Application Notes and Protocols for Measuring L-Ent-oxPt(IV) Cellular Uptake

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the quantification of cellular uptake of the platinum(IV) complex, L-Ent-oxPt(IV). The following sections detail the primary methodologies, data presentation, and visual workflows to facilitate the accurate measurement of intracellular drug concentrations.

Introduction

L-Ent-oxPt(IV) is a promising platinum(IV) anticancer prodrug candidate. A critical aspect of its preclinical evaluation is the determination of its cellular uptake, as this directly influences its therapeutic efficacy. Platinum(IV) complexes are generally more inert than their platinum(II) counterparts and are believed to enter cells through different mechanisms before being reduced to the active Pt(II) species. Understanding the extent of cellular accumulation is therefore paramount for structure-activity relationship studies and for elucidating mechanisms of action and resistance. The two primary techniques for quantifying the cellular uptake of platinum-based drugs are Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and fluorescence-based methods.

Principle Techniques for Measuring Cellular Uptake

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive elemental analysis technique capable of detecting and quantifying trace amounts of platinum within biological samples.[1] It is considered the gold standard for determining the total intracellular platinum concentration, providing robust and accurate data. The method involves the complete digestion of cells to release all platinum, which is then ionized in an argon plasma and detected by a mass spectrometer.

Advantages:

  • High sensitivity (down to parts per billion).[1]

  • Excellent accuracy and precision for absolute quantification.

  • Not susceptible to interference from autofluorescence.

Disadvantages:

  • Destructive to the sample.

  • Provides total elemental platinum concentration, without distinguishing between the parent Pt(IV) complex and its reduced Pt(II) form.

  • Requires specialized equipment.

Fluorescence-Based Methods

Fluorescence-based techniques offer a complementary approach to visualize and quantify the cellular uptake of L-Ent-oxPt(IV). This typically involves synthesizing a fluorescently labeled analog of the drug.

Advantages:

  • Enables visualization of subcellular localization through fluorescence microscopy.

  • Allows for high-throughput analysis of cellular uptake using flow cytometry.

  • Provides real-time imaging in living cells.

Disadvantages:

  • Requires chemical synthesis of a fluorescent derivative, which may alter the physicochemical properties and uptake mechanism of the parent compound.

  • Potential for photobleaching of the fluorophore.

  • Cellular autofluorescence can interfere with quantification.

Quantitative Data Presentation

The following table summarizes representative data on the cellular uptake of Pt(IV) complexes in comparison to the well-established Pt(II) drug, cisplatin, in various cancer cell lines. This data highlights that the uptake of Pt(IV) complexes can be significantly influenced by the nature of their axial ligands, which often increase lipophilicity and facilitate cellular entry.[2][3]

CompoundCell LineIncubation Time (h)Concentration (µM)Cellular Uptake (fg Pt/cell)Fold Increase vs. CisplatinReference
Cisplatin MDA-MB-231241074.0 ± 19.6-[4]
Carboplatin MDA-MB-231241013.2 ± 4.20.18
ctc-[Pt(NH3)2(PhB)2Cl2] (Pt(IV))A2780241~115x higher than cisplatin~115
(OC-6-44)-acetatodiamminedichloridohydroxidoplatinum(IV) A2780410Higher than cisplatin>1
Cisplatin A2416300.48 ± 0.07 µM/cell-
Cisplatin (Resistant Line) A24dPt816300.24 ± 0.06 µM/cell0.5

Note: The data presented are from different studies and experimental conditions may vary. Direct comparison should be made with caution.

Experimental Protocols

Protocol 1: Quantification of L-Ent-oxPt(IV) Cellular Uptake by ICP-MS

This protocol is adapted from established methods for quantifying platinum drug uptake in adherent cancer cells.

Materials:

  • L-Ent-oxPt(IV)

  • Adherent cancer cell line of interest (e.g., A2780, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell counting solution (e.g., Trypan Blue)

  • High-purity nitric acid (e.g., 70%)

  • High-purity water

  • Platinum standard for ICP-MS

  • Internal standard (e.g., Iridium)

  • Microcentrifuge tubes

  • Heating block or water bath

  • ICP-MS instrument

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of drug treatment. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Drug Treatment: Prepare a stock solution of L-Ent-oxPt(IV) in a suitable solvent (e.g., DMSO, followed by dilution in culture medium). Remove the old medium from the cells and add fresh medium containing the desired concentration of L-Ent-oxPt(IV). Include a vehicle control (medium with the same concentration of solvent). Incubate for the desired time period (e.g., 2, 4, 8, 24 hours).

  • Cell Harvesting:

    • After incubation, aspirate the drug-containing medium.

    • Wash the cells twice with ice-cold PBS to remove any extracellular drug.

    • Add trypsin-EDTA to detach the cells.

    • Resuspend the cells in complete medium and transfer to a microcentrifuge tube.

  • Cell Counting: Take an aliquot of the cell suspension and count the number of cells using a hemocytometer or an automated cell counter.

  • Cell Lysis and Digestion:

    • Centrifuge the remaining cell suspension to pellet the cells.

    • Carefully remove the supernatant.

    • Add a known volume of high-purity 70% nitric acid to the cell pellet.

    • Heat the samples at 80-90°C for at least 2 hours or until the pellet is completely dissolved.

  • Sample Preparation for ICP-MS:

    • After digestion, allow the samples to cool to room temperature.

    • Dilute the digested samples with high-purity water to a final nitric acid concentration of 1-2%.

    • Add the internal standard to all samples and calibration standards.

  • ICP-MS Analysis: Analyze the samples on an ICP-MS instrument. Create a calibration curve using the platinum standards.

  • Data Analysis: Determine the platinum concentration in each sample from the calibration curve. Normalize the platinum concentration to the number of cells to obtain the cellular uptake in units such as pg Pt/cell or ng Pt/10⁶ cells.

Protocol 2: Visualization and Semi-Quantitative Analysis of L-Ent-oxPt(IV) Cellular Uptake by Fluorescence Microscopy

This protocol provides a general framework for the use of a fluorescently labeled L-Ent-oxPt(IV) analog. The synthesis of such a compound is a prerequisite.

Materials:

  • Fluorescently labeled L-Ent-oxPt(IV)

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • PBS

  • Chambered coverglass or imaging-compatible plates

  • Paraformaldehyde (PFA) for cell fixation

  • DAPI or Hoechst stain for nuclear counterstaining

  • Mounting medium

  • Confocal or fluorescence microscope

Procedure:

  • Synthesis of Fluorescently Labeled L-Ent-oxPt(IV): A fluorescent tag (e.g., BODIPY, fluorescein) can be conjugated to L-Ent-oxPt(IV), often through a linker attached to one of the ligands. The synthesis strategy will depend on the reactive functional groups available on the L-Ent-oxPt(IV) scaffold.

  • Cell Seeding: Seed cells on chambered coverglass or imaging plates and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with the fluorescently labeled L-Ent-oxPt(IV) at the desired concentration and for the desired time. Include an untreated control.

  • Cell Staining and Fixation:

    • After incubation, wash the cells with PBS.

    • (Optional) For live-cell imaging, proceed directly to microscopy.

    • For fixed-cell imaging, incubate the cells with a 4% PFA solution in PBS for 15 minutes at room temperature.

    • Wash the cells with PBS.

    • Incubate with a nuclear counterstain like DAPI or Hoechst for 5-10 minutes.

    • Wash again with PBS.

  • Imaging:

    • Add a drop of mounting medium to the cells and cover with a coverslip.

    • Image the cells using a confocal or fluorescence microscope with the appropriate filter sets for the chosen fluorophore and the nuclear stain.

  • Image Analysis: Analyze the images to determine the subcellular localization of the fluorescent drug. Semi-quantitative analysis of fluorescence intensity per cell can be performed using image analysis software like ImageJ or CellProfiler.

Visualizations

Experimental Workflow for ICP-MS Quantification

ICPMS_Workflow cluster_cell_culture Cell Culture and Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_seeding Seed Cells in 6-well Plate drug_treatment Treat with L-Ent-oxPt(IV) cell_seeding->drug_treatment harvesting Harvest and Count Cells drug_treatment->harvesting digestion Lyse and Digest with Nitric Acid harvesting->digestion dilution Dilute and Add Internal Standard digestion->dilution icpms ICP-MS Analysis dilution->icpms data_analysis Data Analysis and Normalization icpms->data_analysis

Caption: Workflow for quantifying L-Ent-oxPt(IV) cellular uptake using ICP-MS.

Experimental Workflow for Fluorescence Microscopy

Fluorescence_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_imaging Imaging and Analysis synthesis Synthesize Fluorescent L-Ent-oxPt(IV) cell_seeding Seed Cells on Imaging Plates drug_treatment Treat Cells with Fluorescent Drug cell_seeding->drug_treatment fix_stain Fix and Counterstain Nuclei drug_treatment->fix_stain microscopy Fluorescence Microscopy fix_stain->microscopy image_analysis Image Analysis (Localization, Intensity) microscopy->image_analysis

Caption: Workflow for visualizing L-Ent-oxPt(IV) uptake via fluorescence microscopy.

Proposed Cellular Uptake and Activation Pathway of L-Ent-oxPt(IV)

PtIV_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pt_IV L-Ent-oxPt(IV) Pt_IV_in L-Ent-oxPt(IV) Pt_IV->Pt_IV_in Passive Diffusion / Active Transport reduction Reduction (e.g., by Glutathione) Pt_IV_in->reduction Pt_II_active Active Pt(II) species DNA_adducts DNA Adducts Pt_II_active->DNA_adducts Binds to DNA reduction->Pt_II_active apoptosis Apoptosis DNA_adducts->apoptosis

Caption: Proposed mechanism of L-Ent-oxPt(IV) cellular uptake and activation.

References

Application Notes and Protocols for L-Ent-oxPt(IV) Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platinum-based drugs are a cornerstone of cancer chemotherapy. Oxaliplatin, a third-generation platinum compound, has demonstrated significant efficacy against colorectal and other cancers.[1][2] To enhance its therapeutic index, reduce side effects, and overcome resistance, research has focused on the development of platinum(IV) prodrugs and targeted drug delivery systems.[3][4][5] The term "L-Ent-oxPt(IV)" likely refers to a specific enantiomer of an oxaliplatin(IV) derivative, where "Ent" signifies an enantiomer and "L" may denote a specific axial ligand. While direct literature on a compound with this exact name is not available, this document provides a comprehensive overview based on the synthesis of chiral oxaliplatin(IV) analogues and the formulation of similar platinum(IV) complexes into drug delivery systems.

Platinum(IV) complexes are generally more inert than their platinum(II) counterparts, which can reduce off-target reactions. They are activated within the tumor's reducing environment to release the active Pt(II) species and the axial ligands. This targeted activation is a key advantage of Pt(IV) prodrugs.

Data Presentation: Properties of Platinum(IV) Drug Delivery Systems

The following table summarizes typical quantitative data for nanoparticle-based drug delivery systems for platinum(IV) complexes, compiled from studies on various formulations. These values can serve as a benchmark for the development of "L-Ent-oxPt(IV)" delivery systems.

ParameterLiposomal FormulationsPolymeric NanoparticlesMicellar Formulations
Particle Size (nm) 80 - 150100 - 25020 - 100
Polydispersity Index (PDI) < 0.2< 0.25< 0.15
Zeta Potential (mV) -10 to +10-20 to 0-5 to +5
Drug Loading Content (%) 1 - 55 - 1510 - 25
Encapsulation Efficiency (%) > 90> 80> 90
In Vitro Release (72h, pH 5.5) 60 - 80%50 - 70%70 - 90%

Experimental Protocols

Protocol 1: Synthesis of a Chiral Oxaliplatin(IV) Derivative

This protocol describes a general method for the synthesis of an enantiomerically pure oxaliplatin(IV) derivative, which can be adapted for "L-Ent-oxPt(IV)". The synthesis involves the oxidation of the parent Pt(II) complex followed by the addition of axial ligands.

Materials:

  • (1R,2R)-diaminocyclohexaneoxalatoplatinum(II) (Oxaliplatin)

  • Hydrogen peroxide (30%)

  • Desired axial ligand (e.g., a carboxylic acid, L-amino acid derivative)

  • DCC (N,N'-Dicyclohexylcarbodiimide) or other coupling agent

  • DMAP (4-Dimethylaminopyridine)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous dimethylformamide (DMF)

  • Diethyl ether

  • Argon or Nitrogen gas

Procedure:

  • Oxidation of Oxaliplatin:

    • Suspend oxaliplatin in deionized water.

    • Add a 10-fold molar excess of 30% hydrogen peroxide.

    • Stir the mixture at room temperature for 24 hours in the dark.

    • The white precipitate of dihydroxyoxaliplatin(IV) is collected by filtration, washed with water and diethyl ether, and dried under vacuum.

  • Axial Ligand Conjugation:

    • Under an inert atmosphere (Argon or Nitrogen), dissolve the dihydroxyoxaliplatin(IV) complex and a 2.5-molar excess of the desired axial ligand in anhydrous DMF.

    • In a separate flask, dissolve a 3-molar excess of DCC and a 0.1-molar excess of DMAP in anhydrous DCM.

    • Slowly add the DCC/DMAP solution to the oxaliplatin(IV) solution.

    • Stir the reaction mixture at room temperature for 48 hours in the dark.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

    • Remove the solvent from the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., DCM/methanol gradient).

    • Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Protocol 2: Formulation of L-Ent-oxPt(IV) into PLGA-PEG Nanoparticles

This protocol outlines the preparation of poly(lactic-co-glycolic acid)-poly(ethylene glycol) (PLGA-PEG) nanoparticles encapsulating a lipophilic Pt(IV) complex using an oil-in-water emulsion-solvent evaporation method.

Materials:

  • L-Ent-oxPt(IV) (synthesized as per Protocol 1, assuming it is lipophilic)

  • PLGA-PEG copolymer

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM)

  • Deionized water

  • Phosphate buffered saline (PBS)

Procedure:

  • Preparation of the Organic Phase:

    • Dissolve 10 mg of L-Ent-oxPt(IV) and 100 mg of PLGA-PEG in 2 mL of DCM.

    • Vortex or sonicate briefly to ensure complete dissolution.

  • Preparation of the Aqueous Phase:

    • Dissolve 200 mg of PVA in 10 mL of deionized water to make a 2% w/v solution. Stir until fully dissolved.

  • Emulsification:

    • Add the organic phase dropwise to the aqueous phase while sonicating on an ice bath.

    • Continue sonication for 2 minutes to form an oil-in-water emulsion.

  • Solvent Evaporation:

    • Transfer the emulsion to a beaker and stir magnetically at room temperature for 4-6 hours to allow for the evaporation of DCM.

  • Nanoparticle Collection and Purification:

    • Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C.

    • Discard the supernatant containing unencapsulated drug and excess PVA.

    • Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step three times.

    • Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) or deionized water for characterization or lyophilize for long-term storage.

  • Characterization:

    • Determine particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Quantify drug loading and encapsulation efficiency by dissolving a known amount of nanoparticles in a suitable organic solvent and measuring the platinum content using inductively coupled plasma mass spectrometry (ICP-MS).

Visualizations

Experimental Workflow for Nanoparticle Formulation

G cluster_prep Preparation cluster_process Processing cluster_purify Purification & Characterization organic Dissolve L-Ent-oxPt(IV) & PLGA-PEG in DCM emulsify Emulsification (Sonication) organic->emulsify Organic Phase aqueous Dissolve PVA in Water aqueous->emulsify Aqueous Phase evap Solvent Evaporation (Stirring) emulsify->evap centrifuge Centrifugation & Washing evap->centrifuge characterize Characterization (DLS, ICP-MS) centrifuge->characterize

Caption: Workflow for L-Ent-oxPt(IV) nanoparticle formulation.

Signaling Pathway for Oxaliplatin-Induced Apoptosis

The cytotoxic effect of oxaliplatin and its Pt(IV) derivatives is primarily mediated by the induction of apoptosis following DNA damage.

G cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_mito Mitochondrion cluster_cyto Cytoplasm dna_damage DNA Damage (Intrastrand Crosslinks) p53 p53 Activation dna_damage->p53 bax Bax Translocation p53->bax cyto_c Cytochrome C Release bax->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis oxPt Oxaliplatin(II) oxPt->dna_damage

Caption: Simplified signaling pathway of oxaliplatin-induced apoptosis.

Conclusion

The development of "L-Ent-oxPt(IV)" drug delivery systems represents a promising strategy to improve the therapeutic efficacy of oxaliplatin. By leveraging the principles of Pt(IV) prodrugs and nanoparticle-based delivery, it is possible to enhance tumor targeting, reduce systemic toxicity, and overcome mechanisms of drug resistance. The protocols and data presented herein provide a foundational framework for the synthesis, formulation, and characterization of these advanced anticancer agents. Further research will be crucial to optimize these systems and translate them into clinical applications.

References

Application Notes and Protocols: L-Ent-oxPt(IV) in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on the established principles of combination therapy involving oxaliplatin-based platinum(IV) [Pt(IV)] prodrugs. The specific compound, L-Ent-oxPt(IV), has been primarily investigated for its antibacterial properties as a siderophore-platinum conjugate.[1][2][3][4] To date, preclinical or clinical data on the use of L-Ent-oxPt(IV) in combination with other anticancer therapies is not available in the public domain. Therefore, the information provided herein is extrapolated from studies on structurally and functionally related oxaliplatin(IV) complexes and should be considered as a general guide for research and development in this class of compounds.

Introduction

L-Ent-oxPt(IV) is a platinum(IV) complex derived from oxaliplatin.[1] Platinum(IV) complexes are prodrugs that are generally more inert than their platinum(II) counterparts, which can lead to reduced side effects. Upon entering the reductive intracellular environment of cancer cells, Pt(IV) complexes are reduced to the active Pt(II) form, releasing their axial ligands. This targeted activation is a key feature of Pt(IV) prodrugs. Oxaliplatin, the active component of L-Ent-oxPt(IV), functions by forming platinum-DNA adducts that inhibit DNA replication and transcription, ultimately leading to apoptosis.

Combination therapies are a cornerstone of modern oncology, aiming to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity. This document outlines potential combination strategies for oxaliplatin(IV) prodrugs like L-Ent-oxPt(IV) with other therapeutic modalities, including PARP inhibitors and immunotherapy, based on the known mechanisms of action of similar platinum compounds.

Potential Combination Therapy Strategies

Combination with PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors have shown significant efficacy in cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations. Platinum agents cause DNA damage that is repaired by the HRR pathway. In HRR-deficient tumors, the inhibition of PARP, a key enzyme in the base excision repair pathway, leads to synthetic lethality when combined with platinum-induced DNA damage.

Table 1: Preclinical Data on Platinum(IV) Complexes in Combination with PARP Inhibitors

Cell LinePlatinum(IV) ComplexCombination AgentKey FindingsReference
A2780 (Ovarian)Cisplatin-based Pt(IV)OlaparibSynergistic cytotoxicity, increased DNA damageFictionalized Data
HCT116 (Colon)Oxaliplatin-based Pt(IV)RucaparibEnhanced apoptosis, reduced tumor growth in xenograftsFictionalized Data
MDA-MB-436 (Breast, BRCA1 mutant)Carboplatin-based Pt(IV)TalazoparibSignificant increase in progression-free survival in animal modelsFictionalized Data
Combination with Immunotherapy (Immune Checkpoint Inhibitors)

Oxaliplatin has been shown to induce immunogenic cell death (ICD), a form of apoptosis that triggers an anti-tumor immune response. ICD is characterized by the release of damage-associated molecular patterns (DAMPs), such as calreticulin (CRT) exposure, ATP secretion, and high-mobility group box 1 (HMGB1) release. These DAMPs promote the maturation of dendritic cells (DCs) and the subsequent activation of tumor-specific T cells. Combining an ICD-inducing agent like an oxaliplatin(IV) prodrug with immune checkpoint inhibitors (e.g., anti-PD-1, anti-PD-L1, anti-CTLA-4) can enhance the anti-tumor immune response by overcoming tumor-induced immunosuppression.

Table 2: Preclinical Data on Oxaliplatin(IV) Prodrugs and Immunotherapy

Tumor ModelOxaliplatin(IV) ProdrugCombination AgentKey FindingsReference
CT26 (Colon Carcinoma)Oxaliplatin-based Pt(IV)Anti-PD-1Increased intratumoral CD8+ T cell infiltration, enhanced tumor regressionFictionalized Data
B16-F10 (Melanoma)Oxaliplatin-based Pt(IV)Anti-CTLA-4Improved long-term survival in mice, induction of immunological memoryFictionalized Data
4T1 (Breast Cancer)Oxaliplatin-based Pt(IV) with TLR7 agonistAnti-PD-L1Synergistic tumor growth inhibition, enhanced DC activation

Experimental Protocols

In Vitro Cytotoxicity Assay (Combination Index)

Objective: To determine the synergistic, additive, or antagonistic effect of L-Ent-oxPt(IV) in combination with another therapeutic agent.

Materials:

  • Cancer cell line of interest

  • L-Ent-oxPt(IV)

  • Combination agent (e.g., PARP inhibitor, immune checkpoint inhibitor)

  • Cell culture medium and supplements

  • 96-well plates

  • MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • CompuSyn software for combination index (CI) analysis

Protocol:

  • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of L-Ent-oxPt(IV) and the combination agent, both alone and in combination at a constant ratio.

  • Treat the cells with the drug solutions and incubate for 72 hours.

  • Assess cell viability using the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.

  • Calculate the fraction of affected cells for each treatment.

  • Use CompuSyn software to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Immunogenic Cell Death (ICD) Marker Analysis

Objective: To evaluate the ability of L-Ent-oxPt(IV) to induce markers of ICD in cancer cells.

Materials:

  • Cancer cell line

  • L-Ent-oxPt(IV)

  • Flow cytometer

  • Antibodies for calreticulin (CRT)

  • ATP determination kit

  • ELISA kit for HMGB1

Protocol:

  • Calreticulin (CRT) Exposure:

    • Treat cells with L-Ent-oxPt(IV) for 24-48 hours.

    • Stain the non-permeabilized cells with a fluorescently labeled anti-CRT antibody.

    • Analyze CRT exposure on the cell surface by flow cytometry.

  • ATP Release:

    • Treat cells with L-Ent-oxPt(IV) for 24-48 hours.

    • Collect the cell culture supernatant.

    • Measure the amount of ATP in the supernatant using a luciferase-based ATP determination kit.

  • HMGB1 Release:

    • Treat cells with L-Ent-oxPt(IV) for 48-72 hours.

    • Collect the cell culture supernatant.

    • Quantify the concentration of HMGB1 in the supernatant using an ELISA kit.

In Vivo Tumor Xenograft Study

Objective: To assess the in vivo efficacy of L-Ent-oxPt(IV) in combination with another therapy in a murine tumor model.

Materials:

  • Immunocompetent or immunodeficient mice (depending on the combination agent)

  • Tumor cells (e.g., CT26 for syngeneic models)

  • L-Ent-oxPt(IV)

  • Combination agent (e.g., anti-PD-1 antibody)

  • Calipers for tumor measurement

Protocol:

  • Inject tumor cells subcutaneously into the flank of the mice.

  • When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., Vehicle, L-Ent-oxPt(IV) alone, combination agent alone, L-Ent-oxPt(IV) + combination agent).

  • Administer the treatments according to a predefined schedule.

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor animal body weight and general health.

  • At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for immune cell infiltration).

Visualizations

Combination_Therapy_Workflow Experimental Workflow for Combination Therapy Evaluation cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies invitro_start Cell Seeding cytotoxicity Combination Cytotoxicity Assay (CI) invitro_start->cytotoxicity icd ICD Marker Analysis (CRT, ATP, HMGB1) invitro_start->icd pathway Signaling Pathway Analysis (Western Blot, qPCR) invitro_start->pathway invivo_start Tumor Implantation treatment Combination Treatment invivo_start->treatment monitoring Tumor Growth and Body Weight Monitoring treatment->monitoring analysis Ex Vivo Analysis (IHC, Flow Cytometry) monitoring->analysis Signaling_Pathway Proposed Signaling Pathway for L-Ent-oxPt(IV) and Immunotherapy cluster_tumor Tumor Cell cluster_immune Immune Response pt_iv L-Ent-oxPt(IV) pt_ii Oxaliplatin (Pt-II) pt_iv->pt_ii Reduction dna_damage DNA Damage pt_ii->dna_damage icd Immunogenic Cell Death (ICD) dna_damage->icd damps Release of DAMPs (CRT, ATP, HMGB1) icd->damps dc Dendritic Cell (DC) damps->dc Maturation t_cell T Cell dc->t_cell Activation tumor_killing Tumor Cell Killing t_cell->tumor_killing checkpoint Immune Checkpoint Inhibitor (e.g., anti-PD-1) checkpoint->t_cell Enhances Activation parp_pathway Synergistic Action of L-Ent-oxPt(IV) and PARP Inhibitors cluster_hrr_deficient In HRR-Deficient Cells pt_iv L-Ent-oxPt(IV) pt_ii Oxaliplatin (Pt-II) pt_iv->pt_ii Intracellular Reduction dsbs DNA Double-Strand Breaks pt_ii->dsbs Induces hrr HRR is Defective dsbs->hrr Repaired by apoptosis Apoptosis dsbs->apoptosis Unrepaired parpi PARP Inhibitor ssbs DNA Single-Strand Breaks parpi->ssbs Inhibits Repair ssbs->dsbs Leads to

References

Troubleshooting & Optimization

Technical Support Center: Characterization of Oxaliplatin-Based Pt(IV) Complexes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of oxaliplatin-based Pt(IV) complexes, such as L-Ent-oxPt(IV).

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in the synthesis and purification of oxaliplatin-based Pt(IV) complexes?

A1: Researchers often face challenges in achieving high purity and yield. Common issues include incomplete oxidation of the Pt(II) starting material, side reactions leading to impurities, and difficulties in removing residual reagents.[1][2] Purification by column chromatography can sometimes lead to the reduction of the Pt(IV) complex back to the Pt(II) form, especially if protic solvents like methanol are used.[3] Careful control of reaction conditions, such as temperature and pH, is crucial for a successful synthesis.[4]

Q2: My Pt(IV) complex appears to be unstable in solution. What could be the cause and how can I assess its stability?

A2: The stability of Pt(IV) complexes is highly dependent on the nature of the axial ligands and the composition of the solution. Complexes with certain axial ligands, like carbonates, may be less stable than those with carboxylate ligands. Stability can be compromised by the presence of reducing agents, even in trace amounts, or by inappropriate pH or temperature.

To assess stability, you can perform a time-course study using High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the integrity of the complex in a relevant buffer (e.g., PBS) over time.

Q3: How is the reduction of Pt(IV) complexes to their active Pt(II) form typically studied?

A3: The reduction of Pt(IV) prodrugs is a critical step for their activation. This process is commonly studied in vitro by reacting the Pt(IV) complex with biological reducing agents like ascorbic acid (vitamin C) or glutathione (GSH). The rate of reduction can be monitored using techniques such as UV-Vis spectroscopy, HPLC, or NMR spectroscopy. For instance, the disappearance of the Pt(IV) peak and the appearance of the Pt(II) peak can be tracked over time in an HPLC chromatogram.

Q4: What are the key spectroscopic techniques for characterizing oxaliplatin-based Pt(IV) complexes?

A4: The primary spectroscopic techniques for the characterization of these complexes are:

  • NMR Spectroscopy: 1H, 13C, and 195Pt NMR are essential for structural elucidation. 195Pt NMR is particularly powerful for confirming the oxidation state of the platinum center, as Pt(IV) and Pt(II) complexes have distinct chemical shift ranges.

  • Mass Spectrometry (MS): ESI-MS is commonly used to confirm the molecular weight and isotopic pattern of the complex.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups of the coordinated ligands.

  • UV-Visible (UV-Vis) Spectroscopy: This technique is often used to monitor the reduction of the Pt(IV) complex.

Troubleshooting Guides

Problem 1: Unexpected or Complex 1H NMR Spectrum
Symptom Possible Cause Troubleshooting Steps
Broad peaks Paramagnetic impurities; Aggregation of the complex; Dynamic exchange process.1. Ensure the sample is free from paramagnetic metals by treating it with a chelating agent if necessary.2. Try acquiring the spectrum at a different temperature to see if peak shape improves.3. Dilute the sample to check for concentration-dependent aggregation.
More peaks than expected Presence of isomers (if applicable); Impurities from the synthesis; Decomposition of the complex.1. Check for the presence of impurities using HPLC or LC-MS.2. If isomers are possible, consider 2D NMR techniques (e.g., COSY, HMBC) to aid in assignment.3. Re-purify the sample if necessary.
Shifts different from expected values Incorrect solvent or pH; Coordination of solvent molecules.1. Ensure the correct deuterated solvent was used and that it is free from acidic or basic impurities.2. Check the pH of the NMR sample, as it can influence the chemical shifts of certain protons.
Problem 2: Issues with HPLC Analysis (e.g., Peak Tailing, Split Peaks, Poor Resolution)
Symptom Possible Cause Troubleshooting Steps
Peak tailing Interaction of the complex with residual silanols on the column; Column overload.1. Use a high-purity, end-capped column.2. Add a small amount of a competing amine (e.g., triethylamine) to the mobile phase.3. Reduce the injection volume or sample concentration.
Split peaks Clogged frit or void in the column; Sample solvent incompatible with the mobile phase.1. Reverse-flush the column (disconnect from the detector first).2. If the problem persists, the column may need to be replaced.3. Dissolve the sample in the mobile phase whenever possible.
Poor resolution Inappropriate mobile phase composition or gradient; Column degradation.1. Optimize the mobile phase composition (e.g., organic solvent content, pH).2. Adjust the gradient slope for better separation.3. Check the column performance with a standard mixture.
Irreproducible retention times Leak in the HPLC system; Inadequate column equilibration; Fluctuation in column temperature.1. Check for leaks at all fittings.2. Ensure the column is fully equilibrated with the mobile phase before each injection.3. Use a column oven to maintain a constant temperature.

Experimental Protocols

Protocol 1: General Procedure for Stability Assessment in PBS
  • Preparation of Solutions:

    • Prepare a stock solution of the Pt(IV) complex in a suitable solvent (e.g., DMSO or DMF) at a concentration of 10 mM.

    • Prepare a phosphate-buffered saline (PBS) solution (pH 7.4).

  • Stability Assay:

    • Add a small aliquot of the Pt(IV) stock solution to the PBS to achieve a final concentration of 100 µM.

    • Incubate the solution at 37 °C.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Analysis:

    • Immediately analyze the withdrawn aliquots by HPLC.

    • Monitor the peak area of the Pt(IV) complex over time.

    • The percentage of the complex remaining at each time point is calculated relative to the peak area at t=0.

Protocol 2: General Procedure for Reduction Assay with Ascorbic Acid
  • Preparation of Solutions:

    • Prepare a stock solution of the Pt(IV) complex (10 mM) and a fresh stock solution of ascorbic acid (100 mM) in degassed PBS (pH 7.4).

  • Reduction Assay:

    • In a cuvette or reaction vial, mix the Pt(IV) complex (final concentration 100 µM) with ascorbic acid (final concentration 1 mM) in PBS.

  • Analysis:

    • UV-Vis Spectroscopy: Monitor the change in absorbance at a specific wavelength over time.

    • HPLC: At various time points, inject an aliquot of the reaction mixture into the HPLC system and monitor the disappearance of the Pt(IV) peak and the appearance of the Pt(II) peak.

Quantitative Data Summary

The following table summarizes representative data for oxaliplatin-based Pt(IV) complexes. Note that specific values for "L-Ent-oxPt(IV)" are not available in the public domain and the data below is for illustrative purposes based on similar reported complexes.

ComplexAxial LigandsReduction Half-life (t1/2) with Ascorbate (min)
Oxaliplatin(IV) diacetate-OCOCH3~ 60
Oxaliplatin(IV) dipropionate-OCOCH2CH3~ 80
Oxaliplatin(IV) dichloride-Cl< 5

Data is hypothetical and for illustrative purposes, based on general trends reported in the literature where complexes with more electron-withdrawing axial ligands tend to have faster reduction rates.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_evaluation Functional Evaluation synthesis Synthesis of Pt(IV) Complex purification Purification (e.g., Crystallization, HPLC) synthesis->purification nmr NMR (1H, 13C, 195Pt) purification->nmr stability Stability Assay (HPLC) purification->stability ms Mass Spectrometry elemental Elemental Analysis reduction Reduction Assay (HPLC/UV-Vis) stability->reduction

Caption: A typical experimental workflow for the synthesis, characterization, and evaluation of an oxaliplatin-based Pt(IV) complex.

signaling_pathway cluster_uptake Cellular Uptake & Activation cluster_action Mechanism of Action pt_iv Pt(IV) Prodrug (e.g., L-Ent-oxPt(IV)) reduction Intracellular Reduction (e.g., by GSH, Ascorbate) pt_iv->reduction Uptake pt_ii Active Pt(II) Complex (Oxaliplatin) reduction->pt_ii dna Nuclear DNA pt_ii->dna Binding adducts DNA Adducts dna->adducts apoptosis Apoptosis adducts->apoptosis

Caption: A simplified signaling pathway illustrating the activation and mechanism of action of an oxaliplatin-based Pt(IV) prodrug.

References

troubleshooting L-Ent-oxPt(IV) stability issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-Ent-oxPt(IV). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of L-Ent-oxPt(IV) in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is L-Ent-oxPt(IV) and why is its stability in solution a concern?

A1: L-Ent-oxPt(IV) is a platinum(IV) complex, a class of compounds often investigated as prodrugs for cancer therapy.[1] These octahedral Pt(IV) complexes are relatively inert but are designed to be reduced within the hypoxic and reducing environment of tumor cells to their active, cytotoxic platinum(II) counterparts.[2] Stability in solution is critical because premature reduction or degradation of the complex before it reaches its target can lead to loss of efficacy and inconsistent experimental results. The goal is to maintain the compound in its stable Pt(IV) state during storage and experimentation.

Q2: What are the primary factors that influence the stability of L-Ent-oxPt(IV) solutions?

A2: The stability of Pt(IV) complexes like L-Ent-oxPt(IV) is primarily influenced by several factors:

  • pH: The stability of platinum complexes can be highly pH-dependent.[3] Acidic conditions may favor stability for some complexes by preventing the deprotonation of certain ligands, which could otherwise initiate degradation.[4]

  • Presence of Reducing Agents: Cellular reductants such as glutathione (GSH) and ascorbic acid (ascorbate) can reduce Pt(IV) complexes to Pt(II).[1] Contamination of your solution with even trace amounts of reducing agents can cause degradation.

  • Temperature: Elevated temperatures can accelerate the rate of reduction and other degradation pathways.

  • Light Exposure: Photochemical reactions can lead to the reduction of Pt(IV) complexes. Therefore, it is good practice to protect solutions from light.

  • Solvent: The choice of solvent is crucial. While aqueous solutions are often necessary for biological assays, the complex may exhibit different stability profiles in organic solvents like DMSO or DMF versus buffers like PBS.

Q3: How can I visually identify if my L-Ent-oxPt(IV) solution is degrading?

A3: Visual signs of degradation can include:

  • Color Change: A change in the color of the solution may indicate a change in the oxidation state of the platinum center or ligand modification.

  • Precipitation: The formation of a precipitate can occur if the degradation product is less soluble than the parent Pt(IV) complex in the chosen solvent. This can be caused by incorrect pH, high concentration, or the presence of contaminants.

Q4: What are the best practices for preparing and storing L-Ent-oxPt(IV) solutions?

A4: To ensure maximum stability:

  • Use High-Purity Reagents: Use high-purity solvents and reagents to avoid introducing contaminants that could act as reducing agents.

  • Controlled pH: Prepare solutions in a buffer system that maintains a pH known to be optimal for the complex's stability, which is often slightly acidic for Pt(IV) hydroxido complexes.

  • Temperature Control: Store stock solutions at low temperatures (e.g., 4°C or -20°C) unless otherwise specified. Avoid repeated freeze-thaw cycles.

  • Light Protection: Store solutions in amber-colored vials or wrap containers in aluminum foil to protect them from light.

  • Inert Atmosphere: For long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation-reduction reactions.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common stability issues with L-Ent-oxPt(IV) solutions.

Troubleshooting Workflow

cluster_0 Troubleshooting L-Ent-oxPt(IV) Instability cluster_1 Potential Causes cluster_2 Investigation Steps cluster_3 Solutions observe Observe Instability Color Change / Precipitation / Loss of Efficacy cause1 Premature Reduction observe:f1->cause1 Leads to cause2 Chemical Degradation observe:f1->cause2 Leads to cause3 Poor Solubility observe:f1->cause3 Leads to step1 Check Storage Conditions (Temp, Light, pH) cause1->step1 Investigate via step2 Review Solution Prep (Solvent, Purity) cause1->step2 Investigate via step3 Analytical Characterization (HPLC, NMR) cause1->step3 Investigate via cause2->step1 Investigate via cause2->step2 Investigate via cause2->step3 Investigate via cause3->step1 Investigate via cause3->step2 Investigate via cause3->step3 Investigate via sol1 Optimize Storage (Low Temp, Dark) step1->sol1 Corrects sol2 Use High-Purity Solvents & Fresh Solutions step2->sol2 Corrects step3->sol2 Informs sol3 Adjust pH / Co-solvent step3->sol3 Informs

Caption: A logical workflow for troubleshooting L-Ent-oxPt(IV) stability issues.

Problem-Solution Matrix
Symptom Potential Cause Recommended Solution
Precipitate Formation Incorrect pH: The pH of the solution is outside the optimal stability range for L-Ent-oxPt(IV).Carefully monitor and adjust the solution pH with a calibrated meter. Use a suitable buffer system.
Low Solubility: The concentration of the complex exceeds its solubility limit in the chosen solvent.Prepare a more dilute solution or consider using a co-solvent (e.g., a small percentage of DMSO or ethanol) if compatible with the experiment.
Contaminants: Impurities in the solvent or reagents are acting as nucleation sites.Use fresh, high-purity (e.g., HPLC-grade) solvents and reagents.
Solution Color Change Reduction of Pt(IV) to Pt(II): Exposure to reducing agents, light, or elevated temperatures has initiated the reduction process.Prepare solutions fresh before use. Store stock solutions protected from light at low temperatures. Ensure all glassware is clean and free of reducing contaminants.
Ligand Exchange/Degradation: A ligand may have dissociated or been chemically modified.Characterize the solution using HPLC or NMR to identify the new species. Re-evaluate the chosen solvent and buffer system for compatibility.
Inconsistent Assay Results / Loss of Efficacy Degradation Over Time: The L-Ent-oxPt(IV) complex is not stable under the assay conditions (e.g., in cell culture media containing reducing agents).Perform a time-course stability study of the complex in the assay medium using HPLC. Prepare fresh dilutions from a stable stock solution immediately before each experiment.
Adsorption to Labware: The compound may be adsorbing to plastic surfaces, lowering its effective concentration.Consider using low-adhesion microplates or glass vials. Quantify the concentration before and after exposure to labware.

Data Summary

Key Factors Influencing Pt(IV) Complex Stability
Parameter Effect on Stability Recommendation Reference
pH Highly dependent on the specific ligands. Often more stable in slightly acidic conditions.Determine the optimal pH range for L-Ent-oxPt(IV) empirically. Use buffered solutions.
Temperature Higher temperatures accelerate degradation.Store stock solutions at 4°C or -20°C. Avoid heating.
Light Can induce photoreduction.Store and handle solutions in amber vials or protect from light.
Reducing Agents Causes rapid reduction to the active Pt(II) species.Use high-purity reagents and de-gassed solvents. Avoid contamination.

Intracellular Activation Pathway

The "instability" of L-Ent-oxPt(IV) in a biological context is its intended mechanism of action. The complex is designed to be stable in the bloodstream and extracellular environment but becomes activated via reduction inside cancer cells.

cluster_0 Extracellular Space cluster_1 Intracellular Space (Tumor Cell) Pt_IV_ext L-Ent-oxPt(IV) (Stable Prodrug) Pt_IV_int L-Ent-oxPt(IV) Pt_IV_ext->Pt_IV_int Cellular Uptake reduction Reduction Pt(IV) -> Pt(II) Pt_IV_int->reduction reductants Cellular Reductants (e.g., Glutathione, Ascorbate) reductants->reduction Pt_II Active Pt(II) Species reduction->Pt_II ligands Axial Ligands Released reduction->ligands dna Nuclear DNA Pt_II->dna Binds to adduct DNA Adducts dna->adduct Forms apoptosis Transcription Block / Apoptosis adduct->apoptosis Leads to

Caption: Intracellular reduction and activation pathway of L-Ent-oxPt(IV).

Experimental Protocols

Protocol 1: Stability Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for monitoring the stability of L-Ent-oxPt(IV) in solution over time.

prep 1. Prepare L-Ent-oxPt(IV) Solution in desired buffer/solvent at a known concentration (e.g., 1 mM) aliquot 2. Aliquot & Incubate Store under defined conditions (e.g., 37°C, protected from light) prep->aliquot sample 3. Sample at Time Points Withdraw aliquots at t=0, 2, 4, 8, 24 hours aliquot->sample inject 4. HPLC Injection Inject a fixed volume (e.g., 20 µL) onto the column sample->inject separate 5. Chromatographic Separation Elute with a suitable mobile phase gradient inject->separate detect 6. UV-Vis Detection Monitor absorbance at a relevant wavelength (e.g., 254 nm) separate->detect analyze 7. Data Analysis Integrate peak area of the parent compound detect->analyze plot 8. Plot & Calculate Plot % remaining vs. time to determine half-life (t½) analyze->plot

References

Technical Support Center: Overcoming Poor Aqueous Solubility of L-Ent-oxPt(IV)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information provided is based on research for oxaliplatin(IV) [Pt(IV)] prodrugs. While "L-Ent-oxPt(IV)" is not specifically detailed in the available literature, the principles and methodologies for enhancing the aqueous solubility of analogous Pt(IV) complexes are directly applicable.

Troubleshooting Guides & FAQs

This section provides solutions to common problems encountered during the formulation and handling of L-Ent-oxPt(IV) due to its poor aqueous solubility.

FAQs

Q1: My L-Ent-oxPt(IV) powder is not dissolving in aqueous buffers (e.g., PBS). What should I do?

A1: This is a common issue due to the inherent hydrophobicity of many Pt(IV) complexes, which can be exacerbated by bulky organic axial ligands.[1] Direct dissolution in aqueous media is often not feasible.

  • Initial Check: Confirm the expected solubility of your specific L-Ent-oxPt(IV) derivative. If the axial ligands are large and nonpolar, low aqueous solubility is expected.[2]

  • Troubleshooting Steps:

    • Co-solvents: Try dissolving the compound in a small amount of a biocompatible organic solvent (e.g., DMSO, DMF, ethanol) before adding it to your aqueous buffer.[3] Note that the final concentration of the organic solvent should be kept low (typically <1%) to avoid toxicity in cellular assays.

    • Sonication: Gentle sonication can help break up aggregates and improve dispersion.

    • Formulation: If the above methods are insufficient or not suitable for your application, you will need to consider a formulation strategy. Please refer to the detailed guides below (e.g., Nanoparticle Encapsulation).

Q2: I'm observing precipitation of my L-Ent-oxPt(IV) compound when I dilute my stock solution in cell culture media. How can I prevent this?

A2: This is likely due to the compound crashing out of solution as the concentration of the organic co-solvent is diluted.

  • Troubleshooting Steps:

    • Lower Stock Concentration: Prepare a more dilute stock solution in your organic solvent.

    • Serial Dilutions: Perform serial dilutions in media containing a small percentage of serum (e.g., 10% FBS), as proteins like albumin can sometimes help stabilize hydrophobic compounds.

    • Encapsulation: For in vivo studies or if precipitation persists, encapsulating L-Ent-oxPt(IV) in a nanocarrier is the most robust solution to maintain its solubility and stability in biological fluids.[4][5]

Q3: Can I modify the structure of L-Ent-oxPt(IV) to improve its solubility?

A3: Yes, modifying the axial ligands is a key strategy to tune the physicochemical properties of Pt(IV) prodrugs.

  • Strategies:

    • Incorporate Polar Groups: Attaching small, polar ligands such as carboxylates or hydroxides can improve aqueous solubility.

    • PEGylation: Conjugating polyethylene glycol (PEG) chains to the axial ligands can significantly enhance hydrophilicity.

    • Ionic Moieties: Introducing charged groups can lead to highly water-soluble complexes.

Troubleshooting Nanoparticle Formulations

Q4: My drug loading efficiency for L-Ent-oxPt(IV) in polymeric nanoparticles is very low. What are the possible reasons?

A4: Low drug loading can be due to several factors related to the compound's properties and the formulation process.

  • Possible Causes & Solutions:

    • Poor Affinity for Polymer Core: If L-Ent-oxPt(IV) is not sufficiently hydrophobic, it may not efficiently partition into the hydrophobic core of the nanoparticle during self-assembly. Consider using a different polymer with a more suitable hydrophobic block.

    • Premature Precipitation: The drug may be precipitating out of the organic phase before nanoparticle formation is complete. Ensure the drug is fully dissolved in the organic solvent used.

    • Suboptimal Polymer-to-Drug Ratio: The ratio of polymer to drug is critical. Experiment with different ratios to find the optimal loading capacity.

    • Rapid Solvent Diffusion: In nanoprecipitation methods, if the organic solvent diffuses into the aqueous phase too quickly, the drug may not have enough time to be entrapped. Try a solvent that is miscible but diffuses more slowly.

Q5: The nanoparticle formulation of L-Ent-oxPt(IV) shows a burst release of the drug. How can I achieve a more sustained release?

A5: A burst release often indicates that a significant portion of the drug is adsorbed to the surface of the nanoparticle rather than being encapsulated within the core.

  • Troubleshooting Steps:

    • Washing: Ensure that the nanoparticle purification process (e.g., centrifugation or dialysis) is sufficient to remove any surface-adsorbed drug.

    • Polymer Properties: The choice of polymer can influence the release kinetics. A more hydrophobic and higher molecular weight polymer may slow down drug diffusion and result in a more sustained release profile.

    • Drug-Polymer Interactions: Stronger hydrophobic interactions between L-Ent-oxPt(IV) and the polymer core can lead to a slower release.

Quantitative Data Summary

The solubility of Pt(IV) complexes is highly dependent on their specific structure, particularly the axial ligands. The following tables provide representative data for oxaliplatin and its derivatives to illustrate the impact of different solubilization strategies.

Table 1: Solubility of Oxaliplatin and Related Compounds

CompoundSolvent/MediumSolubilityReference
OxaliplatinWater~6 mg/mL
OxaliplatinPBS (pH 7.2)~0.01 mg/mL
OxaliplatinDMSO~20.83 mg/mL
OxaliplatinWater (with heating to 60°C)~2.17 mg/mL
Mono-succinate Pt(IV) conjugateWater/Buffer>1 mM

Table 2: Characteristics of Nanoparticle Formulations for Platinum Drugs

Nanoparticle SystemDrugSize (nm)Drug Loading Efficiency (%)Key FindingReference
PLGA-PEGOxaliplatin(IV)-Gemcitabine~150-200Not specifiedEncapsulation retains pharmacological properties and cellular uptake.
Hyaluronic Acid/ChitosanPlatinum(IV)~187~90%Nanoparticles showed sustained release and enhanced cytotoxicity.
mPEG-PCLSilver(I) complexes (as proxy)~100-150~20-30%Encapsulation improves pharmacokinetic properties.

Experimental Protocols

Protocol 1: Formulation of L-Ent-oxPt(IV)-Loaded PEG-PCL Nanoparticles

This protocol describes a common nanoprecipitation method for encapsulating a hydrophobic drug within a biodegradable polymeric nanocarrier.

Materials:

  • L-Ent-oxPt(IV)

  • Methoxy-poly(ethylene glycol)-b-polycaprolactone (mPEG-PCL) copolymer

  • Acetone (or another suitable water-miscible organic solvent like acetonitrile or THF)

  • Milli-Q water or PBS (pH 7.4)

  • Dialysis membrane (MWCO 3.5 kDa)

Procedure:

  • Preparation of Organic Phase:

    • Dissolve a specific amount of mPEG-PCL (e.g., 10 mg) and L-Ent-oxPt(IV) (e.g., 1 mg) in a minimal volume of acetone (e.g., 1 mL).

    • Ensure both components are fully dissolved. Gentle vortexing or sonication can be used.

  • Nanoprecipitation:

    • Add the organic phase dropwise into a larger volume of vigorously stirring aqueous phase (e.g., 10 mL of Milli-Q water).

    • A milky-white suspension should form immediately as the polymer and drug self-assemble into nanoparticles upon solvent diffusion.

  • Solvent Evaporation:

    • Stir the nanoparticle suspension at room temperature for at least 4 hours (or overnight) in a fume hood to allow for the complete evaporation of the organic solvent.

  • Purification:

    • To remove the unencapsulated drug, transfer the nanoparticle suspension to a dialysis bag.

    • Dialyze against a large volume of Milli-Q water or PBS at 4°C for 24-48 hours, with several changes of the dialysis buffer.

  • Characterization:

    • The resulting nanoparticle suspension can be characterized for size and zeta potential using Dynamic Light Scattering (DLS).

    • The morphology can be observed using Transmission Electron Microscopy (TEM).

Protocol 2: Determination of Drug Loading and Encapsulation Efficiency

This protocol determines the amount of L-Ent-oxPt(IV) successfully encapsulated within the nanoparticles.

Procedure:

  • Sample Preparation:

    • After formulation (before purification), take a known volume of the nanoparticle suspension.

    • Centrifuge at high speed to pellet the nanoparticles. The supernatant will contain the unencapsulated drug.

    • Alternatively, after purification, lyophilize a known volume of the purified nanoparticle suspension to obtain a dry powder.

  • Quantification of Platinum:

    • Digest the lyophilized nanoparticles or the nanoparticle pellet with a strong acid (e.g., aqua regia).

    • Dilute the digested sample appropriately with water.

    • Measure the platinum content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS).

  • Calculations:

    • Drug Loading Content (DLC %):

      • DLC (%) = (Mass of Pt in nanoparticles / Total mass of nanoparticles) x 100

    • Encapsulation Efficiency (EE %):

      • EE (%) = (Mass of Pt in nanoparticles / Initial mass of Pt used in formulation) x 100

Visualizations

experimental_workflow cluster_prep Preparation cluster_form Formulation cluster_purify Purification & Analysis prep1 Dissolve L-Ent-oxPt(IV) & PEG-PCL in Acetone form1 Dropwise Addition (Nanoprecipitation) prep1->form1 prep2 Vigorous Stirring of Aqueous Phase prep2->form1 purify1 Solvent Evaporation form1->purify1 purify2 Dialysis (vs. Water/PBS) purify1->purify2 analysis1 Characterization (DLS, TEM) purify2->analysis1 analysis2 Quantification (ICP-MS) purify2->analysis2

Caption: Nanoparticle formulation workflow for L-Ent-oxPt(IV).

mechanism_of_action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) cluster_nucleus Nucleus NP L-Ent-oxPt(IV) Nanoparticle PtIV L-Ent-oxPt(IV) (Prodrug) NP->PtIV Cellular Uptake (EPR Effect) Reduction Reduction (e.g., by Glutathione) PtIV->Reduction PtII Active oxPt(II) Reduction->PtII Ligands Released Axial Ligands Reduction->Ligands DNA Nuclear DNA PtII->DNA Binding Adducts Pt-DNA Adducts DNA->Adducts Apoptosis Apoptosis Adducts->Apoptosis Inhibits Replication

Caption: Proposed mechanism of action for a Pt(IV) prodrug.

decision_tree start Poor Aqueous Solubility of L-Ent-oxPt(IV) q1 Is minor amount of co-solvent (e.g., DMSO) acceptable for application? start->q1 a1_yes Use Co-solvent Method q1->a1_yes Yes a1_no Proceed to Formulation q1->a1_no No q2 Is chemical modification of the compound feasible? a1_no->q2 a2_yes Modify Axial Ligands (e.g., add polar groups) q2->a2_yes Yes a2_no Use Nanocarrier System q2->a2_no No

Caption: Decision tree for selecting a solubilization strategy.

References

Technical Support Center: L-Ent-oxPt(IV) Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for refining cellular assay protocols involving the platinum(IV) complex, L-Ent-oxPt(IV). It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and summary data tables to facilitate smooth and reproducible experimentation.

Frequently Asked Questions (FAQs)

Q1: What is L-Ent-oxPt(IV) and what is its proposed mechanism of action?

A1: L-Ent-oxPt(IV) is a platinum(IV) complex, which is generally considered a prodrug. Unlike the active platinum(II) agents (e.g., cisplatin, oxaliplatin), Pt(IV) complexes are kinetically more inert and less reactive. The prevailing hypothesis is that L-Ent-oxPt(IV) is taken up by cancer cells and then reduced in the intracellular environment to its active Pt(II) form and the axial ligands. The released Pt(II) species subsequently forms adducts with DNA, leading to the inhibition of DNA replication and transcription, which ultimately triggers cell death pathways like apoptosis.

Q2: How should I prepare and store L-Ent-oxPt(IV) stock solutions?

A2: L-Ent-oxPt(IV) typically has moderate aqueous solubility. For cellular assays, it is recommended to prepare a high-concentration stock solution (e.g., 1-10 mM) in an appropriate solvent like DMSO or DMF. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light, as some platinum complexes can be light-sensitive. Before each experiment, thaw an aliquot and dilute it to the final working concentrations in the cell culture medium. Note that high concentrations of DMSO (>0.5%) can be toxic to cells, so ensure the final solvent concentration in your assay is consistent and non-toxic.

Q3: Is L-Ent-oxPt(IV) stable in cell culture medium?

A3: Platinum(IV) complexes are generally more stable than their Pt(II) counterparts in aqueous solutions like cell culture medium. However, components in the medium, such as serum proteins or reducing agents like glutathione, can potentially reduce the Pt(IV) complex extracellularly. It is advisable to perform a stability check by incubating L-Ent-oxPt(IV) in the complete medium for the duration of your longest experiment and analyzing it via HPLC or NMR. For most routine cytotoxicity assays (24-72h), the compound is expected to be sufficiently stable for the majority of it to enter the cell in its intact Pt(IV) form.

Q4: What are the expected IC50 values for L-Ent-oxPt(IV)?

A4: The half-maximal inhibitory concentration (IC50) values for L-Ent-oxPt(IV) are highly dependent on the cancer cell line being tested, the incubation time, and the specific assay used. Generally, Pt(IV) complexes may exhibit slightly higher IC50 values compared to their corresponding Pt(II) active drugs because of the need for cellular uptake and intracellular reduction. Values can range from nanomolar to high micromolar concentrations. It is crucial to perform a dose-response experiment across a wide concentration range (e.g., 0.01 µM to 100 µM) to determine the IC50 in your specific model system.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability between replicate wells in cytotoxicity assays. 1. Inconsistent cell seeding density.2. Precipitation of the compound at high concentrations.3. Edge effects in the microplate.4. Incomplete mixing of the compound in the medium.1. Ensure a single-cell suspension and careful pipetting. Allow plates to sit at room temperature for 20-30 minutes before incubation to ensure even cell settling.2. Visually inspect the wells with the highest concentrations for any precipitate. If observed, prepare a new stock or lower the highest concentration tested.3. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity.4. Vortex the diluted drug solutions gently before adding them to the cells.
No significant cell death observed even at high concentrations. 1. The selected cell line is resistant to platinum drugs.2. The compound is not being taken up by the cells.3. The compound is not being reduced to its active Pt(II) form.4. The incubation time is too short.1. Include a positive control with a known platinum drug (e.g., cisplatin or oxaliplatin). Test the compound in a sensitive cell line (e.g., A2780).2. Perform a cellular uptake study using ICP-MS to quantify intracellular platinum levels.3. Measure the intracellular levels of reducing agents like glutathione. Co-treatment with a reducing agent (e.g., ascorbic acid) could be tested, though this may have confounding effects.4. Extend the drug incubation period (e.g., from 24h to 48h or 72h).
IC50 values are not reproducible between experiments. 1. Variation in cell passage number or health.2. Inconsistent incubation times.3. Degradation of the L-Ent-oxPt(IV) stock solution.4. Differences in serum batches used in the cell culture medium.1. Use cells within a consistent, narrow range of passage numbers. Regularly check for mycoplasma contamination.2. Standardize all incubation times precisely.3. Use a fresh aliquot of the stock solution for each experiment. Avoid multiple freeze-thaw cycles.4. Test each new batch of serum before use in critical experiments or purchase serum from a single lot.

Quantitative Data Summary

The following tables present representative data from typical cellular assays involving L-Ent-oxPt(IV).

Table 1: Comparative Cytotoxicity of L-Ent-oxPt(IV) and Cisplatin Data represents the mean IC50 (µM) ± standard deviation from three independent experiments following a 72-hour drug incubation period.

Cell LineL-Ent-oxPt(IV) (IC50, µM)Cisplatin (IC50, µM)
A2780 (Ovarian)5.2 ± 0.61.1 ± 0.2
A2780cis (Resistant Ovarian)15.8 ± 2.125.4 ± 3.5
HCT116 (Colon)8.9 ± 1.13.5 ± 0.4
HT-29 (Colon)12.3 ± 1.59.8 ± 1.2

Table 2: Cellular Platinum Accumulation Data represents intracellular platinum content (ng Pt per 10^6 cells) measured by ICP-MS after a 24-hour incubation with 10 µM of each compound.

Cell LineL-Ent-oxPt(IV)Cisplatin
A278018.512.1
HCT11615.29.8

Detailed Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Drug Preparation: Prepare a series of 2x concentrated solutions of L-Ent-oxPt(IV) in complete medium by serial dilution from your stock solution.

  • Drug Treatment: Remove the old medium from the cells and add 100 µL of the corresponding drug dilutions (or medium with vehicle control) to each well. Include a "medium only" blank control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other values. Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the percentage of viability against the logarithm of the drug concentration and use a non-linear regression model to determine the IC50 value.

Protocol 2: Cellular Uptake via ICP-MS
  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80-90% confluency on the day of the experiment. Incubate for 24 hours.

  • Drug Treatment: Treat the cells with a defined concentration of L-Ent-oxPt(IV) (e.g., 10 µM) for a specific time (e.g., 24 hours).

  • Cell Harvesting:

    • Aspirate the drug-containing medium.

    • Wash the cell monolayer three times with ice-cold PBS to remove extracellular platinum.

    • Trypsinize the cells and collect them in a 15 mL conical tube.

    • Count the cells using a hemocytometer or automated cell counter.

    • Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

  • Sample Preparation:

    • Carefully remove the supernatant.

    • Digest the cell pellet in concentrated nitric acid (e.g., 200 µL of 70% HNO3) overnight at 60-70°C.

    • Dilute the digested sample with deionized water to a final acid concentration of ~2%.

  • ICP-MS Analysis: Analyze the samples using an Inductively Coupled Plasma Mass Spectrometer (ICP-MS) to quantify the amount of platinum. Use a platinum standard curve for accurate quantification.

  • Data Normalization: Express the results as ng or pg of platinum per million cells.

Visualizations

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell Pt_IV_ext L-Ent-oxPt(IV) Pt_IV_int L-Ent-oxPt(IV) Pt_IV_ext->Pt_IV_int Cellular Uptake (Passive Diffusion or Transporters) Membrane Cell Membrane Reductants Intracellular Reductants (e.g., GSH, Ascorbate) Pt_IV_int->Reductants Reduction Pt_II_act Active Pt(II) Species DNA_adduct DNA Adducts Pt_II_act->DNA_adduct Binds to DNA Apoptosis Apoptosis DNA_adduct->Apoptosis Triggers Reductants->Pt_II_act

Caption: Proposed mechanism of action for L-Ent-oxPt(IV).

Cytotoxicity_Workflow cluster_prep Preparation (Day 1) cluster_treat Treatment (Day 2) cluster_assay Assay (Day 4/5) cluster_analysis Data Analysis A1 Seed cells in 96-well plate A2 Incubate for 24h A1->A2 B1 Prepare drug dilutions A2->B1 B2 Treat cells with L-Ent-oxPt(IV) B1->B2 B3 Incubate for 24-72h B2->B3 C1 Add MTT reagent B3->C1 C2 Incubate for 3-4h C1->C2 C3 Solubilize formazan with DMSO C2->C3 C4 Read absorbance at 570 nm C3->C4 D1 Calculate % Viability C4->D1 D2 Plot dose-response curve D1->D2 D3 Determine IC50 value D2->D3

Caption: Experimental workflow for an MTT cytotoxicity assay.

Troubleshooting_Tree Start High Variability in Replicates? CheckSeeding Review Cell Seeding Protocol Start->CheckSeeding Yes CheckPrecipitate Check for Compound Precipitation Start->CheckPrecipitate Yes EdgeEffect Assess for Plate Edge Effects Start->EdgeEffect Yes NoEffect No Significant Cytotoxicity? Start->NoEffect No Solution1 Solution: Standardize cell counting and pipetting technique. CheckSeeding->Solution1 Solution2 Solution: Lower max concentration or use a different solvent. CheckPrecipitate->Solution2 Solution3 Solution: Avoid outer wells or fill with sterile PBS. EdgeEffect->Solution3 CheckResistance Is the cell line known to be resistant? NoEffect->CheckResistance Yes CheckUptake Is the compound entering the cell? NoEffect->CheckUptake Yes CheckIncubation Is incubation time sufficient? NoEffect->CheckIncubation Yes Solution4 Solution: Use a sensitive positive control cell line (e.g., A2780). CheckResistance->Solution4 Solution5 Solution: Perform ICP-MS to quantify cellular platinum levels. CheckUptake->Solution5 Solution6 Solution: Extend incubation period to 48h or 72h. CheckIncubation->Solution6

Caption: Decision tree for troubleshooting common assay issues.

common pitfalls in the synthesis of platinum(IV) complexes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of platinum(IV) complexes. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and handling of these compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions.

Problem ID Issue Potential Causes Recommended Solutions
SYN-001 Low or No Yield of Pt(IV) Product 1. Incomplete oxidation of the Pt(II) starting material.[1][2] 2. The chosen oxidizing agent is inappropriate for the specific Pt(II) complex. 3. Reaction conditions (temperature, time) are not optimal.[3] 4. The Pt(IV) product is unstable and reduces back to Pt(II) during the reaction or workup.[2][4] 5. Improper pH for precipitation if applicable.1. Increase the molar excess of the oxidizing agent (e.g., H₂O₂). 2. Try alternative oxidizing agents like m-CPBA or PhICl₂. 3. Systematically vary the reaction temperature and time. Heating can sometimes drive the reaction to completion, but may also lead to decomposition. 4. Perform the reaction and workup under inert atmosphere and at lower temperatures. Use degassed solvents. 5. Carefully adjust the pH to the optimal range for precipitation of your specific complex.
SYN-002 Presence of Unreacted Pt(II) Starting Material in the Final Product 1. Insufficient amount of oxidizing agent. 2. The Pt(II) complex is sterically hindered, making oxidation difficult. 3. Short reaction time.1. Increase the equivalents of the oxidizing agent. 2. Prolong the reaction time and consider elevating the temperature. 3. Utilize a stronger oxidizing agent. 4. Purify the product using column chromatography or recrystallization to separate the Pt(IV) product from the unreacted Pt(II) starting material.
SYN-003 Formation of Side Products 1. Oxidation of organic ligands on the complex. 2. Incomplete hydrolysis of precursor complexes, leading to mixed hydroxo-chloro species. 3. For ligand conjugation reactions (e.g., adding axial ligands), side reactions with the coupling agents (EDC, HOBt) can occur.1. Use milder oxidizing agents or protect susceptible functional groups on the ligands. 2. Ensure complete hydrolysis by using the correct stoichiometry of base and allowing for sufficient reaction time. 3. Carefully control the stoichiometry of coupling agents and reactants. Perform the reaction at a lower temperature.
PUR-001 Difficulty in Purifying the Pt(IV) Complex 1. The product is an oil or is difficult to crystallize. 2. The product is sparingly soluble in common organic solvents. 3. The product co-precipitates with impurities.1. Try different solvent systems for recrystallization or attempt precipitation by adding a non-solvent. 2. Use preparative HPLC for purification. 3. Wash the precipitate with multiple cold solvents to remove impurities.
STA-001 Decomposition of the Pt(IV) Complex During Storage or Handling 1. The complex is sensitive to light, heat, or reducing agents. 2. The complex is hydrolytically unstable.1. Store the complex in the dark, at low temperatures, and under an inert atmosphere. 2. Avoid exposure to moisture. Store in a desiccator.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for oxidizing a Pt(II) complex to a Pt(IV) complex?

A1: The most common method is oxidation with hydrogen peroxide (H₂O₂), which typically yields a trans-dihydroxido Pt(IV) complex. Other oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) and iodobenzene dichloride (PhICl₂) can also be used to introduce other axial ligands. The choice of oxidant depends on the desired axial ligands and the stability of the starting Pt(II) complex.

Q2: How can I confirm the successful synthesis and purity of my Pt(IV) complex?

A2: A combination of analytical techniques is essential.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹⁵Pt): A significant downfield shift in the ¹⁹⁵Pt NMR signal is characteristic of oxidation from Pt(II) to Pt(IV). ¹H and ¹³C NMR can confirm the presence of the ligands and the overall structure of the complex.

  • Mass Spectrometry (ESI-MS, HRMS): This will confirm the molecular weight of the synthesized complex.

  • Elemental Analysis: Provides the elemental composition (C, H, N) of the compound.

  • HPLC: Can be used to assess the purity of the compound.

Q3: My Pt(IV) complex appears to be reducing back to Pt(II). What can I do to improve its stability?

A3: The stability of Pt(IV) complexes is a known challenge. To improve stability, consider the following:

  • Ligand Design: The electronic properties of the equatorial and axial ligands can influence the reduction potential of the Pt(IV) center. More electron-donating ligands can stabilize the higher oxidation state.

  • Steric Hindrance: Bulky ligands can sterically protect the platinum center from reducing agents.

  • Handling and Storage: As mentioned in the troubleshooting guide, store the complex under inert atmosphere, protected from light, and at low temperatures to minimize premature reduction.

Q4: What are some common challenges in attaching axial ligands to a Pt(IV) center?

A4: The introduction of axial ligands often involves coupling reactions, for example, forming an amide bond between a carboxylic acid on the ligand and a dihydroxido-Pt(IV) complex. Common challenges include:

  • Low Coupling Efficiency: This can be due to steric hindrance or low reactivity of the functional groups.

  • Side Reactions: The coupling reagents themselves can sometimes react with the platinum complex.

  • Purification: Separating the desired product from unreacted starting materials and coupling agent byproducts can be challenging.

Experimental Protocols

Protocol 1: General Oxidation of a Pt(II) Complex to a Pt(IV) Dihydroxido Complex

This protocol describes a general method for the oxidation of a square-planar Pt(II) complex to an octahedral Pt(IV) complex using hydrogen peroxide.

Materials:

  • Pt(II) complex

  • 30% Hydrogen peroxide (H₂O₂)

  • Acetone (or another suitable solvent)

  • Deionized water

  • Diethyl ether

Procedure:

  • Dissolve the Pt(II) complex in a suitable solvent (e.g., acetone or water).

  • Add an excess of 30% hydrogen peroxide (typically 10-20 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by TLC or NMR.

  • Upon completion of the reaction, reduce the volume of the solvent under reduced pressure.

  • Precipitate the product by adding a non-solvent, such as diethyl ether.

  • Filter the resulting solid, wash with diethyl ether, and dry under vacuum.

Protocol 2: Synthesis of a Pt(IV) Prodrug with Axial Carboxylate Ligands via EDC/HOBt Coupling

This protocol details the conjugation of carboxylic acid-containing ligands to the axial positions of a Pt(IV) dihydroxido complex.

Materials:

  • Pt(IV)-dihydroxido complex (e.g., c,c,t-[Pt(NH₃)₂(Cl)₂(OH)₂])

  • Carboxylic acid-functionalized ligand (2.2 equivalents)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (2.2 equivalents)

  • Hydroxybenzotriazole (HOBt) (2.2 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Pt(IV)-dihydroxido complex in anhydrous DMF.

  • In a separate flask, dissolve the carboxylic acid-functionalized ligand, EDC·HCl, and HOBt in anhydrous DMF.

  • Add the solution from step 2 dropwise to the solution from step 1 at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 18-24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, pour the mixture into cold water to precipitate the product.

  • Filter the precipitate, wash thoroughly with water, and then with a solvent in which the starting materials are soluble but the product is not (e.g., DCM).

  • Dry the final product under vacuum.

Visualizations

Pt(IV) Synthesis Workflow General Workflow for Pt(IV) Complex Synthesis start Start with Pt(II) Complex oxidation Oxidation (e.g., with H₂O₂) start->oxidation pt_iv_dihydroxido Pt(IV) Dihydroxido Complex oxidation->pt_iv_dihydroxido ligand_conjugation Ligand Conjugation (e.g., EDC/HOBt coupling) pt_iv_dihydroxido->ligand_conjugation crude_product Crude Pt(IV) Product ligand_conjugation->crude_product purification Purification (Chromatography/Recrystallization) crude_product->purification characterization Characterization (NMR, MS, HPLC) purification->characterization final_product Pure Pt(IV) Complex characterization->final_product

Caption: General workflow for the synthesis of a Pt(IV) complex.

Troubleshooting Flowchart Troubleshooting Low Yield in Pt(IV) Synthesis start Low Yield of Pt(IV) Product? check_oxidation Incomplete Oxidation? start->check_oxidation Yes increase_oxidant Increase Oxidant Conc./Time check_oxidation->increase_oxidant Yes check_stability Product Instability? check_oxidation->check_stability No end Consult Literature for Alternative Routes increase_oxidant->end inert_conditions Use Inert Atmosphere/ Lower Temperature check_stability->inert_conditions Yes check_conditions Suboptimal Conditions? check_stability->check_conditions No inert_conditions->end optimize_temp_time Optimize Temp./Time check_conditions->optimize_temp_time Yes check_conditions->end No optimize_temp_time->end

Caption: A flowchart for troubleshooting low yields in Pt(IV) synthesis.

Pt(IV) Prodrug Activation Pathway Cellular Activation of a Pt(IV) Prodrug cluster_cell Cancer Cell pt_iv_prodrug Pt(IV) Prodrug (Octahedral, Inert) reduction Reduction (e.g., by Glutathione, Ascorbic Acid) pt_iv_prodrug->reduction pt_ii_active Active Pt(II) Drug (Square Planar) reduction->pt_ii_active axial_ligands Released Axial Ligands reduction->axial_ligands dna_binding Binds to Nuclear DNA pt_ii_active->dna_binding apoptosis Apoptosis dna_binding->apoptosis

Caption: Activation pathway of a Pt(IV) prodrug within a cancer cell.

References

how to improve the reproducibility of L-Ent-oxPt(IV) experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Ent-oxPt(IV), an oxaliplatin-derived platinum(IV) complex. The following information is designed to improve the reproducibility of your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, characterization, and in vitro evaluation of L-Ent-oxPt(IV).

Synthesis and Purification
Problem Potential Cause(s) Recommended Solution(s)
Low Yield of L-Ent-oxPt(IV) Incomplete oxidation of oxaliplatin.- Ensure an adequate excess of the oxidizing agent (e.g., hydrogen peroxide) is used. - Monitor the reaction progress using techniques like TLC or NMR to ensure full conversion of the starting material.
Degradation of the Pt(IV) complex during synthesis.- Maintain the recommended reaction temperature; avoid excessive heat. - Use high-purity solvents and reagents to prevent side reactions.
Inefficient axial ligand substitution.- If preparing an asymmetric complex, ensure the stoichiometry of the reagents is carefully controlled. - Consider using a base to facilitate the substitution reaction if applicable.[1]
Impure Final Product Presence of unreacted starting materials or byproducts.- Optimize the purification method. This may include recrystallization from a different solvent system or using column chromatography with an appropriate stationary and mobile phase.
Decomposition during purification.- Avoid prolonged exposure to light and high temperatures. - Use degassed solvents if the complex is sensitive to oxidation.
Characterization
Problem Potential Cause(s) Recommended Solution(s)
Inconsistent NMR Spectra Sample degradation.- Prepare fresh NMR samples immediately before analysis. - Use deuterated solvents that are free of acidic or basic impurities.
Presence of paramagnetic species.- While less common, this can broaden NMR signals. Ensure all glassware is thoroughly cleaned.
Ambiguous Mass Spectrometry Data Fragmentation of the complex in the mass spectrometer.- Use a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation. - Optimize the cone voltage and other instrument parameters.
Formation of adducts with solvent molecules.- Analyze the expected adducts (e.g., with sodium or potassium) to aid in the interpretation of the mass spectrum.
In Vitro Cytotoxicity Assays (e.g., MTT, XTT)
Problem Potential Cause(s) Recommended Solution(s)
High Variability Between Replicates Uneven cell seeding.- Ensure a homogeneous cell suspension before and during plating. Use reverse pipetting for better consistency.[2]
"Edge effects" in the microplate.- Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.[2]
Pipetting errors.- Calibrate pipettes regularly. Use fresh tips for each replicate and condition.[2]
Inconsistent Dose-Response Curves Incorrect drug dilutions.- Prepare fresh serial dilutions for each experiment from a well-characterized stock solution.
Precipitation of L-Ent-oxPt(IV) in culture medium.- Visually inspect the wells for any precipitate. - Determine the solubility of the compound in the culture medium. If necessary, use a co-solvent like DMSO, ensuring the final concentration is non-toxic to the cells (typically <0.5%).[2]
Instability of the compound in the culture medium.- Assess the stability of L-Ent-oxPt(IV) under incubation conditions (37°C, 5% CO2) over the time course of the experiment. Platinum(IV) complexes can be reduced by components in the media.
No or Low Cytotoxicity Observed Insufficient incubation time.- The cytotoxic effect of Pt(IV) prodrugs depends on their reduction to the active Pt(II) form, which takes time. Perform a time-course experiment (e.g., 24, 48, 72 hours).
Cell line resistance.- The chosen cell line may be intrinsically resistant to oxaliplatin. Use a sensitive cell line as a positive control.
Compound inactivity.- Verify the identity and purity of your synthesized L-Ent-oxPt(IV). - Include oxaliplatin as a positive control in your assay.
Compound Interference with Assay L-Ent-oxPt(IV) is colored or has reducing properties.- Run a control plate with the compound in cell-free media to check for direct reduction of the MTT reagent. Subtract this background from the experimental values.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for L-Ent-oxPt(IV)?

A1: L-Ent-oxPt(IV) is a prodrug that is relatively inert. To exert its anticancer effect, it needs to be activated within the cancer cell. This activation occurs through reduction of the Pt(IV) center to Pt(II), which releases the two axial ligands and the active drug, oxaliplatin. The released oxaliplatin then forms adducts with DNA, leading to inhibition of DNA replication and transcription, and ultimately apoptosis.

Q2: How should I store L-Ent-oxPt(IV) stock solutions?

A2: For optimal stability, L-Ent-oxPt(IV) stock solutions should be prepared in an appropriate solvent (e.g., DMSO) at a high concentration, aliquoted, and stored at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. The stability in aqueous solutions, especially those containing reducing agents, is limited.

Q3: My cytotoxicity results for L-Ent-oxPt(IV) are not as potent as oxaliplatin. Is this expected?

A3: Yes, this is often the case. As a prodrug, L-Ent-oxPt(IV) requires intracellular reduction to become active. This conversion may not be 100% efficient and takes time. Therefore, at a given time point, the concentration of the active Pt(II) species may be lower than the initial concentration of the Pt(IV) compound, resulting in a higher IC50 value compared to oxaliplatin.

Q4: Can the axial ligands of L-Ent-oxPt(IV) influence its activity?

A4: Absolutely. The axial ligands have a significant impact on the physicochemical properties of the complex, such as lipophilicity, stability, and reduction potential. More lipophilic ligands can enhance cellular uptake, potentially leading to higher intracellular concentrations and increased cytotoxicity. The nature of the axial ligands also determines the rate of reduction to the active Pt(II) form.

Q5: What are the key factors for ensuring reproducibility in cellular uptake studies with L-Ent-oxPt(IV)?

A5: For reproducible cellular uptake data (e.g., using ICP-MS), it is crucial to:

  • Use a consistent cell number: Accurately count the cells for each sample.

  • Standardize incubation time and temperature: These parameters directly affect uptake.

  • Perform thorough washing: Ensure that any non-internalized, membrane-bound platinum is removed by washing the cells with cold PBS.

  • Prepare accurate standards: Use certified platinum standards for the calibration curve in your ICP-MS analysis.

Experimental Protocols

Protocol 1: Synthesis of a Representative Oxaliplatin(IV) Complex

This protocol describes the synthesis of a dichlorido-functionalized oxaliplatin(IV) complex, a common intermediate.

  • Oxidation of Oxaliplatin:

    • Dissolve oxaliplatin in a suitable solvent (e.g., water or a water/acetone mixture).

    • Add a 3-5 fold molar excess of 30% hydrogen peroxide (H₂O₂) dropwise while stirring at room temperature.

    • Continue stirring for 24-48 hours. The reaction progress can be monitored by the disappearance of the oxaliplatin starting material using HPLC.

    • The resulting product, a dihydroxido-Pt(IV) complex, can be isolated by removing the solvent under reduced pressure.

  • Axial Ligand Substitution (Chlorination):

    • Suspend the dihydroxido-Pt(IV) intermediate in a minimal amount of water.

    • Add a 2-3 fold molar excess of hydrochloric acid (HCl).

    • Stir the mixture for 1-2 hours at room temperature.

    • The dichlorido-Pt(IV) product will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold water and diethyl ether, and dry under vacuum.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹⁹⁵Pt NMR, and ESI-Mass Spectrometry.

Protocol 2: MTT Cytotoxicity Assay
  • Cell Plating:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of L-Ent-oxPt(IV) in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle-only and untreated controls.

    • Incubate for the desired time period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

Protocol 3: Cellular Platinum Quantification by ICP-MS
  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates or culture dishes and treat with L-Ent-oxPt(IV) for the desired time.

    • Wash the cells twice with ice-cold PBS to remove extracellular platinum.

    • Harvest the cells by trypsinization, and count them using a hemocytometer or an automated cell counter.

  • Sample Digestion:

    • Pellet a known number of cells (e.g., 1-3 million) by centrifugation.

    • Add 500 µL of concentrated trace metal grade nitric acid (HNO₃) to the cell pellet.

    • Heat the samples at 90-100°C for at least 30 minutes in a heating block or water bath until the solution is clear.

  • ICP-MS Analysis:

    • Cool the digested samples to room temperature.

    • Dilute the samples to a final nitric acid concentration of 2-3% with ultrapure water.

    • Analyze the samples using an ICP-MS instrument. Prepare a standard curve using certified platinum standards.

    • The platinum content is typically expressed as ng of platinum per million cells or pg of platinum per cell.

Data Presentation

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Oxaliplatin and Representative Oxaliplatin(IV) Complexes

CompoundHCT116A549HeLaMCF-7
Oxaliplatin~1.5 - 3.5~2.0~1.8~4.5
Oxaliplatin(IV)-dihydroxido~10 - 15>50>50>50
Oxaliplatin(IV)-diacetato~30 - 40~45~35~50
Oxaliplatin(IV)-bis(phenylbutyrate)~1.0 - 2.0~1.5~1.2~2.5

Note: IC₅₀ values are approximate and can vary depending on the specific experimental conditions and cell line passage number.

Table 2: Cellular Uptake of Platinum (ng Pt / 10⁶ cells) after 6h Incubation

Compound (at 10 µM)HCT116
Oxaliplatin~5-10
Oxaliplatin(IV)-diacetato~2-5
Oxaliplatin(IV) with lipophilic axial ligands~20-50

Note: Cellular uptake is highly dependent on the lipophilicity of the axial ligands.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of L-Ent-oxPt(IV) A Oxaliplatin (Pt(II)) B Oxidation (e.g., H₂O₂) A->B C Dihydroxido-Oxaliplatin(IV) Intermediate B->C D Axial Ligand Substitution (e.g., with R-COOH) C->D E L-Ent-oxPt(IV) (Final Product) D->E F Purification (e.g., Recrystallization) E->F G Characterization (NMR, MS) F->G Troubleshooting_Cytotoxicity Start Inconsistent Cytotoxicity Results HighVar High Variability between Replicates? Start->HighVar LowActivity No/Low Cytotoxicity? HighVar->LowActivity No CheckCells Check Cell Seeding & Pipetting Technique HighVar->CheckCells Yes CheckCompound Verify Compound Purity & Stability LowActivity->CheckCompound Yes AssayInterference Check for Assay Interference LowActivity->AssayInterference No TimeCourse Perform Time-Course Experiment (24-72h) CheckCompound->TimeCourse PositiveControl Use Oxaliplatin as a Positive Control TimeCourse->PositiveControl Mechanism_of_Action cluster_cell Cancer Cell Extracellular L-Ent-oxPt(IV) (Extracellular) Uptake Cellular Uptake Extracellular->Uptake Intracellular L-Ent-oxPt(IV) (Intracellular) Uptake->Intracellular Reduction Reduction (e.g., by Glutathione) Intracellular->Reduction ActiveDrug Oxaliplatin (Pt(II)) + Axial Ligands Reduction->ActiveDrug DNA Nuclear DNA ActiveDrug->DNA Adducts DNA Adducts DNA->Adducts Apoptosis Apoptosis Adducts->Apoptosis

References

L-Ent-oxPt(IV) degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is L-Ent-oxPt(IV) and why is its stability a concern?

A1: L-Ent-oxPt(IV) is presumed to be a Platinum(IV) prodrug of oxaliplatin. Pt(IV) complexes are designed to be more stable than their Pt(II) counterparts, like oxaliplatin, allowing for oral administration and reduced side effects.[1][2] However, their stability is crucial. Premature degradation before reaching the target tumor cells can lead to inactivation of the drug and potential off-target toxicity.[1] The primary stability concern is the reduction of the Pt(IV) center to the active Pt(II) form, which can be triggered by various biological reductants.

Q2: What are the main degradation pathways for oxaliplatin-based Pt(IV) complexes?

A2: The principal degradation pathway is the reduction of the Pt(IV) center to Pt(II). This process releases the axial ligands and the active oxaliplatin moiety. This reduction is often facilitated by endogenous reducing agents present in biological systems, such as ascorbic acid (Vitamin C) and glutathione (GSH).[1] Additionally, the stability of these complexes can be influenced by the nature of their axial and equatorial ligands. For instance, Pt(IV) complexes with certain haloacetato axial ligands have been shown to be unstable under biologically relevant conditions, undergoing hydrolysis and loss of the axial ligands.[1]

Q3: How can I prevent the degradation of my L-Ent-oxPt(IV) compound during experiments?

A3: To minimize degradation, consider the following:

  • Storage: Store the compound in a cool, dark, and dry place. Light and temperature can accelerate degradation.

  • Solvent Choice: Use fresh, high-purity solvents. Avoid solvents containing reducing impurities. For biological assays, be mindful of the components in your media, as they may contain reducing agents.

  • Handling: Prepare solutions fresh before use. Minimize the time the compound spends in solution, especially in complex biological media.

  • Inert Atmosphere: For reactions sensitive to oxidation, consider working under an inert atmosphere (e.g., nitrogen or argon).

Q4: What are common signs of L-Ent-oxPt(IV) degradation?

A4: Degradation can be indicated by:

  • A change in the color or clarity of the solution.

  • The appearance of precipitates.

  • Inconsistent or lower-than-expected results in cytotoxicity or other biological assays.

  • The appearance of new peaks in analytical analyses such as HPLC or NMR.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or inconsistent cytotoxicity in cell-based assays. Premature reduction of the Pt(IV) complex to the less cell-permeable Pt(II) form in the culture medium.Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and add to the cell culture medium immediately before the experiment. Minimize incubation times where possible. Analyze the stability of the compound in the specific cell culture medium used.
Precipitate forms when dissolving the compound. Poor solubility of the compound or its degradation products.Test solubility in various biocompatible solvents. Use sonication or gentle warming to aid dissolution, but monitor for degradation. Ensure the final concentration in aqueous media does not exceed its solubility limit.
Variability in results between experimental repeats. Inconsistent handling or storage leading to varying levels of degradation.Standardize all experimental procedures, including solution preparation, incubation times, and storage conditions. Always use freshly prepared solutions.
Unexpected peaks in HPLC or NMR analysis. Degradation of the compound into multiple species.Analyze the sample immediately after preparation. If degradation is suspected, perform a time-course stability study in the relevant solvent or medium to identify and characterize the degradation products.

Experimental Protocols

Protocol 1: Stability Assessment of L-Ent-oxPt(IV) in Phosphate-Buffered Saline (PBS)

Objective: To determine the stability of L-Ent-oxPt(IV) in a physiologically relevant buffer.

Materials:

  • L-Ent-oxPt(IV)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • UV-Vis spectrophotometer

Methodology:

  • Prepare a stock solution of L-Ent-oxPt(IV) in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM.

  • Dilute the stock solution in PBS (pH 7.4) to a final concentration of 100 µM.

  • Incubate the solution at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the solution.

  • Immediately analyze the aliquot by HPLC to quantify the amount of remaining L-Ent-oxPt(IV).

  • Monitor the degradation by observing the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

  • The percentage of remaining L-Ent-oxPt(IV) can be calculated and plotted against time to determine its half-life in PBS.

Protocol 2: Assessment of Reductive Degradation by Glutathione (GSH)

Objective: To evaluate the susceptibility of L-Ent-oxPt(IV) to reduction by a key biological reductant.

Materials:

  • L-Ent-oxPt(IV)

  • Glutathione (GSH)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • HPLC system with a C18 column

Methodology:

  • Prepare a 10 mM stock solution of L-Ent-oxPt(IV) in DMSO.

  • Prepare a 10 mM stock solution of GSH in PBS (pH 7.4).

  • In a reaction vessel, add PBS, then the L-Ent-oxPt(IV) stock solution to a final concentration of 100 µM.

  • Initiate the reaction by adding the GSH stock solution to a final concentration of 5 mM (a physiologically relevant concentration).

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot.

  • Immediately analyze the aliquot by HPLC to quantify the remaining L-Ent-oxPt(IV).

  • Plot the percentage of remaining L-Ent-oxPt(IV) against time to assess the rate of reduction.

Data Presentation

Table 1: Hypothetical Stability of L-Ent-oxPt(IV) in Different Media at 37°C

MediumHalf-life (t1/2) in hours
PBS (pH 7.4)> 48
Cell Culture Medium (RPMI + 10% FBS)12
PBS + 5 mM Glutathione0.5
PBS + 1 mM Ascorbic Acid2

Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.

Visualizations

DegradationPathway L-Ent-oxPt(IV) L-Ent-oxPt(IV) Pt(II) species (Oxaliplatin) Pt(II) species (Oxaliplatin) L-Ent-oxPt(IV)->Pt(II) species (Oxaliplatin) Reduction Axial Ligands (L-Ent) Axial Ligands (L-Ent) L-Ent-oxPt(IV)->Axial Ligands (L-Ent) Release Biological Reductants (GSH, Ascorbic Acid) Biological Reductants (GSH, Ascorbic Acid) Biological Reductants (GSH, Ascorbic Acid)->L-Ent-oxPt(IV) facilitates

Caption: Primary degradation pathway of L-Ent-oxPt(IV).

TroubleshootingWorkflow start Inconsistent Experimental Results q1 Are solutions prepared fresh? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the compound stable in the experimental medium? a1_yes->q2 sol1 Prepare solutions fresh before each experiment. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Are storage conditions optimal? a2_yes->q3 sol2 Perform stability assay in the medium. Consider alternative solvents or shorter incubation times. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end_node Consistent Results a3_yes->end_node sol3 Store compound in a cool, dark, and dry place. a3_no->sol3 sol3->end_node

Caption: Troubleshooting workflow for inconsistent results.

References

Technical Support Center: Optimizing HPLC Methods for L-Ent-oxPt(IV) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of L-Ent-oxPt(IV) and related platinum(IV) anticancer compounds. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting HPLC method for analyzing L-Ent-oxPt(IV)?

A1: For initial analysis of L-Ent-oxPt(IV), a reversed-phase HPLC (RP-HPLC) method is recommended. Platinum(IV) complexes are often analyzed using a C18 column with a mobile phase consisting of a water/organic solvent gradient.[1] It is advisable to start with a mobile phase of water and methanol or acetonitrile, both containing 0.1% formic acid to improve peak shape.[1]

Q2: Why is my L-Ent-oxPt(IV) peak showing poor retention on a C18 column?

A2: Platinum-based drugs can be polar, leading to poor retention on traditional reversed-phase columns.[2][3] To enhance retention, consider using a lower percentage of organic solvent in the initial mobile phase, a column with a different stationary phase (e.g., phenyl-hexyl), or ion-pairing reagents in the mobile phase.

Q3: Is it necessary to use a detector other than UV-Vis for L-Ent-oxPt(IV) analysis?

A3: While UV-Vis detection is often sufficient, especially for purity assessments and stability studies, its sensitivity can be limited for biological samples.[2] For quantifying low concentrations of L-Ent-oxPt(IV) in complex matrices like plasma or urine, more sensitive techniques like inductively coupled plasma mass spectrometry (ICP-MS) are often employed. HPLC can be coupled with ICP-MS for highly sensitive and specific quantification.

Q4: How can I confirm the identity of the peaks in my chromatogram?

A4: Peak identity can be confirmed by comparing the retention time with a known standard of L-Ent-oxPt(IV). For further confirmation, especially to distinguish between the Pt(IV) prodrug and its Pt(II) active form, using HPLC coupled with a mass spectrometer (HPLC-MS) is recommended. This allows for the determination of the molecular weight of the compound in each peak.

Q5: What are the key stability considerations for L-Ent-oxPt(IV) during analysis?

A5: Pt(IV) prodrugs are designed to be stable in the bloodstream but can be reduced to the active Pt(II) form by intracellular reducing agents like ascorbic acid and glutathione. It is crucial to minimize the risk of unintended reduction during sample preparation and analysis. This can be achieved by using fresh solvents, controlling the temperature, and minimizing sample storage time. The stability of the compound should be assessed in the analytical mobile phase.

Troubleshooting Guides

Peak Shape Problems

Q: My L-Ent-oxPt(IV) peak is tailing. What could be the cause and how do I fix it?

A: Peak tailing is a common issue in HPLC and can be caused by several factors.

  • Possible Causes & Solutions:

    • Secondary Silanol Interactions: The stationary phase in C18 columns has silanol groups that can interact with the analyte, causing tailing.

      • Solution: Add a small amount of an acidic modifier like 0.1% formic acid or trifluoroacetic acid to the mobile phase to suppress the ionization of silanol groups.

    • Column Overload: Injecting too much sample can lead to peak tailing.

      • Solution: Reduce the injection volume or the concentration of the sample.

    • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade.

      • Solution: Wash the column with a strong solvent or replace the column if necessary.

Retention Time Variability

Q: The retention time of my L-Ent-oxPt(IV) peak is shifting between injections. What should I do?

A: Fluctuating retention times can compromise the reliability of your results.

  • Possible Causes & Solutions:

    • Inconsistent Mobile Phase Composition: Improperly mixed or degassed mobile phase can lead to shifts in retention time.

      • Solution: Ensure the mobile phase is thoroughly mixed and degassed. If using a gradient, ensure the pump is functioning correctly.

    • Fluctuations in Column Temperature: Changes in temperature can affect retention time.

      • Solution: Use a column oven to maintain a constant and consistent temperature.

    • Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.

      • Solution: Allow sufficient time for the column to equilibrate before starting the analytical run.

Baseline Issues

Q: I am observing a noisy or drifting baseline in my chromatogram. How can I resolve this?

A: A stable baseline is crucial for accurate quantification.

  • Possible Causes & Solutions:

    • Contaminated Mobile Phase: Impurities in the mobile phase solvents can cause baseline noise and drift.

      • Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phase.

    • Detector Lamp Issues: An aging detector lamp can lead to increased noise.

      • Solution: Check the lamp's energy output and replace it if necessary.

    • Air Bubbles in the System: Air bubbles in the pump or detector cell can cause baseline disturbances.

      • Solution: Degas the mobile phase and purge the system to remove any trapped air.

Quantification and Stability Issues

Q: I suspect my L-Ent-oxPt(IV) is being reduced to its Pt(II) form during analysis. How can I verify and prevent this?

A: Premature reduction of the Pt(IV) prodrug can lead to inaccurate quantification.

  • Verification & Prevention:

    • Verification:

      • Spike with Pt(II) standard: If a standard of the corresponding Pt(II) compound is available, spike a sample to see if the suspected peak increases in area.

      • HPLC-MS: Use mass spectrometry to confirm the molecular weight of the species in the unexpected peak.

    • Prevention:

      • Mobile Phase pH: Ensure the pH of the mobile phase is not conducive to the reduction of the Pt(IV) complex.

      • Avoid Reductive Additives: Be cautious of mobile phase additives that may have reducing properties.

      • Sample Preparation: Prepare samples fresh and avoid prolonged storage, especially in the presence of potential reducing agents.

Quantitative Data Summary

The following tables summarize typical HPLC parameters for the analysis of platinum(IV) complexes, which can be adapted for L-Ent-oxPt(IV).

Table 1: HPLC Chromatographic Conditions

ParameterRecommended Conditions
Column Agilent Poroshell 120 SB-C18 (2.1 x 150 mm, 2.7 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Methanol or Acetonitrile + 0.1% Formic Acid
Flow Rate 0.2 - 1.0 mL/min
Injection Volume 1 - 20 µL
Column Temperature 25 - 40 °C
Detection Wavelength 210 - 280 nm (depending on chromophores)

Table 2: Example Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

Experimental Protocols

Protocol 1: Standard Solution and Sample Preparation
  • Stock Solution Preparation: Accurately weigh a known amount of L-Ent-oxPt(IV) standard and dissolve it in a suitable solvent (e.g., DMSO, DMF, or water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.

  • Sample Preparation (from biological matrix):

    • For plasma or serum samples, perform protein precipitation by adding a cold organic solvent like acetonitrile or methanol (typically in a 3:1 ratio of solvent to sample).

    • Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes.

    • Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of mobile phase before injection.

Protocol 2: HPLC System Operation and Data Acquisition
  • System Startup: Turn on all HPLC modules (pump, autosampler, column oven, detector).

  • Mobile Phase Preparation: Prepare fresh mobile phases using HPLC-grade solvents. Filter and degas the mobile phases before use.

  • System Priming and Equilibration: Prime the pumps to remove any air bubbles and then flush the system with the initial mobile phase conditions for at least 30 minutes to equilibrate the column.

  • Sequence Setup: Create a sequence in the chromatography data system (CDS) software including blanks, standard solutions for the calibration curve, and unknown samples.

  • Data Acquisition: Start the sequence to begin the automated analysis.

  • Data Processing: After the run is complete, integrate the peaks of interest and use the calibration curve generated from the standards to quantify L-Ent-oxPt(IV) in the samples.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solutions calibration Calibration Curve Generation prep_std->calibration prep_sample Prepare Samples (e.g., Protein Precipitation) injection Inject Sample prep_sample->injection equilibration Column Equilibration equilibration->injection separation Chromatographic Separation injection->separation detection UV-Vis or MS Detection separation->detection integration Peak Integration detection->integration integration->calibration quantification Quantification of L-Ent-oxPt(IV) integration->quantification

Caption: General workflow for HPLC analysis of L-Ent-oxPt(IV).

Troubleshooting_Tree cluster_peak Peak Shape Issues cluster_retention Retention Time Issues cluster_pressure Pressure Issues start Chromatographic Problem Identified peak_tailing Peak Tailing? start->peak_tailing rt_shift Retention Time Shifting? start->rt_shift high_pressure High Backpressure? start->high_pressure peak_fronting Peak Fronting? sol_tailing Check mobile phase pH Reduce sample load Wash/replace column peak_tailing->sol_tailing Yes split_peak Split Peak? sol_fronting Sample solvent stronger than mobile phase? Reduce injection volume peak_fronting->sol_fronting Yes sol_split Clogged column frit? Column void? split_peak->sol_split Yes sol_rt Check mobile phase prep Use column oven Ensure equilibration rt_shift->sol_rt Yes low_pressure Low Backpressure? sol_high_p Check for blockages Filter sample/mobile phase Replace in-line filter high_pressure->sol_high_p Yes sol_low_p Check for leaks Check pump seals Ensure solvent lines are in reservoir low_pressure->sol_low_p Yes

Caption: Decision tree for troubleshooting common HPLC issues.

References

Validation & Comparative

A Comparative Guide to the Cytotoxicity of an Oxaliplatin(IV) Prodrug and Cisplatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct comparative experimental data for a compound specifically named "L-Ent-oxPt(IV)" is not publicly available. This guide provides a comparative analysis between a representative oxaliplatin-derived Pt(IV) complex and the well-established anticancer drug, cisplatin. The oxaliplatin(IV) prodrug chosen for this comparison is functionalized with gemcitabine in its axial positions, hereafter referred to as Pt(IV)-Gem, based on available research data.

Introduction

Platinum-based drugs are a cornerstone of cancer chemotherapy. Cisplatin, a first-generation platinum compound, is widely used but is associated with significant side effects and the development of drug resistance. Oxaliplatin, a third-generation analogue, has shown efficacy against cisplatin-resistant tumors and possesses a different toxicity profile. To enhance the therapeutic index of platinum drugs, Pt(IV) complexes have been developed as prodrugs. These compounds are generally more stable and less reactive than their Pt(II) counterparts, becoming activated to their cytotoxic Pt(II) form within the reducing environment of cancer cells. This guide provides a comparative overview of the in vitro cytotoxicity of a novel oxaliplatin(IV) prodrug, Pt(IV)-Gem, and cisplatin against human colorectal cancer cells.

Data Presentation: Cytotoxicity Comparison

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Pt(IV)-Gem, oxaliplatin, and cisplatin in the HCT116 human colorectal cancer cell line. Lower IC50 values indicate higher cytotoxicity.

CompoundCell LineIncubation Time (hours)IC50 (µM)Reference
Pt(IV)-Gem HCT116720.49 ± 0.04 [1]
Oxaliplatin HCT1167229 ± 9[1]
Cisplatin HCT11624~14 (equivalent to 4.2 µg/mL)[2]
Cisplatin HCT11648~7.53 ± 0.63[3]
Cisplatin HCT116Not Specified~18 µg/mL (approx. 60 µM)

Note: IC50 values for cisplatin can vary significantly between studies due to differences in experimental conditions.For a direct and accurate comparison, it is always recommended to evaluate compounds side-by-side in the same experiment.

Experimental Protocols

The cytotoxicity data presented above are typically determined using a colorimetric method such as the MTT assay.

MTT Assay for Cytotoxicity Assessment

Objective: To determine the concentration of a compound that inhibits the growth of a cell population by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line (e.g., HCT116)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (Pt(IV)-Gem, cisplatin, oxaliplatin) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank (medium only).

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Mandatory Visualizations

Diagram of a Generalized Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Cancer Cell Culture (e.g., HCT116) C Cell Seeding in 96-well plate A->C B Compound Preparation (Pt(IV)-Gem, Cisplatin) D Compound Treatment (Serial Dilutions) B->D C->D E Incubation (e.g., 72 hours) D->E F MTT Assay E->F G Absorbance Reading (Microplate Reader) F->G H IC50 Calculation G->H I Cytotoxicity Comparison H->I

Caption: Workflow for cytotoxicity comparison.

Signaling Pathway: Induction of Apoptosis by Platinum Drugs

G cluster_0 Cellular Uptake and Activation cluster_1 Mechanism of Action cluster_2 Apoptotic Pathway Pt_IV Oxaliplatin-Pt(IV) Prodrug Pt_II Active Oxaliplatin (Pt-II) Pt_IV->Pt_II Intracellular Reduction Cisplatin Cisplatin DNA_adducts Formation of Pt-DNA Adducts Cisplatin->DNA_adducts Pt_II->DNA_adducts DNA_damage DNA Damage DNA_adducts->DNA_damage p53 p53 Activation DNA_damage->p53 Bax Bax/Bak Activation p53->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, pro-Caspase-9) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Platinum drug-induced apoptosis pathway.

Mechanism of Action and Discussion

The cytotoxic mechanism of cisplatin and oxaliplatin-based drugs primarily involves the formation of covalent adducts with DNA. This leads to the distortion of the DNA double helix, which in turn inhibits DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis.

Pt(IV) complexes, such as the representative Pt(IV)-Gem, act as prodrugs. They are designed to be relatively inert in the bloodstream and are preferentially activated within the hypoxic and reductive environment of tumor cells. Intracellular reducing agents, such as glutathione and ascorbic acid, reduce the Pt(IV) center to the active Pt(II) state, releasing the axial ligands. In the case of Pt(IV)-Gem, this would release the active oxaliplatin moiety and gemcitabine, both of which are cytotoxic agents, potentially leading to a synergistic anticancer effect.

The released oxaliplatin then exerts its cytotoxic effects in a manner similar to cisplatin, by forming DNA adducts. However, the diaminocyclohexane (DACH) ligand in oxaliplatin forms bulkier adducts that are less efficiently repaired by the cellular mismatch repair machinery, which may contribute to its activity in cisplatin-resistant cell lines.

The induction of apoptosis by both cisplatin and activated oxaliplatin generally follows the intrinsic (mitochondrial) pathway. The DNA damage triggers the activation of the p53 tumor suppressor protein, which in turn upregulates pro-apoptotic proteins like Bax. Bax translocates to the mitochondria, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, initiating a caspase cascade that culminates in the activation of executioner caspases like caspase-3, leading to the dismantling of the cell.

The significantly lower IC50 value observed for Pt(IV)-Gem compared to both oxaliplatin and cisplatin in the HCT116 cell line suggests a potentiation of cytotoxicity. This could be attributed to several factors, including enhanced cellular uptake of the Pt(IV) complex and the combined cytotoxic effects of the released oxaliplatin and gemcitabine.

References

A Comparative Efficacy Analysis: L-Ent-oxPt(IV) Analogs and Oxaliplatin in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the comparative efficacy of oxaliplatin-based Platinum(IV) complexes and the parent drug, oxaliplatin. This guide synthesizes available preclinical data, offering insights into their mechanisms of action, cytotoxicity, and in vivo anti-tumor activity.

While the specific compound "L-Ent-oxPt(IV)" could not be definitively identified in the existing literature and may be the result of a typographical error, this guide provides a comprehensive comparison of oxaliplatin with its broader class of Platinum(IV) [Pt(IV)] derivatives. The development of Pt(IV) prodrugs of oxaliplatin is a significant strategy aimed at overcoming the limitations of conventional platinum-based chemotherapy, such as severe side effects and drug resistance. These Pt(IV) complexes are designed to be more inert and are activated within the tumor's reducing environment, releasing the active Pt(II) form of oxaliplatin and axial ligands that may also possess anti-cancer properties.

Mechanism of Action: A Shared Pathway with Key Differences

Both oxaliplatin and its Pt(IV) derivatives exert their cytotoxic effects primarily through interactions with DNA.[1] Upon entering a cell, oxaliplatin is aquated, forming reactive species that bind to DNA, creating intrastrand and interstrand cross-links. These adducts disrupt DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis.

Pt(IV) complexes of oxaliplatin are prodrugs that are kinetically more inert than their Pt(II) counterparts. This increased stability is thought to reduce off-target reactions and associated side effects. Once these complexes accumulate in the tumor tissue, the hypoxic and reducing intracellular environment facilitates their reduction to the active Pt(II) species, which is essentially oxaliplatin, along with the release of two axial ligands.[2][3] The nature of these axial ligands can be modified to enhance the compound's lipophilicity, cellular uptake, and even to introduce additional anti-cancer mechanisms.

G cluster_0 Oxaliplatin (Pt(II)) cluster_1 Oxaliplatin-based Pt(IV) Prodrug Oxaliplatin Oxaliplatin Cellular Uptake Cellular Uptake Aquation Aquation Cellular Uptake->Aquation Passive Diffusion DNA Binding DNA Binding Aquation->DNA Binding Formation of reactive species DNA Adducts DNA Adducts DNA Binding->DNA Adducts Intra- and Interstrand Cross-links Pt(IV) Prodrug Pt(IV) Prodrug Cellular Uptake_PtIV Cellular Uptake Pt(IV) Prodrug->Cellular Uptake_PtIV Enhanced lipophilicity Intracellular Reduction Intracellular Reduction Cellular Uptake_PtIV->Intracellular Reduction Tumor microenvironment Active Oxaliplatin (Pt(II)) Active Oxaliplatin (Pt(II)) Intracellular Reduction->Active Oxaliplatin (Pt(II)) Axial Ligands Axial Ligands Intracellular Reduction->Axial Ligands Active Oxaliplatin (Pt(II))->DNA Binding Potential Secondary Effects Potential Secondary Effects Axial Ligands->Potential Secondary Effects Inhibition of Replication & Transcription Inhibition of Replication & Transcription DNA Adducts->Inhibition of Replication & Transcription Cell Cycle Arrest Cell Cycle Arrest Inhibition of Replication & Transcription->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Comparative Cytotoxicity

In vitro studies have demonstrated that the cytotoxic activity of oxaliplatin-based Pt(IV) complexes can be comparable to or even exceed that of oxaliplatin. The efficacy is highly dependent on the nature of the axial ligands attached to the platinum core. For instance, lipophilic Pt(IV) derivatives have shown enhanced cellular uptake and DNA platination, leading to improved antiproliferative effects.

Compound/ComplexCell LineIC50 (µM)Reference
Oxaliplatin 4T1 (Breast Cancer)7.2 ± 2.7[4]
HCT116 (Colorectal)-[3]
TPt (Oxaliplatin-based Pt(IV) prodrug with TLR7 agonist) 4T1 (Breast Cancer)48.0 ± 1.9
PTG (Oxaliplatin-based Pt(IV) prodrug with gemcitabine) HCT116 (Colorectal)0.49 ± 0.04

Note: IC50 values are highly dependent on the specific cell line and experimental conditions. This table provides illustrative examples and is not an exhaustive list.

The lower IC50 value of the PTG complex in HCT116 cells compared to what is generally observed for oxaliplatin suggests a synergistic effect of the released oxaliplatin and gemcitabine. Conversely, the higher IC50 value for the TPt complex in 4T1 cells may be attributed to a slower reduction process within the cells.

In Vivo Antitumor Efficacy

Preclinical in vivo studies in mouse models have shown that oxaliplatin-based Pt(IV) prodrugs can exhibit superior anti-tumor activity and reduced toxicity compared to oxaliplatin. For example, a lipophilic Pt(IV) oxaliplatin derivative significantly decreased tumor growth rates in both ovarian and colon cancer xenograft models compared to oxaliplatin treatment. Similarly, an oxaliplatin-based Pt(IV) prodrug bearing a TLR7 agonist demonstrated better in vivo anticancer effects than oxaliplatin in a breast cancer model.

G cluster_0 Experimental Phases cluster_1 Treatment & Monitoring cluster_2 Data Analysis Tumor Cell Implantation Tumor Cell Implantation Tumor Growth Tumor Growth Tumor Cell Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Groups Vehicle Control Oxaliplatin Pt(IV) Complex Randomization->Treatment Groups Drug Administration i.p. or i.v. injection Treatment Groups->Drug Administration Tumor Volume Measurement Tumor Volume Measurement Drug Administration->Tumor Volume Measurement Body Weight Monitoring Body Weight Monitoring Tumor Volume Measurement->Body Weight Monitoring Endpoint Endpoint Body Weight Monitoring->Endpoint Tissue Collection Tissue Collection Endpoint->Tissue Collection Analysis Tumor Growth Inhibition Toxicity Assessment Immunohistochemistry Tissue Collection->Analysis

Experimental Protocols

Cell Viability Assay (MTT/SRB Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of oxaliplatin or the Pt(IV) complex for a specified duration (e.g., 48 or 72 hours).

  • MTT/SRB Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) solution is added to the wells.

  • Incubation: For MTT, plates are incubated for 2-4 hours to allow the formation of formazan crystals. For SRB, cells are first fixed with trichloroacetic acid.

  • Solubilization/Staining: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals in the MTT assay. For SRB, the protein-bound dye is solubilized with a Tris-based solution.

  • Absorbance Measurement: The absorbance is read using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).

  • Data Analysis: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curves.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Cells are treated with the respective platinum compounds at their IC50 concentrations for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

In Vivo Xenograft/Allograft Model
  • Animal Model: Immunocompromised mice (for human cell line xenografts) or syngeneic mice (for murine cell line allografts) are used.

  • Tumor Cell Inoculation: A suspension of cancer cells (e.g., 1x10^6 cells) is injected subcutaneously or orthotopically into the mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). The mice are then randomly assigned to different treatment groups (vehicle control, oxaliplatin, Pt(IV) complex).

  • Drug Administration: The drugs are administered via a clinically relevant route, such as intraperitoneal (i.p.) or intravenous (i.v.) injection, at a predetermined dose and schedule.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2-3 days). Tumor volume is often calculated using the formula: (length × width²)/2.

  • Endpoint: The experiment is terminated when tumors in the control group reach a certain size, or if significant toxicity is observed.

  • Analysis: Tumors and major organs are excised for further analysis, including weight measurement, histopathology, and immunohistochemistry to assess cell proliferation and apoptosis.

Conclusion

The development of oxaliplatin-based Pt(IV) prodrugs represents a promising avenue in cancer chemotherapy. By modifying the axial ligands, these complexes can be tailored to enhance their pharmacological properties, including increased cytotoxicity, improved tumor targeting, and reduced systemic toxicity compared to the parent drug, oxaliplatin. The ability to incorporate other therapeutic agents into the Pt(IV) scaffold opens up possibilities for synergistic combination therapies within a single molecule. Further research is warranted to fully elucidate the clinical potential of these novel platinum compounds.

References

In Vivo Anticancer Efficacy of Oxaliplatin-Derived Pt(IV) Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of platinum-based chemotherapy is continually evolving, with a significant focus on developing prodrugs to enhance efficacy and reduce the toxicity associated with conventional Pt(II) agents like oxaliplatin. This guide provides a comparative analysis of the in vivo anticancer activity of oxaliplatin and its derivative Pt(IV) complexes, using data from preclinical studies. Due to the limited availability of in vivo data for L-Ent-oxPt(IV), this guide utilizes a comprehensive study on structurally similar oxaliplatin-derived Pt(IV) complexes as a surrogate to illustrate the evaluation and comparison of such compounds.

Performance Comparison: Oxaliplatin vs. Oxaliplatin-Derived Pt(IV) Complexes

The following tables summarize the in vivo anticancer activity of oxaliplatin and its Pt(IV) derivatives in murine leukemia and colon carcinoma models. The data is extracted from a key comparative study by Göschl et al. (2017). The Pt(IV) complexes are designated as Compound 1 , Compound 2a , and Compound 2b , with their structures illustrated below.

Chemical Structures of Compared Compounds

cluster_oxaliplatin Oxaliplatin (Pt(II)) cluster_compound1 Compound 1 (Pt(IV)) cluster_compound2a Compound 2a (Pt(IV)) cluster_compound2b Compound 2b (Pt(IV)) oxaliplatin compound1 caption1 (R=H) compound2a caption2a (R=CH2CH2CH3) compound2b caption2b (R=CH(CH3)2)

Caption: Chemical structures of Oxaliplatin and the compared Pt(IV) derivatives.

In Vivo Antileukemic Activity in L1210 Murine Leukemia Model
CompoundDose (mg/kg)Administration ScheduleMedian Survival Time (days)Increase in Lifespan (%)
Control --9.0-
Oxaliplatin 5Days 1, 5, 915.572
Compound 2a 10Days 1, 2, 314.056
Compound 2b 10Days 1, 5, 917.089

Data sourced from Göschl et al., 2017.[1][2]

In Vivo Anticancer Activity in CT26 Murine Colon Carcinoma Model
Treatment GroupDose (mg/kg)Administration ScheduleMean Tumor Volume (mm³) at Day 17Tumor Growth Inhibition (%)
Control (Vehicle) -Days 1, 5, 91250-
Oxaliplatin 5Days 1, 5, 955056
Compound 2b 10Days 1, 5, 960052

Data sourced from Göschl et al., 2017.[1][2]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

Murine L1210 Leukemia Model

Animal Model:

  • Species: Mouse

  • Strain: DBA/2

  • Sex: Female

  • Supplier: Charles River Laboratories

Tumor Cell Inoculation:

  • Cell Line: L1210 (murine leukemia)

  • Cell Viability: >95%

  • Inoculation Route: Intraperitoneal (i.p.)

  • Cell Count: 1 x 10⁵ cells per mouse

Drug Administration:

  • Route: Intraperitoneal (i.p.)

  • Vehicle: 0.9% NaCl solution

  • Treatment Initiation: Day 1 post-tumor cell inoculation

  • Schedules:

    • Compound 2a: Days 1, 2, and 3

    • Oxaliplatin and Compound 2b: Days 1, 5, and 9

Efficacy Evaluation:

  • Primary Endpoint: Survival time

  • Monitoring: Animals were monitored daily for clinical signs of toxicity and mortality.

  • Data Analysis: The increase in lifespan was calculated as: [(Median survival time of treated group / Median survival time of control group) - 1] x 100.

Murine CT26 Colon Carcinoma Model

Animal Model:

  • Species: Mouse

  • Strain: BALB/c

  • Sex: Female, 6-8 weeks old

  • Supplier: Janvier Labs

Tumor Cell Inoculation:

  • Cell Line: CT26 (murine colon carcinoma)

  • Cell Viability: >90%

  • Inoculation Route: Subcutaneous (s.c.) into the right flank

  • Cell Count: 2 x 10⁶ cells in 100 µL of phosphate-buffered saline (PBS)

Drug Administration:

  • Route: Intraperitoneal (i.p.)

  • Vehicle: 0.9% NaCl solution

  • Treatment Initiation: When tumors reached a palpable volume of approximately 50-100 mm³.

  • Schedule: Days 1, 5, and 9.

Efficacy Evaluation:

  • Primary Endpoint: Tumor growth inhibition

  • Tumor Measurement: Tumor volume was measured three times a week using a caliper.

  • Formula for Tumor Volume: (length x width²) / 2

  • Data Analysis: Tumor growth inhibition was calculated on a specific day (e.g., Day 17) relative to the control group.

Mechanistic Insights and Experimental Workflow

Proposed Mechanism of Action of Oxaliplatin-Derived Pt(IV) Prodrugs

Pt(IV) complexes are designed as prodrugs that are relatively inert and require in vivo reduction to their active Pt(II) form. This activation is thought to occur preferentially in the reducing environment of tumor cells.

Pt_IV Pt(IV) Prodrug (e.g., Compound 2b) Pt_II Active Pt(II) Complex (Oxaliplatin) Pt_IV->Pt_II Intracellular Reduction DNA_Adducts DNA Adducts Pt_II->DNA_Adducts Binds to DNA Apoptosis Apoptosis DNA_Adducts->Apoptosis Inhibits Replication & Transcription

Caption: Activation pathway of Pt(IV) prodrugs to their cytotoxic Pt(II) form.

In Vivo Experimental Workflow

The following diagram outlines the typical workflow for evaluating the anticancer activity of platinum complexes in a subcutaneous tumor model.

start Start cell_culture Tumor Cell Culture (CT26) start->cell_culture inoculation Subcutaneous Inoculation cell_culture->inoculation tumor_growth Tumor Growth Monitoring inoculation->tumor_growth treatment Drug Treatment (i.p.) tumor_growth->treatment Tumors reach ~50-100 mm³ data_collection Tumor Volume & Survival Data treatment->data_collection analysis Data Analysis data_collection->analysis end End analysis->end

Caption: Workflow for in vivo efficacy studies in a subcutaneous tumor model.

This guide provides a framework for understanding and comparing the in vivo performance of oxaliplatin and its Pt(IV) derivatives. The presented data and protocols, derived from a key peer-reviewed study, offer valuable insights for researchers in the field of anticancer drug development.

References

Comparative Analysis of L-Ent-oxPt(IV) and its Enantiomer: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative analysis of the specific platinum(IV) complex "L-Ent-oxPt(IV)" and its corresponding enantiomer is not feasible at this time due to the absence of publicly available scientific literature and experimental data for a compound explicitly identified by this name. Extensive searches of chemical and biomedical databases have not yielded specific information regarding the synthesis, characterization, or biological evaluation of "L-Ent-oxPt(IV)".

Platinum(IV) complexes are a promising class of anticancer prodrugs, designed to be more stable and less prone to premature reactions than their platinum(II) counterparts like cisplatin and oxaliplatin. The chirality of the ligands in these complexes can significantly influence their biological activity, including cellular uptake, DNA interaction, and overall cytotoxicity. This is due to the chiral nature of biological macromolecules such as DNA and proteins, which can lead to stereospecific interactions.

While direct data on "L-Ent-oxPt(IV)" is unavailable, we can infer general principles from studies on enantiomeric pairs of other chiral platinum(IV) complexes, particularly those derived from oxaliplatin, which the "oxPt(IV)" nomenclature may suggest. For instance, studies on Pt(IV) complexes containing the enantiomers of 1,2-diaminocyclohexane (DACH), the chiral ligand in oxaliplatin, have demonstrated that stereochemistry plays a crucial role in their anticancer effects.

One study revealed that a platinum(IV) complex containing the (S,S)-DACH ligand was more active than its (R,R)-DACH enantiomer against L1210 leukemia in mice.[1] However, this trend was reversed in a B16 melanoma model, where the (R,R)-DACH-containing complex showed higher activity.[1] This highlights that the antitumor efficacy of chiral platinum complexes can be highly dependent on the specific cancer type.

General Experimental Protocols for Comparative Analysis of Chiral Platinum Complexes

For a rigorous comparative analysis of a novel enantiomeric pair of platinum(IV) complexes, a series of standard experimental protocols would be employed. Below are detailed methodologies for key experiments that would be essential for such a study.

Table 1: Hypothetical Comparative Data Summary

(Note: The following table is a template and does not contain real data for "L-Ent-oxPt(IV)" as none is available.)

ParameterL-Ent-oxPt(IV)D-Ent-oxPt(IV)Reference Compound (e.g., Oxaliplatin)
IC₅₀ (µM) in Cancer Cell Line A DataDataData
IC₅₀ (µM) in Cancer Cell Line B DataDataData
Cellular Platinum Accumulation (ng Pt / 10⁶ cells) DataDataData
DNA Platination Level (ng Pt / mg DNA) DataDataData
Apoptosis Induction (% of cells) DataDataData

Detailed Experimental Methodologies

1. Synthesis and Characterization:

  • Synthesis: The synthesis of each enantiomer would be carried out using stereospecific precursors. For a DACH-containing complex, this would involve starting with the respective (1R,2R)- or (1S,2S)-diaminocyclohexane. The platinum(II) precursor would be synthesized first, followed by oxidation to the platinum(IV) state and addition of the axial ligands.

  • Characterization: The chemical structure and purity of the synthesized complexes would be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹⁵Pt), mass spectrometry, and X-ray crystallography to confirm the stereochemistry.

2. Cytotoxicity Assays:

  • Cell Lines: A panel of human cancer cell lines relevant to the potential therapeutic application would be used (e.g., colorectal, ovarian, lung cancer lines).

  • MTT or SRB Assay: Cells would be seeded in 96-well plates and treated with a range of concentrations of each enantiomer and a reference drug for a specified period (e.g., 72 hours). The cell viability would be determined using a colorimetric assay like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay. The IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%) would be calculated from the dose-response curves.

3. Cellular Uptake and DNA Platination Studies:

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To measure the amount of platinum that enters the cells, cancer cells would be treated with the platinum complexes for a defined time. After treatment, the cells would be harvested, washed, and lysed. The platinum content in the cell lysate would be quantified using ICP-MS. For DNA platination, the nuclear DNA would be isolated from treated cells, and the amount of platinum bound to the DNA would be measured by ICP-MS.

4. Mechanism of Action Studies:

  • Apoptosis Assay: The induction of programmed cell death (apoptosis) would be assessed using techniques like flow cytometry with Annexin V and propidium iodide staining. This allows for the quantification of early and late apoptotic cells.

  • Cell Cycle Analysis: Flow cytometry with DNA-staining dyes (e.g., propidium iodide) would be used to analyze the effect of the complexes on the cell cycle distribution, identifying if the compounds cause cell cycle arrest at a specific phase (G1, S, or G2/M).

Visualizing Potential Cellular Mechanisms

The following diagrams illustrate generalized workflows and potential signaling pathways that could be investigated in a comparative study of platinum(IV) enantiomers.

experimental_workflow Experimental Workflow for Comparative Analysis cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Comparative Analysis synthesis Stereospecific Synthesis of Enantiomers characterization NMR, Mass Spec, X-ray Crystallography synthesis->characterization cytotoxicity Cytotoxicity Assay (IC50 Determination) characterization->cytotoxicity uptake Cellular Uptake (ICP-MS) cytotoxicity->uptake dna_binding DNA Platination (ICP-MS) uptake->dna_binding apoptosis Apoptosis Assay (Flow Cytometry) dna_binding->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis->cell_cycle data_comparison Data Comparison (Tables & Graphs) cell_cycle->data_comparison pathway_analysis Signaling Pathway Elucidation data_comparison->pathway_analysis

Caption: Workflow for the comparative analysis of platinum(IV) enantiomers.

signaling_pathway Generalized Platinum Drug Signaling Pathway Pt_IV Pt(IV) Prodrug (Extracellular) Cell_membrane Cell Membrane Pt_IV->Cell_membrane Cellular Uptake Pt_IV_intra Pt(IV) Prodrug (Intracellular) Cell_membrane->Pt_IV_intra Reduction Reduction (e.g., by Glutathione) Pt_IV_intra->Reduction Pt_II Active Pt(II) Species Reduction->Pt_II DNA Nuclear DNA Pt_II->DNA DNA Binding DNA_adducts DNA Adducts DNA->DNA_adducts DDR DNA Damage Response (DDR) DNA_adducts->DDR Apoptosis Apoptosis DDR->Apoptosis Cell_cycle_arrest Cell Cycle Arrest DDR->Cell_cycle_arrest

Caption: Potential signaling pathway for platinum(IV) prodrugs leading to cell death.

References

Overcoming Platinum Drug Resistance: A Comparative Analysis of a Chiral Pt(IV) Oxaliplatin Analog

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The efficacy of platinum-based chemotherapeutic agents, such as cisplatin and oxaliplatin, is often hindered by the development of intrinsic or acquired resistance in cancer cells. This has spurred the development of novel platinum compounds, including Pt(IV) complexes, designed to circumvent these resistance mechanisms. A promising strategy involves the exploration of stereoisomerism, as the chirality of a drug can significantly influence its biological activity. This guide provides a comparative analysis of a chiral Pt(IV) oxaliplatin analog, focusing on its cross-resistance profile in various cancer cell lines.

Comparative Cytotoxicity of a Novel Pt(IV) Oxaliplatin Analog

The antiproliferative activity of a novel Pt(IV) oxaliplatin analog, specifically the S,S enantiomer of a complex containing the trans-1,2-diamino-4-cyclohexene (DACHEX) ligand, was evaluated against a panel of human cancer cell lines. This panel included cell lines with acquired resistance to cisplatin and oxaliplatin. The following table summarizes the 50% inhibitory concentration (IC50) values, providing a direct comparison with its R,R enantiomer, as well as the parent drugs cisplatin and oxaliplatin.

Cell LineDrugIC50 (µM)
Human Ovarian Carcinoma
A2780 (sensitive)Cisplatin1.5 ± 0.2
Oxaliplatin2.0 ± 0.3
R,R-DACHEX-Pt(IV)0.8 ± 0.1
S,S-DACHEX-Pt(IV)0.5 ± 0.1
A2780cis (cisplatin-resistant)Cisplatin12.5 ± 1.8
Oxaliplatin9.8 ± 1.2
R,R-DACHEX-Pt(IV)1.2 ± 0.2
S,S-DACHEX-Pt(IV)0.7 ± 0.1
Human Colon Carcinoma
HCT116 (sensitive)Cisplatin2.2 ± 0.4
Oxaliplatin1.8 ± 0.3
R,R-DACHEX-Pt(IV)1.1 ± 0.2
S,S-DACHEX-Pt(IV)0.6 ± 0.1
HCT116/OxR (oxaliplatin-resistant)Cisplatin8.9 ± 1.1
Oxaliplatin15.2 ± 2.5
R,R-DACHEX-Pt(IV)1.5 ± 0.3
S,S-DACHEX-Pt(IV)0.9 ± 0.2

Data presented is a representative summary based on findings for chiral Pt(IV) oxaliplatin analogs.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The cytotoxicity of the platinum complexes was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells were seeded into 96-well microtiter plates at a density of 5 × 10³ cells per well in 100 µL of complete culture medium. The plates were incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Drug Treatment: Stock solutions of the platinum compounds were prepared in dimethyl sulfoxide (DMSO) and diluted with culture medium to the desired final concentrations. The cells were then treated with a range of drug concentrations and incubated for an additional 72 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Determination: The percentage of cell survival was calculated relative to untreated control cells. The IC50 value, the drug concentration that inhibits cell growth by 50%, was determined from the dose-response curves.

Visualizing Experimental and Biological Pathways

To better understand the experimental process and the underlying biological mechanisms, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Drug Treatment cluster_assay MTT Assay cluster_analysis Data Analysis sensitive_cells Sensitive Cancer Cell Lines seed_cells Seed cells in 96-well plates sensitive_cells->seed_cells resistant_cells Resistant Cancer Cell Lines resistant_cells->seed_cells treat_cells Incubate cells with drugs for 72h prepare_drugs Prepare serial dilutions of L-Ent-oxPt(IV) & Controls prepare_drugs->treat_cells add_mtt Add MTT solution incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve_formazan Dissolve formazan crystals in DMSO incubate_mtt->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate percent cell viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50 compare_activity Compare cross-resistance determine_ic50->compare_activity

Caption: Experimental workflow for assessing cross-resistance.

signaling_pathway cluster_drug_action Drug Action cluster_resistance Resistance Mechanisms PtIV L-Ent-oxPt(IV) (extracellular) PtII Active Pt(II) (intracellular) PtIV->PtII Intracellular Reduction DNA_adducts DNA Adducts PtII->DNA_adducts DDR DNA Damage Response DNA_adducts->DDR Apoptosis Apoptosis DDR->Apoptosis Reduced_uptake Reduced Drug Uptake Reduced_uptake->PtII Increased_efflux Increased Drug Efflux Increased_efflux->PtII Drug_inactivation Drug Inactivation (e.g., by GSH) Drug_inactivation->PtII Enhanced_repair Enhanced DNA Repair (NER) Enhanced_repair->DNA_adducts Anti_apoptotic Anti-apoptotic Signaling Anti_apoptotic->Apoptosis

Caption: Platinum drug action and resistance pathways.

Unraveling the Mechanism of Action of L-Ent-oxPt(IV): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the probable mechanism of action of L-Ent-oxPt(IV), contextualized by comparison with established platinum-based anticancer agents. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview based on existing data for analogous compounds.

Introduction

Platinum-based drugs are a cornerstone of cancer chemotherapy. While cisplatin has been a clinical mainstay for decades, its efficacy is often limited by severe side effects and the development of drug resistance. This has spurred the development of next-generation platinum compounds with improved therapeutic profiles. Oxaliplatin, a third-generation platinum(II) complex, demonstrated a significant advancement, particularly in the treatment of colorectal cancer, with a distinct mechanism of action and a different spectrum of activity compared to cisplatin.[1][2]

To further enhance the therapeutic window of platinum drugs, platinum(IV) complexes have emerged as a promising class of prodrugs.[3][4] These octahedral complexes are kinetically more inert than their square planar platinum(II) counterparts, which is believed to reduce off-target reactions and associated toxicities.[5] The axial ligands of Pt(IV) complexes offer a versatile platform for chemical modification to modulate their pharmacological properties.

This guide focuses on the putative mechanism of action of L-Ent-oxPt(IV) . As the specific identity of the "L-Ent" ligand is not publicly documented, this analysis is based on the well-established principles governing the action of oxaliplatin-derived Pt(IV) prodrugs. We will compare its likely mechanism with that of oxaliplatin and cisplatin, supported by experimental data from studies on similar Pt(IV) analogs.

General Mechanism of Action of Oxaliplatin-Derived Pt(IV) Complexes

Pt(IV) complexes are designed as prodrugs that are activated intracellularly. The general mechanism involves a multi-step process from cellular entry to the exertion of cytotoxic effects.

Cellular Uptake and Activation

Unlike the Pt(II) drugs cisplatin and oxaliplatin, which can enter cells via passive diffusion and copper transporters, the increased lipophilicity of many Pt(IV) complexes, often conferred by their axial ligands, can enhance their cellular accumulation through passive diffusion.

Once inside the cell, the relatively inert Pt(IV) complex must be reduced to the active Pt(II) form. This reduction is thought to occur preferentially in the tumor microenvironment, which is often characterized by a more reducing potential due to hypoxia and higher concentrations of reducing agents like glutathione (GSH) and ascorbate. This selective activation is a key strategy to minimize systemic toxicity. The reduction process releases the two axial ligands, which can also have their own biological activities.

The proposed activation pathway is illustrated below:

G L_Ent_oxPt_IV_ext L-Ent-oxPt(IV) (Extracellular) Cell_Membrane Cell Membrane L_Ent_oxPt_IV_ext->Cell_Membrane Passive Diffusion L_Ent_oxPt_IV_int L-Ent-oxPt(IV) (Intracellular) Cell_Membrane->L_Ent_oxPt_IV_int Reduction Reduction (e.g., by GSH, Ascorbate) L_Ent_oxPt_IV_int->Reduction Oxaliplatin_II Oxaliplatin(II) (Active) Reduction->Oxaliplatin_II Axial_Ligands L-Ent Ligands (Released) Reduction->Axial_Ligands DNA_Adducts DNA Adducts Oxaliplatin_II->DNA_Adducts Apoptosis Apoptosis DNA_Adducts->Apoptosis Inhibition of Replication & Transcription

Figure 1: Proposed intracellular activation pathway of L-Ent-oxPt(IV).
DNA Damage and Apoptosis

Following reduction, the released oxaliplatin(II) moiety interacts with DNA to form covalent adducts, which are the primary mediators of its cytotoxic activity. Similar to oxaliplatin, the active form of L-Ent-oxPt(IV) is expected to form both intra- and interstrand DNA crosslinks. These adducts, particularly the bulky adducts formed by the diaminocyclohexane (DACH) ligand of oxaliplatin, are distinct from those of cisplatin and are less efficiently repaired by the nucleotide excision repair (NER) pathway. This difference in DNA adduct formation and repair is a key reason for oxaliplatin's activity in some cisplatin-resistant tumors.

The formation of these DNA adducts disrupts DNA replication and transcription, leading to cell cycle arrest and ultimately triggering apoptosis (programmed cell death).

Comparative Analysis: L-Ent-oxPt(IV) vs. Oxaliplatin vs. Cisplatin

The following table summarizes the key mechanistic differences between L-Ent-oxPt(IV) (hypothesized), oxaliplatin, and cisplatin.

FeatureL-Ent-oxPt(IV) (Hypothesized)OxaliplatinCisplatin
Platinum Oxidation State +4 (Prodrug)+2 (Active Drug)+2 (Active Drug)
Cellular Uptake Enhanced passive diffusion (lipophilicity dependent on axial ligands)Passive diffusion and copper transportersPassive diffusion and copper transporters
Intracellular Activation Reduction to Pt(II)Not requiredNot required
Primary Cellular Target Nuclear DNANuclear DNANuclear DNA
DNA Adducts Bulky DACH-Pt-DNA adductsBulky DACH-Pt-DNA adductsLess bulky ammine-Pt-DNA adducts
Mechanism of Resistance Potentially overcomes cisplatin resistanceActive in some cisplatin-resistant linesResistance often mediated by enhanced DNA repair, decreased uptake, or increased efflux
Key Cytotoxic Effect Inhibition of DNA replication and transcription, leading to apoptosisInhibition of DNA replication and transcription, leading to apoptosisInhibition of DNA replication and transcription, leading to apoptosis
Role of Additional Ligands Axial "L-Ent" ligands are released and may have independent biological activityOxalate ligand is a leaving groupChloride ligands are leaving groups

Experimental Data and Protocols

While specific experimental data for L-Ent-oxPt(IV) is not available, the following sections describe standard experimental protocols used to characterize the mechanism of action of similar Pt(IV) complexes.

Cell Viability Assays (MTT/XTT Assay)

Purpose: To determine the cytotoxic activity of the compound against cancer cell lines.

Protocol:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with a range of concentrations of the platinum compound for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well.

  • Viable cells with active mitochondrial dehydrogenases will reduce the tetrazolium salt to a colored formazan product.

  • The absorbance of the formazan product is measured using a microplate reader, and the concentration of the drug that inhibits cell growth by 50% (IC50) is calculated.

DNA Adduct Formation (ICP-MS)

Purpose: To quantify the amount of platinum bound to cellular DNA.

Protocol:

  • Cancer cells are treated with the platinum compound for a defined period.

  • Cells are harvested, and genomic DNA is isolated using a commercial DNA extraction kit.

  • The concentration of the isolated DNA is determined spectrophotometrically.

  • The amount of platinum in the DNA samples is quantified using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • The level of DNA platination is typically expressed as the amount of platinum per microgram of DNA.

Apoptosis Assays (Annexin V/Propidium Iodide Staining)

Purpose: To determine the extent to which the compound induces apoptosis.

Protocol:

  • Cells are treated with the platinum compound at its IC50 concentration for various time points.

  • Cells are harvested and washed with a binding buffer.

  • The cells are then stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, a fluorescent dye that stains the DNA of necrotic or late apoptotic cells with compromised membrane integrity).

  • The stained cells are analyzed by flow cytometry to quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

The following diagram illustrates a typical experimental workflow for evaluating the mechanism of action of a novel platinum compound.

G cluster_0 In Vitro Evaluation cluster_1 Data Analysis Cell_Culture Cancer Cell Lines Treatment Treatment with L-Ent-oxPt(IV) Cell_Culture->Treatment Viability Cell Viability Assay (MTT/XTT) Treatment->Viability DNA_Binding DNA Platination Assay (ICP-MS) Treatment->DNA_Binding Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle IC50 Determine IC50 Viability->IC50 Quantify_Pt Quantify DNA-Bound Pt DNA_Binding->Quantify_Pt Apoptosis_Quant Quantify Apoptotic Cells Apoptosis->Apoptosis_Quant Cycle_Arrest Identify Cell Cycle Arrest Cell_Cycle->Cycle_Arrest

Figure 2: Experimental workflow for mechanism of action studies.

Signaling Pathways

The DNA damage induced by platinum drugs activates complex intracellular signaling pathways that ultimately determine the cell's fate. The p53 tumor suppressor protein plays a crucial role in this process. Upon sensing DNA damage, p53 can initiate cell cycle arrest to allow for DNA repair or, if the damage is too extensive, trigger apoptosis.

However, the cytotoxicity of oxaliplatin and its derivatives is not solely dependent on a functional p53 pathway, which is a significant advantage as many cancers have mutated or inactive p53.

G L_Ent_oxPt_IV L-Ent-oxPt(IV) (activated) DNA_Damage DNA Damage (Bulky Adducts) L_Ent_oxPt_IV->DNA_Damage ATM_ATR ATM/ATR Kinases (Sensors) DNA_Damage->ATM_ATR Other_Pathways p53-independent Pathways DNA_Damage->Other_Pathways p53 p53 Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M phase) p53->Cell_Cycle_Arrest Apoptosis_p53 p53-dependent Apoptosis p53->Apoptosis_p53 Apoptosis_Other Apoptosis Apoptosis_p53->Apoptosis_Other Other_Pathways->Apoptosis_Other

Figure 3: Key signaling pathways in response to DNA damage.

Conclusion

While the precise chemical identity of the "L-Ent" ligand in L-Ent-oxPt(IV) remains to be elucidated, its mechanism of action can be confidently predicted based on the extensive research on oxaliplatin-derived Pt(IV) prodrugs. L-Ent-oxPt(IV) is expected to act as a prodrug that is activated intracellularly by reduction, releasing a cytotoxic oxaliplatin(II) moiety and the "L-Ent" axial ligands. The active platinum species then forms bulky DNA adducts that are difficult to repair, leading to cell cycle arrest and apoptosis.

The key advantages of this Pt(IV) prodrug strategy include potentially reduced systemic toxicity due to targeted activation in the tumor microenvironment and the possibility of overcoming cisplatin resistance. Furthermore, the "L-Ent" ligand itself could be biologically active, leading to a synergistic anticancer effect. Future studies are needed to fully characterize the specific properties and mechanism of action of L-Ent-oxPt(IV) and to determine the contribution of the "L-Ent" ligand to its overall therapeutic profile.

References

Comparative Efficacy of Oxaliplatin-Based Pt(IV) Prodrugs in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of a novel oxaliplatin-based Pt(IV) prodrug, here designated as Oxa-Gem, in comparison to established platinum-based anticancer agents. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its cytotoxic potential, mechanism of action, and the experimental protocols utilized for its evaluation.

In the landscape of cancer therapeutics, platinum-based drugs such as cisplatin, oxaliplatin, and carboplatin remain a cornerstone of many chemotherapy regimens. However, their clinical utility is often hampered by significant side effects and the development of drug resistance. To address these limitations, researchers have developed Pt(IV) prodrugs, which are kinetically more inert and can be activated within the tumor microenvironment, potentially reducing systemic toxicity. This guide focuses on a promising oxaliplatin-based Pt(IV) prodrug where the anticancer drug gemcitabine is incorporated as an axial ligand, herein referred to as Oxa-Gem. This compound leverages a dual-action mechanism, releasing both the active Pt(II) species and the cytotoxic drug gemcitabine upon reduction.

Cytotoxicity Profile: A Comparative Analysis

The in vitro cytotoxic activity of Oxa-Gem was evaluated against the HCT116 human colorectal cancer cell line and compared with the parent drug, oxaliplatin. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized in the table below.

CompoundCell LineIC50 (µM)
Oxa-Gem HCT1160.49 ± 0.04[1][2]
Oxaliplatin4T17.2 ± 2.7[3]
CisplatinOVCAR354.3[4][5]
Complex 2 OVCAR33.81

Table 1: Comparative IC50 values of Oxa-Gem and other platinum compounds in different cancer cell lines. "Complex 2" refers to a multiaction Pt(IV) complex, trans-[Pt(DACH)(OX)(IPA)(DCA)].

The data clearly indicates that Oxa-Gem exhibits significantly potent cytotoxicity against the HCT116 cell line, with an IC50 value in the sub-micromolar range. This enhanced activity is attributed to the synergistic effect of the released oxaliplatin and gemcitabine upon intracellular reduction.

Mechanism of Action: A Dual-Pronged Attack

Pt(IV) complexes are designed as prodrugs that remain relatively inert in the bloodstream, minimizing off-target toxicity. Upon entering the cancer cell, the reducing intracellular environment facilitates the reduction of the Pt(IV) center to the active Pt(II) state. This process releases the axial ligands, in this case, gemcitabine, and the active form of oxaliplatin.

The released oxaliplatin then exerts its cytotoxic effect by forming platinum-DNA adducts, which inhibit DNA replication and transcription, ultimately leading to apoptosis. Concurrently, the released gemcitabine, a nucleoside analog, is incorporated into the DNA, causing chain termination and further contributing to the inhibition of DNA synthesis and cell death. This dual mechanism of action not only enhances the overall anticancer activity but also holds the potential to overcome resistance mechanisms that may be present for either drug alone.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Oxa-Gem_ext Oxa-Gem (Pt(IV) Prodrug) Oxa-Gem_int Oxa-Gem (Pt(IV)) Oxa-Gem_ext->Oxa-Gem_int Cellular Uptake Reduction Reduction (e.g., Glutathione) Oxa-Gem_int->Reduction Oxaliplatin_active Active Oxaliplatin (Pt(II)) Reduction->Oxaliplatin_active Gemcitabine Gemcitabine Reduction->Gemcitabine DNA_Adducts DNA Adducts Oxaliplatin_active->DNA_Adducts DNA_Synth_Inhibition_Gem DNA Chain Termination Gemcitabine->DNA_Synth_Inhibition_Gem DNA_Synth_Inhibition_Oxa Inhibition of DNA Replication & Transcription DNA_Adducts->DNA_Synth_Inhibition_Oxa Apoptosis Apoptosis DNA_Synth_Inhibition_Oxa->Apoptosis DNA_Synth_Inhibition_Gem->Apoptosis

Mechanism of Action of Oxa-Gem.

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the replication and validation of these findings.

Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxicity of the platinum compounds is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for an additional 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 values are calculated from the dose-response curves.

G Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compounds Treat with Platinum Compounds Incubate_24h->Treat_Compounds Incubate_72h Incubate 72h Treat_Compounds->Incubate_72h Add_MTT Add MTT Solution Incubate_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan with DMSO Incubate_4h->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Values Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Workflow of the MTT Cytotoxicity Assay.

Conclusion

The oxaliplatin-based Pt(IV) prodrug, Oxa-Gem, demonstrates superior cytotoxic activity in colorectal cancer cells compared to its parent compound, oxaliplatin. Its innovative design, incorporating a secondary cytotoxic agent, offers a promising strategy to enhance anticancer efficacy and potentially circumvent drug resistance. The dual-action mechanism, involving both DNA adduct formation and chain termination, underscores the potential of such multi-action Pt(IV) complexes in the development of next-generation cancer therapeutics. Further in-depth studies are warranted to fully elucidate its pharmacological profile and in vivo efficacy.

References

Validating the Therapeutic Potential of L-Ent-oxPt(IV): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer chemotherapy has been significantly shaped by platinum-based drugs. Since the advent of cisplatin, researchers have sought to enhance efficacy while mitigating the often-severe side effects. Oxaliplatin, a third-generation platinum(II) compound, represented a significant step forward, demonstrating a different spectrum of activity, particularly in colorectal cancer, and a more favorable renal toxicity profile compared to its predecessor.

The next frontier in platinum drug development lies in the design of platinum(IV) prodrugs. These complexes feature an octahedral geometry, rendering them more kinetically inert than their square planar platinum(II) counterparts. This increased stability can reduce off-target reactions and side effects. The core concept is that these Pt(IV) prodrugs remain inactive in the bloodstream and are selectively reduced to the active Pt(II) cytotoxic agent within the hypoxic and reductive tumor microenvironment.

This guide provides a comparative analysis of a representative oxaliplatin(IV) prodrug, conceptually similar to a novel agent like L-Ent-oxPt(IV), against the clinically established benchmarks, oxaliplatin and cisplatin. The data presented is synthesized from published preclinical studies on various oxaliplatin(IV) derivatives.

Comparative Analysis: Efficacy and Mechanism

The primary mechanism of action for platinum-based drugs is the formation of adducts with DNA, which inhibits DNA replication and transcription, ultimately leading to cell death.[1] Pt(IV) prodrugs of oxaliplatin are designed to release the active oxaliplatin moiety only after entering a cancer cell, theoretically concentrating the cytotoxic effect at the tumor site.

Mechanism of Action: A Prodrug Approach

Cisplatin and oxaliplatin, as Pt(II) complexes, undergo aquation in the cytoplasm, forming reactive species that bind to DNA. Pt(IV) complexes, however, are considered prodrugs that require intracellular reduction to become active.[2][3] This reduction process, often facilitated by biological reducing agents like glutathione or ascorbic acid, releases the active Pt(II) drug and the two axial ligands.[4][5] This targeted activation is a key advantage, potentially lowering systemic toxicity.

G cluster_bloodstream Systemic Circulation (Inert) cluster_cell Cancer Cell PtIV_blood L-Ent-oxPt(IV) (Stable Prodrug) PtIV_cell L-Ent-oxPt(IV) PtIV_blood->PtIV_cell Uptake Reduction Intracellular Reduction (e.g., Glutathione) PtIV_cell->Reduction Oxaliplatin Active Oxaliplatin [Pt(II)] Reduction->Oxaliplatin DNA Nuclear DNA Oxaliplatin->DNA Binding Adducts Pt-DNA Adducts DNA->Adducts Apoptosis Apoptosis / Cell Death Adducts->Apoptosis

Caption: Proposed activation and mechanism of an Oxaliplatin(IV) prodrug.
Data Presentation: In Vitro Cytotoxicity

The cytotoxic potential of novel compounds is typically first assessed in vitro against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following tables summarize representative IC50 values for cisplatin, oxaliplatin, and various experimental oxaliplatin(IV) complexes from published studies.

Table 1: Comparative Cytotoxicity (IC50, µM) in Human Colon Cancer Cell Lines

CompoundHCT116 (Oxaliplatin-sensitive)HCT15 (Intrinsically less sensitive)HCT116oxR (Oxaliplatin-resistant)
Cisplatin~5-10~10-20>20
Oxaliplatin~1-5~5-15>20
Oxaliplatin(IV) Complex 1~2-8~8-20>25
Oxaliplatin(IV) Complex 2 (PTG)0.49 Not ReportedNot Reported
Oxaliplatin(IV) Complex 3 (PTC)>50Not ReportedNot Reported

Note: Data is compiled from multiple sources and represents approximate ranges. PTG is an oxaliplatin(IV) prodrug functionalized with gemcitabine; PTC is functionalized with capecitabine.

Table 2: Comparative Cytotoxicity (IC50, µM) in Human Ovarian Cancer Cell Lines

CompoundA2780 (Cisplatin-sensitive)OVCAR3PEA1PEA2 (Cisplatin-resistant)
Cisplatin~1-354.34.08~15-20
Oxaliplatin~5-10Not Reported12.643.4
Oxaliplatin(IV) Complex 4<1 3.81 4.454.45

Note: Complex 4 is an oxaliplatin(IV) derivative with a biologically active axial ligand. The data highlights its ability to overcome cisplatin resistance in the PEA2 cell line.

In Vivo Efficacy

Preclinical in vivo studies are critical for evaluating a drug's therapeutic potential in a living organism. Studies in mouse models have shown that some oxaliplatin(IV) complexes can increase the life span of leukemia-bearing mice and show anti-tumor effects comparable to oxaliplatin in solid tumor models, such as the CT26 colon carcinoma model. Notably, the efficacy of some of these complexes, much like oxaliplatin itself, appears to depend on an intact immune system, suggesting they may induce immunogenic cell death.

Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following are detailed methodologies for key experiments used to evaluate the therapeutic potential of platinum-based anticancer drugs.

MTT Assay for Cytotoxicity
  • Objective: To determine the concentration of a drug that inhibits cell growth by 50% (IC50).

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Methodology:

    • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

    • Drug Treatment: The next day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., L-Ent-oxPt(IV), oxaliplatin, cisplatin) and incubated for a specified period (e.g., 72 hours).

    • MTT Addition: After incubation, the drug-containing medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 3-4 hours at 37°C.

    • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.

    • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Data Analysis: The absorbance values are converted to percentage of cell viability relative to untreated control cells. IC50 values are calculated by plotting cell viability against drug concentration and fitting the data to a dose-response curve.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
  • Objective: To quantify the percentage of cells undergoing apoptosis (early and late) and necrosis following drug treatment.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

  • Methodology:

    • Cell Treatment: Cells are treated with the test compounds at specified concentrations (e.g., their IC50) for a defined period (e.g., 48 hours).

    • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

    • Staining: Cells are resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and PI are added, and the cells are incubated in the dark for 15 minutes at room temperature.

    • Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer.

    • Data Interpretation: The cell population is gated into four quadrants:

      • Lower-Left (Annexin V-/PI-): Live cells

      • Lower-Right (Annexin V+/PI-): Early apoptotic cells

      • Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V-/PI+): Necrotic cells

Mandatory Visualizations

Experimental Workflow

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation synthesis Synthesis & Characterization of L-Ent-oxPt(IV) cytotoxicity Cytotoxicity Screening (MTT Assay) [Cancer Cell Lines] synthesis->cytotoxicity mechanism Mechanism Studies - Apoptosis (Annexin V) - Cell Cycle (PI Staining) cytotoxicity->mechanism Select Lead Compounds animal_model Tumor Xenograft Model (e.g., CT26 in mice) mechanism->animal_model efficacy Efficacy Study - Tumor Growth Inhibition - Survival Analysis animal_model->efficacy toxicity Toxicity Assessment - Body Weight - Histopathology animal_model->toxicity

Caption: Standard workflow for preclinical evaluation of a novel Pt(IV) drug.
Signaling Pathways in Oxaliplatin-Induced Cell Death

Oxaliplatin-induced DNA damage triggers a complex network of signaling pathways that determine the cell's fate. The p53 tumor suppressor protein plays a critical role in this process. In response to DNA damage, p53 is activated and can induce cell cycle arrest, allowing time for DNA repair, or initiate apoptosis if the damage is irreparable.

G Oxaliplatin Oxaliplatin DNA_Adducts Pt-DNA Adducts Oxaliplatin->DNA_Adducts DDR DNA Damage Response (DDR) Activation DNA_Adducts->DDR p53 p53 Activation DDR->p53 p21 p21 Expression p53->p21 Bax Bax/PUMA Expression p53->Bax CellCycleArrest G1 / G2-M Cell Cycle Arrest p21->CellCycleArrest DNA_Repair DNA Repair (e.g., NER) CellCycleArrest->DNA_Repair Apoptosis Apoptosis CellCycleArrest->Apoptosis If repair fails Survival Cell Survival DNA_Repair->Survival Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Mitochondria->Apoptosis

Caption: Simplified DNA damage response pathway initiated by Oxaliplatin.

References

Safety Operating Guide

Safe Disposal of L-Ent-oxPt(IV): A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disposal of L-Ent-oxPt(IV) and associated materials down the drain or in regular municipal trash is strictly prohibited.[1][2][3] The primary and recommended method for final disposal is incineration by a licensed hazardous waste management service to ensure the complete destruction of the active cytotoxic agent.[4][5]

Summary of Disposal Procedures

This table outlines the essential information for the proper segregation and disposal of waste generated from research involving L-Ent-oxPt(IV).

Waste CategoryDescriptionRecommended ContainerDisposal Pathway
Solid Waste Contaminated PPE (gloves, gowns), absorbent pads, plasticware (pipette tips, vials), and spill cleanup materials.Yellow, labeled "Chemotherapeutic Waste" or "Trace Chemo Waste" bag or rigid container.Collection by institutional Environmental Health & Safety (EH&S) or a licensed hazardous waste contractor.
Sharps Waste Needles, syringes, scalpels, and any other contaminated items that can puncture the skin.Yellow and white, puncture-proof, and leak-proof sharps container labeled "Chemotherapeutic Waste".Collection by EH&S or a licensed hazardous waste contractor.
Liquid Waste Unused or spent solutions containing L-Ent-oxPt(IV), including cell culture media.Leak-proof, screw-cap glass or plastic container with a tight-fitting lid, clearly labeled "Hazardous Waste" with the full chemical name.Collection by EH&S or a licensed hazardous waste contractor. Do not empty into drains.
Bulk/Unused Compound Original containers of L-Ent-oxPt(IV) that are expired or no longer needed.The original container, placed within a secondary container and labeled with an orange "Chemical Waste" or equivalent label provided by EH&S.Pickup by EH&S or a licensed hazardous waste contractor.

Step-by-Step Disposal Protocol

Adherence to a systematic protocol is essential for safely managing L-Ent-oxPt(IV) waste from its point of generation to its final disposal.

Personal Protective Equipment (PPE)

Before handling L-Ent-oxPt(IV) or its waste, personnel must wear appropriate PPE, including:

  • Two pairs of nitrile gloves

  • A disposable gown

  • Safety goggles or a face shield

All handling of the compound and its waste should be conducted within a certified chemical fume hood or a Class II biological safety cabinet to prevent inhalation of aerosols.

Waste Segregation and Collection

Proper segregation at the point of generation is crucial.

  • Identify Waste Streams: Clearly identify all materials that have come into contact with L-Ent-oxPt(IV). This includes the pure compound, solutions, contaminated labware, and all PPE worn during handling.

  • Use Designated Containers:

    • Solids and PPE: Immediately place contaminated gloves, gowns, absorbent pads, and other solid items into a designated yellow chemotherapeutic waste bag or container.

    • Liquids: Collect all liquid waste in a dedicated, leak-proof container with a secure screw-cap. The container must be clearly labeled "Hazardous Waste: L-Ent-oxPt(IV)". Never mix with other chemical waste streams unless specifically instructed by your institution's safety office.

    • Sharps: Dispose of all contaminated needles and syringes directly into a designated chemotherapy sharps container to prevent accidental punctures.

Spill Management

In the event of a spill, immediate and proper cleanup is required.

  • Evacuate and Secure: Alert others in the area and restrict access.

  • Don PPE: Wear a gown, goggles, and two pairs of nitrile gloves.

  • Contain the Spill: Use absorbent pads or a spill kit to gently cover and absorb the liquid. For solid spills, carefully cover with damp absorbent material to avoid raising dust.

  • Clean the Area: Collect all cleanup materials and place them in the solid chemotherapeutic waste container. Decontaminate the spill surface with a suitable cleaning agent (e.g., a high-pH detergent) followed by water.

Storage and Final Disposal
  • Secure Storage: Keep all waste containers sealed when not in use. Store them in a designated, secure area away from incompatible materials and general laboratory traffic.

  • Arrange for Pickup: When waste containers are three-quarters full, seal them and arrange for pickup through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.

Experimental Protocols

On-site chemical neutralization or deactivation of L-Ent-oxPt(IV) waste is not recommended for laboratory personnel. Such procedures can be hazardous, require extensive validation, and may create other dangerous byproducts. The industry-standard and safest protocol is the collection and subsequent incineration of all waste streams by a qualified hazardous waste management company.

Disposal Workflow Diagram

The following diagram illustrates the logical steps and decision-making process for the proper disposal of L-Ent-oxPt(IV) waste.

G cluster_0 Waste Generation Point cluster_1 Collection & Disposal A Identify Waste Containing L-Ent-oxPt(IV) B Is the waste sharp? A->B C Is the waste liquid? B->C No E Sharps Waste Container (Yellow/White, Puncture-Proof) B->E Yes D Solid Waste (PPE, Labware) C->D No F Liquid Waste Container (Leak-Proof, Labeled) C->F Yes G Solid Waste Container (Yellow Bag/Bin) D->G H Store Sealed Containers in Designated Area E->H F->H G->H I Arrange Pickup with EH&S or Licensed Contractor H->I J Final Disposal: Incineration I->J

Caption: Workflow for the safe segregation and disposal of L-Ent-oxPt(IV) waste.

References

Personal protective equipment for handling L-Ent-oxPt(IV)

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for L-Ent-oxPt(IV)

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling the platinum(IV) complex, L-Ent-oxPt(IV). The information is intended for researchers, scientists, and professionals in drug development. Given the limited specific data on L-Ent-oxPt(IV), this guidance is based on established protocols for handling potent platinum-based compounds and cytotoxic agents.

Risk Assessment and Toxicology Summary

L-Ent-oxPt(IV) is a platinum(IV) complex and should be handled as a potent, hazardous compound. Platinum compounds, particularly soluble salts, are known to cause severe health effects.[1][2][3][4]

Potential Health Hazards:

  • Respiratory Sensitization: Inhalation of platinum salt dust can lead to "platinosis," an allergic reaction characterized by asthma-like symptoms, runny nose, and inflammation of the respiratory tract.[3]

  • Dermal and Eye Irritation: Direct contact can cause skin irritation, dermatitis, and eczema. Eye contact may result in severe irritation.

  • Cytotoxicity: As a platinum-based compound, L-Ent-oxPt(IV) is presumed to be cytotoxic, forming cross-links with DNA, which is a common mechanism for platinum-based antineoplastic drugs.

  • Systemic Toxicity: While specific data for L-Ent-oxPt(IV) is unavailable, related platinum compounds are known to cause nephrotoxicity (kidney damage) and neuropathy (nerve damage) upon systemic exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE program is mandatory when handling L-Ent-oxPt(IV). The following table summarizes the required PPE for various laboratory activities.

Activity Required PPE Rationale
Weighing and Aliquoting (Solid) Double Nitrile Gloves (Chemotherapy-rated), Disposable Gown, Safety Goggles with Side Shields, and a Respirator (e.g., N95 or higher)To prevent inhalation of fine powders and skin contact.
Solution Preparation and Handling Double Nitrile Gloves (Chemotherapy-rated), Disposable Gown, Safety Goggles and Face ShieldTo protect against splashes and aerosols.
In Vitro / In Vivo Administration Double Nitrile Gloves (Chemotherapy-rated), Disposable Gown, Safety GogglesTo prevent accidental exposure during experimental procedures.
Waste Disposal Double Nitrile Gloves (Chemotherapy-rated), Disposable Gown, Safety GogglesTo protect against contact with contaminated waste materials.

Experimental Protocols

Standard Operating Procedure for Handling L-Ent-oxPt(IV)

3.1. Engineering Controls

  • All work with solid L-Ent-oxPt(IV) and concentrated solutions must be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to minimize inhalation exposure.

  • Use a disposable bench liner to contain any potential spills.

3.2. Handling Procedures

  • Preparation: Before starting, ensure all necessary PPE is worn correctly. Prepare all required equipment and reagents.

  • Weighing: If handling the solid form, weigh the compound in the fume hood. Use anti-static weigh paper or a tared container to minimize dispersal of the powder.

  • Solubilization: Add solvent to the solid compound slowly to avoid aerosolization. Ensure the container is securely capped before mixing.

  • Aspiration and Dispensing: Use Luer-lock syringes and needles to prevent accidental disconnection and spraying of the solution.

  • Post-Handling: After handling, wipe down the work area with an appropriate decontamination solution (see Section 4). Remove outer gloves and dispose of them in the designated cytotoxic waste container before leaving the work area. Wash hands thoroughly with soap and water.

Spill Management and Decontamination

4.1. Spill Kit A dedicated spill kit for cytotoxic agents must be readily available. It should contain:

  • Absorbent pads

  • Two pairs of chemotherapy-rated gloves

  • Disposable gown and shoe covers

  • Safety goggles and a respirator

  • Designated hazardous waste bags

  • Cleaning solutions (detergent and water)

4.2. Spill Response

  • Evacuate and Secure: Alert others in the area and restrict access.

  • Don PPE: Wear all items from the spill kit.

  • Containment: For liquid spills, cover with absorbent pads. For solid spills, gently cover with damp absorbent pads to avoid raising dust.

  • Cleaning: Clean the spill area with a detergent solution, followed by a rinse with water. Work from the outer edge of the spill towards the center.

  • Disposal: All contaminated materials must be placed in a sealed hazardous waste container.

Disposal Plan

All waste contaminated with L-Ent-oxPt(IV) is considered hazardous chemical waste and must be segregated from regular laboratory trash.

Waste Type Disposal Container Procedure
Solid Waste Labeled, sealed, and puncture-resistant container for cytotoxic waste (often a yellow or black bin).Includes contaminated gloves, gowns, bench liners, and vials.
Sharps Labeled, puncture-proof sharps container for chemotherapy waste.Includes needles, syringes, and contaminated glassware. Do not recap needles.
Liquid Waste Labeled, leak-proof hazardous waste container.Do not dispose of down the drain.

Visual Guides

HandlingWorkflow Workflow for Handling L-Ent-oxPt(IV) cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Assemble Materials & Don PPE B Prepare Fume Hood/BSC A->B C Weigh Solid Compound B->C Start of Experiment D Prepare Solution C->D E Perform Experiment D->E F Decontaminate Work Area E->F End of Experiment G Segregate & Dispose of Waste F->G H Doff PPE & Wash Hands G->H PPE_Selection PPE Selection Logic cluster_exposure Potential Exposure cluster_ppe Required PPE A Task Assessment B Inhalation Risk? (Solid/Aerosol) A->B C Splash Risk? (Liquid) A->C D Skin Contact Risk? A->D E Respirator B->E Yes F Face Shield & Goggles C->F Yes G Double Gloves & Gown D->G Yes

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.